Ganoderic acid DM
説明
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.
Structure
3D Structure
特性
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316309 | |
| Record name | Ganoderic acid DM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173075-45-1 | |
| Record name | Ganoderic acid DM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid DM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Triterpenoid Trail: An In-depth Technical Guide to the Biosynthesis of Ganoderic Acid DM in Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a revered mushroom in traditional medicine, is a prolific producer of a diverse array of bioactive compounds. Among these, the lanostane-type triterpenoids known as ganoderic acids stand out for their significant pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Ganoderic acid DM, a prominent member of this family, has garnered considerable interest for its potential therapeutic applications.[2][3] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.
The Biosynthetic Pathway: From Mevalonate (B85504) to this compound
The biosynthesis of this compound is a complex, multi-step process that originates from the conserved mevalonate (MVA) pathway and culminates in a series of specific oxidative modifications of the lanosterol (B1674476) backbone.
Stage 1: The Mevalonate Pathway and Lanosterol Synthesis
The initial phase of this compound biosynthesis follows the well-established MVA pathway, which is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] This pathway begins with acetyl-CoA and proceeds through several key enzymatic steps to produce the tetracyclic triterpenoid, lanosterol. The key enzymes in this upstream pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LSS).[4]
Stage 2: Post-Lanosterol Modifications - The Role of Cytochrome P450s
The structural diversity of ganoderic acids arises from the subsequent modifications of the lanosterol scaffold, primarily catalyzed by a vast family of cytochrome P450 monooxygenases (CYPs).[1][5] These enzymes are responsible for the characteristic high degree of oxygenation found in ganoderic acids. While the complete enzymatic cascade leading to this compound is still under investigation, several key CYPs have been identified.
One of the initial and crucial steps is the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, yielding 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). This transformation is catalyzed by the cytochrome P450 enzyme CYP5150L8.[1][5] Following the formation of HLDOA, a series of hydroxylations and oxidations occur at various positions on the lanostane (B1242432) skeleton.
For the specific synthesis of this compound (3,7-dioxo-lanosta-8,24E-dien-26-oic acid), oxidations at the C-3 and C-7 positions are required.[6][7] While the exact CYPs responsible for these specific oxidations in the this compound pathway are not definitively identified, the Ganoderma lucidum genome contains a large number of putative CYP genes that are likely involved.[5]
A key identified step in the later stages of modification involves the cytochrome P450 enzyme CYP512U6 , which has been shown to hydroxylate this compound at the C-23 position to produce hainanic acid A.[8][9] This indicates that this compound is a substrate for further diversification of ganoderic acids.
The putative biosynthetic pathway from lanosterol to this compound is visualized in the diagram below.
Quantitative Data on Ganoderic Acid Biosynthesis
The production of this compound and the expression of its biosynthetic genes are influenced by various factors, including culture conditions and the presence of elicitors. The following tables summarize key quantitative data from relevant studies.
Table 1: Heterologous Production of Ganoderic Acid Precursors
| Compound | Host Organism | Titer (mg/L) | Reference |
| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae | 0.27 | [9] |
| DHLDOA (optimized) | Saccharomyces cerevisiae | 2.2 | [9] |
Table 2: Effect of Elicitors on Ganoderic Acid Production and Gene Expression
| Elicitor | Parameter | Fold Change/Increase | Reference |
| Methyl Jasmonate & Aspirin | Ganoderic Acid Production | Max production of 0.085 mg/ml | [10][11] |
| Methyl Jasmonate & Aspirin | hmgr Gene Expression | 10-fold increase | [10][11] |
| Methyl Jasmonate & Aspirin | sqs Gene Expression | 11-fold increase | [10][11] |
| Sodium Acetate (4 mM) | Ganoderic Acid Content | 28.63% increase | [12] |
| Sodium Acetate | hmgs Gene Expression | 32.8-fold increase | [12] |
| Sodium Acetate | fps Gene Expression | 6.9-fold increase | [12] |
| Sodium Acetate | sqs Gene Expression | 12.0-fold increase | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the quantification of ganoderic acids.[13][14][15][16]
1. Sample Preparation:
-
Grind dried Ganoderma lucidum fruiting bodies or mycelia into a fine powder.
-
Accurately weigh 0.5 g of the powdered sample and transfer to a conical flask.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture for 3 hours at 60°C.[13]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Preparation:
-
Prepare a stock solution of this compound (≥98% purity) at 1 mg/mL in methanol (B129727).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[13]
3. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15][16]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).[15]
-
Flow Rate: 0.6 mL/min.[15]
-
Detection Wavelength: 254 nm.[15]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is based on established methods for gene expression analysis in Ganoderma lucidum.[17][18][19]
1. RNA Extraction and cDNA Synthesis:
-
Harvest Ganoderma lucidum mycelia or fruiting bodies and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. Primer Design and Validation:
-
Design primers for the target genes (e.g., LSS, CYP5150L8, CYP512U6) and at least two stable reference genes.
-
Recommended reference genes for G. lucidum include PP2A , RPL4 , and β-tubulin .[17][18][19]
-
Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the reaction in a real-time PCR system with a typical thermal cycling profile:
- Initial denaturation (e.g., 95°C for 10 min).
- 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).
- Melt curve analysis.
4. Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.
Protocol 3: In Vitro Cytochrome P450 Enzyme Assay
This is a general protocol that can be adapted for specific CYPs involved in this compound biosynthesis.[20][21][22]
1. Microsome Preparation:
-
Express the target G. lucidum CYP (e.g., CYP512U6) and a corresponding NADPH-cytochrome P450 reductase in a suitable heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Prepare microsomal fractions from the recombinant host cells.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing:
- Tris-HCl buffer (e.g., 90 mM, pH 7.5).
- Microsomal protein (e.g., 500 µg).
- NADPH (e.g., 2 mM).
- Substrate (e.g., this compound for CYP512U6, or a precursor for other CYPs) at a suitable concentration (e.g., 100 µM).
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 4 hours).
3. Product Extraction and Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by HPLC or LC-MS to identify and quantify the converted substrate.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ganoderma lucidum is a fascinating and complex process that holds significant potential for biotechnological applications. While the upstream mevalonate pathway is well-characterized, the intricate network of cytochrome P450 enzymes responsible for the post-lanosterol modifications is an active area of research. This guide has provided a comprehensive overview of the current understanding of the this compound biosynthetic pathway, supported by quantitative data and detailed experimental protocols.
Future research should focus on the definitive identification and characterization of all the CYP enzymes involved in the pathway, elucidating the precise sequence of oxidative reactions. This knowledge will be instrumental in the rational design of engineered microbial cell factories for the high-level production of this compound and other valuable ganoderic acids. The development of robust and efficient heterologous production platforms will be a critical step towards unlocking the full therapeutic potential of these remarkable natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound | 173075-45-1 | FG42657 | Biosynth [biosynth.com]
- 4. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]
- 5. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 6. This compound | C30H44O4 | CID 11784642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and evaluation of reference genes for qRT-PCR normalization in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jeffleenovels.com [jeffleenovels.com]
- 21. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 22. Cytochrome P450 Induction Assays [sigmaaldrich.com]
Ganoderic Acid DM: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1] Its multifaceted biological activities, particularly its anti-cancer properties, have positioned it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, with a focus on its effects on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tetracyclic triterpene core structure. Its systematic IUPAC name is (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid.[2][3]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 173075-45-1 | [1][3][4] |
| Molecular Formula | C30H44O4 | [1][2][4] |
| Molecular Weight | 468.67 g/mol | [2][4] |
| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2][3] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | [4] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][5] |
| Appearance | Solid powder. | [6] |
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][4][6] Furthermore, it demonstrates inhibitory activity against key enzymes involved in steroid metabolism and cholesterol biosynthesis.
Table 2: In Vitro Biological Activities of this compound
| Activity | Cell Line/Enzyme | IC50/Effective Concentration | Reference(s) |
| Cytotoxicity | K562 (Leukemia) | 18.8 µM | [1] |
| PC3 (Prostate Cancer) | 81.6 µM | [1] | |
| MCF-7 (Breast Cancer) | Effective inhibition of proliferation | [4][5] | |
| Enzyme Inhibition | 5α-reductase | 10.6 µM | [1] |
| HMG-CoA reductase | 9.5 µM | [1] | |
| Osteoclastogenesis Inhibition | RAW 264.7 cells | Suppression at 12.5 µM | [1] |
Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its biological effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Apoptosis and Autophagy Induction
This compound has been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[1] In non-small cell lung cancer cells, it promotes autophagic apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[7] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, resulting in the activation of caspase-3 and cleavage of PARP.[7]
Caption: this compound induced autophagic apoptosis via PI3K/Akt/mTOR.
Cell Cycle Arrest
In human breast cancer cells (MCF-7), this compound has been shown to induce G1 phase cell cycle arrest.[4][5] This is achieved by downregulating the protein levels of key cell cycle regulators, including CDK2, CDK6, and cyclin D1.[4][5] The subsequent dephosphorylation of the retinoblastoma protein (p-Rb) and downregulation of the transcription factor c-Myc contribute to the halt in cell cycle progression.[4][5]
Caption: this compound induces G1 cell cycle arrest.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, CDK2, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising natural product with well-documented anti-cancer properties. Its ability to modulate multiple critical signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of its chemical characteristics and biological mechanisms, offering a valuable starting point for researchers in the field. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anticancer Activity of this compound: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid DM: A Technical Guide to its Mechanism of Action in Cancer Cells
Abstract
Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways through which GA-DM exerts its effects on cancer cells. It primarily induces apoptosis via the mitochondrial-dependent pathway, triggers G1 phase cell cycle arrest, and promotes autophagic cell death by inhibiting critical cell survival signaling networks, most notably the PI3K/Akt/mTOR pathway. Furthermore, GA-DM has demonstrated potential in inhibiting metastasis, particularly through the suppression of osteoclastogenesis. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Anti-Cancer Action
This compound combats cancer cell proliferation and survival through several interconnected mechanisms. It is notably capable of inducing cell death in malignant cells while exhibiting minimal toxicity to healthy, non-malignant cells[1][2].
Induction of Apoptosis
GA-DM is a potent inducer of the intrinsic, or mitochondrial-dependent, pathway of apoptosis[1]. This process is characterized by several key events:
-
Mitochondrial Membrane Potential (MMP) Disruption: GA-DM treatment leads to a decrease in the mitochondrial membrane potential in cancer cells[3][4].
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1[1][5].
-
Cytochrome C Release: The altered balance of Bcl-2 proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm[1][6].
-
Caspase Activation and PARP Cleavage: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation of apoptosis[3][4][5].
Cell Cycle Arrest at G1 Phase
GA-DM effectively halts the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase[3][7]. This is achieved by significantly decreasing the protein levels of key cell cycle regulators, including:
The downregulation of these proteins prevents the cell from passing the G1/S checkpoint, thereby inhibiting DNA replication and cell division.
Induction of Autophagic Cell Death
In addition to apoptosis, GA-DM can induce autophagy in cancer cells. This process can lead to "autophagic apoptosis," a form of programmed cell death that contributes to its overall cytotoxic effect[1][5]. Studies have shown that GA-DM upregulates Beclin-1, a key protein in the initiation of autophagy[1]. The interplay between autophagy and apoptosis appears to be crucial for the anti-tumor effects of GA-DM, and in some cases, autophagy contributes directly to GA-DM-induced cell death[5].
DNA Damage Response
GA-DM has been shown to elicit DNA damage in cancer cells, as measured by sensitive methods like the comet assay. Following treatment, there is an upregulation of γ-H2AX, a marker for DNA double-strand breaks[3]. This GA-DM-induced DNA damage is believed to be a primary trigger for the subsequent G1 cell cycle arrest and apoptosis[3][4].
Molecular Targets and Signaling Pathways
GA-DM exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A central mechanism of GA-DM's action is the potent inhibition of the PI3K/Akt/mTOR signaling cascade[5][8]. This pathway is a master regulator of cell growth, proliferation, survival, and metabolism. By inactivating this pathway, GA-DM effectively:
-
Promotes Apoptosis: Inhibition of Akt, a key survival kinase, leads to the de-suppression of pro-apoptotic factors.
-
Induces Autophagy: The downregulation of mTOR, a negative regulator of autophagy, is a direct trigger for the initiation of the autophagic process[5].
In non-small cell lung cancer (NSCLC) cells, GA-DM was found to induce autophagic apoptosis specifically by inhibiting Akt/mTOR activity[5].
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
The Anticancer Potential of Ganoderic Acid DM: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncology research. Exhibiting a multifaceted mechanism of action, this natural compound has demonstrated significant anticancer activity across a variety of cancer cell lines. This technical guide provides an in-depth review of the current understanding of this compound's anticancer properties, with a focus on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation
Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Prostate Cancer | PC-3 (androgen-independent) | 81.6 | Not Specified | [1] |
| LNCaP (androgen-dependent) | Not Specified (dose-dependent inhibition) | Not Specified | [2] | |
| Leukemia | K562 | 18.8 | Not Specified | [1] |
| Breast Cancer | MCF-7 (ER-positive) | Stronger inhibition than MDA-MB-231 | Not Specified | [3][4] |
| MDA-MB-231 (ER-negative) | Weaker inhibition than MCF-7 | Not Specified | [3][4] | |
| Non-Small Cell Lung Cancer | A549 | Not Specified (dose-dependent) | 48 | [5] |
| NCI-H460 | Not Specified (dose-dependent) | Not Specified |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the treatment duration.
Effects on Cell Cycle Distribution and Apoptosis
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The following tables summarize the quantitative effects on cell cycle distribution and the induction of apoptosis.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells [3][4]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Baseline | Baseline | Baseline |
| This compound | Increased | Decreased | Decreased |
Table 3: Induction of Apoptosis by this compound [5]
| Cell Line | Treatment | % of Apoptotic Cells (Annexin V positive) |
| A549 (Non-Small Cell Lung Cancer) | This compound | Significantly Increased |
| MCF-7 (Breast Cancer) | This compound | Significantly Increased |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[6]
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
An in-depth exploration of the anticancer, anti-inflammatory, and hepatoprotective properties of Ganoderic acid DM, a promising triterpenoid (B12794562) isolated from Ganoderma lucidum. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing quantitative data, experimental methodologies, and key signaling pathways.
This compound (GA-DM), a lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1][2] Extensive studies have demonstrated its potent biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects, positioning it as a potential candidate for the development of novel therapeutics.[3][4][5] This technical guide synthesizes the current understanding of GA-DM's primary bioactivities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Bioactivities and Quantitative Data
The therapeutic potential of this compound is underscored by its efficacy in various preclinical models. The following tables summarize the key quantitative data associated with its primary bioactivities.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | Assay | IC50 Value | Reference |
| K562 (Leukemia) | Cytotoxicity | 18.8 µM | [6][7] |
| PC3 (Prostate Cancer) | Cytotoxicity | 81.6 µM | [6][7] |
| 95-D (Lung Cancer) | Cytotoxicity | 27.9 µg/ml | [7] |
Table 2: Enzyme Inhibitory and Other Activities of this compound
| Target | Assay | IC50/ID50 Value | Reference |
| 5α-reductase | Enzyme Inhibition | 10.6 µM | [6][7] |
| HMG-CoA reductase | Enzyme Inhibition | 9.5 µM | [6] |
| Phorbol 12-myristate 13-acetate (TPA)-induced ear edema in mice | Anti-inflammatory | ID50 = 0.08 mg/ear | [6][7] |
Anticancer Mechanisms: Induction of Apoptosis and Autophagy
This compound exerts its anticancer effects through the induction of programmed cell death, primarily apoptosis and autophagy, in various cancer cell types, while exhibiting minimal toxicity to normal cells.[1][8][9] A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[10][11] By inactivating this pathway, GA-DM promotes autophagic flux and triggers apoptosis.[10] This is evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and PARP.[10]
Furthermore, in breast cancer cells, GA-DM has been shown to induce G1 cell cycle arrest by downregulating the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc.[8] It also induces DNA damage, further contributing to its apoptotic effects.[5][12]
Signaling Pathway: GA-DM Induced Autophagic Apoptosis in NSCLC
Anti-inflammatory Properties: Modulation of NF-κB Signaling
This compound demonstrates significant anti-inflammatory effects by targeting key inflammatory pathways.[3] One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing the activation of NF-κB, GA-DM can reduce the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]
Signaling Pathway: Inhibition of NF-κB by Ganoderic Acids
Hepatoprotective Effects: Combating Oxidative Stress
Ganoderic acids, including GA-DM, have demonstrated protective effects against liver injury.[5][13] These hepatoprotective properties are attributed to their ability to mitigate oxidative stress and inflammation.[14][15] In models of alcohol-induced liver injury, ganoderic acids have been shown to reduce the levels of serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[14][15] They also decrease hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[14][15]
Experimental Protocols
The following are standardized methodologies for key experiments cited in the research of this compound's bioactivities.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of GA-DM. Include a vehicle-only control group.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of GA-DM.
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: Utilize immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Cell Preparation: Culture a human cancer cell line (e.g., CT26) under standard conditions. On the day of injection, harvest the cells and resuspend them in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of approximately 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups. Administer this compound (e.g., 50 mg/kg) or the vehicle control intraperitoneally or via oral gavage daily for a specified period (e.g., 18-21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The final tumor weight and volume are measured and compared between the treatment and control groups.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.
-
Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Experimental Workflow: In Vivo Hepatoprotective Assay
Conclusion
This compound exhibits a remarkable range of biological activities with significant therapeutic potential. Its ability to induce cancer cell death through the modulation of key signaling pathways like PI3K/Akt/mTOR, coupled with its anti-inflammatory and hepatoprotective properties, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the full therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Study Identifies this compound as Potential Treatment for Breast Cancer----Chinese Academy of Sciences [english.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid DM: A Technical Guide to its Dual Role in Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GA-DM's therapeutic effects, with a specific focus on its intricate roles in inducing both apoptosis and autophagy in cancer cells. This document synthesizes the current understanding of the signaling pathways modulated by GA-DM, presents available quantitative data on its efficacy, and offers detailed protocols for key experimental assays to facilitate further research and development.
Introduction
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount objective in oncological research. Natural products have historically been a rich source of therapeutic leads, and triterpenoids from Ganoderma lucidum are of particular interest due to their diverse biological activities. This compound has demonstrated significant cytotoxicity against a range of cancer cell lines, primarily by triggering programmed cell death pathways. This guide elucidates the dual mechanism of GA-DM-induced cell death, involving both apoptosis and autophagy, providing a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | 81.6 | [1] |
| K562 | Leukemia | 18.8 | [1] |
| MCF-7 | Breast Cancer | Proliferation and colony formation effectively inhibited | [2] |
| MDA-MB-231 | Breast Cancer | Less sensitive than MCF-7 | [2] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition | [3] |
| DB Lymphoma | B-cell Lymphoma | >60% cell death at 30-40 µM within 24h | [4] |
Table 2: Inhibition of 5α-Reductase by this compound
| Enzyme | IC50 Value (µM) | Reference |
| 5α-reductase | 10.6 | [5][6] |
Table 3: Quantitative Analysis of Apoptosis and Autophagy Markers
| Cell Line | Treatment | Protein Marker | Fold Change / Observation | Reference |
| DB Lymphoma | 30 µM GA-DM | Cleaved Caspase-3 | Drastic increase | [7] |
| DB Lymphoma | 30 µM GA-DM | LC3-I and LC3-II | Significant increase | [7] |
| A549 & NCI-H460 | GA-DM | Bax | Increased expression | [8] |
| A549 & NCI-H460 | GA-DM | Bcl-2 | Decreased expression | [8] |
| A549 & NCI-H460 | GA-DM | Cleaved Caspase-3 | Increased expression | [8] |
| A549 & NCI-H460 | GA-DM | LC3B-II | Increased expression | [8] |
| MCF-7 | GA-DM | Mitochondrial Membrane Potential | Decreased | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its pro-apoptotic and pro-autophagic effects through the modulation of several key signaling pathways.
Apoptosis Induction
GA-DM primarily induces apoptosis through the mitochondrial-dependent (intrinsic) pathway . This involves:
-
Regulation of Bcl-2 Family Proteins: GA-DM upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[2]
-
Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the key executioner caspase, caspase-3.[7][8]
-
PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP) and other cellular substrates, ultimately leading to DNA fragmentation and the morphological hallmarks of apoptosis.[2]
Autophagy Induction
GA-DM also induces autophagy, a cellular self-degradation process that, in this context, appears to contribute to cell death. The key pathway involved is the inhibition of the PI3K/Akt/mTOR signaling axis .[8][10]
-
PI3K/Akt/mTOR Inhibition: GA-DM treatment leads to the inactivation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
-
Upregulation of Autophagy-Related Proteins: Inhibition of mTOR signaling promotes the initiation of autophagy, characterized by the upregulation of Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Crosstalk between Apoptosis and Autophagy
Evidence suggests a crosstalk between the apoptotic and autophagic pathways induced by GA-DM. The upregulation of Beclin-1 can lead to the sequestration of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[9] This interplay suggests that GA-DM orchestrates a multi-pronged attack on cancer cell survival.
Mandatory Visualizations
Signaling Pathways of this compound
Figure 1: Signaling pathways of this compound in apoptosis and autophagy.
Experimental Workflow for Investigating this compound
Figure 2: A typical experimental workflow for studying the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the GA-DM dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest GA-DM concentration).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-LC3, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Autophagy Flux Assay (LC3 Turnover)
Principle: This assay measures the rate of autophagy by assessing the degradation of LC3-II. Cells are treated with the experimental compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Materials:
-
Treated and control cells
-
This compound
-
Lysosomal inhibitor (e.g., chloroquine)
-
Western blot analysis materials (as described in section 5.2)
Protocol:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound for the desired time. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor to a subset of the wells.
-
Include control groups: untreated cells, cells treated with GA-DM alone, and cells treated with the lysosomal inhibitor alone.
-
Harvest the cells and perform western blot analysis for LC3 as described in section 5.2.
-
Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Conclusion
This compound is a multi-targeting natural compound that effectively induces cell death in various cancer cell lines through the coordinated activation of apoptosis and autophagy. Its ability to modulate key signaling pathways, including the mitochondrial-dependent apoptotic pathway and the PI3K/Akt/mTOR autophagy-regulating pathway, underscores its potential as a valuable candidate for further pre-clinical and clinical investigation in cancer therapy. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Modulatory Role of Ganoderic Acid DM on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Emerging research has elucidated its mechanism of action, highlighting its ability to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the current understanding of how this compound influences the PI3K/Akt/mTOR cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
This compound is a prominent member of the ganoderic acids, a class of over 130 oxygenated triterpenoids found in Ganoderma species. These compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-tumor effects.[1] Notably, this compound has demonstrated a capacity to induce cell death in cancer cells with minimal toxicity to normal cells, making it a promising candidate for further investigation.[2][1]
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a frequent event in human cancers, contributing to tumor initiation, progression, and resistance to therapy. Consequently, targeting key nodes within this pathway has become a major focus of modern cancer drug development.
Mechanism of Action: this compound's Impact on PI3K/Akt/mTOR Signaling
This compound exerts its anti-cancer effects in part by directly or indirectly inhibiting the PI3K/Akt/mTOR pathway. This inhibition disrupts the downstream signaling events that promote cell survival and proliferation, ultimately leading to apoptosis and autophagy in cancer cells.
A key study demonstrated that this compound induces autophagic apoptosis in non-small cell lung cancer (NSCLC) cells by inactivating the PI3K/Akt/mTOR pathway.[3] This inactivation was evidenced by a decrease in the phosphorylation levels of Akt and mTOR. The study further revealed that the cytotoxic effects of this compound could be reversed by the overexpression of Akt, confirming the central role of this pathway in the compound's mechanism of action.[3]
The downstream consequences of PI3K/Akt/mTOR inhibition by this compound include the modulation of apoptosis-related proteins. Specifically, treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, as well as the levels of cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[3]
Diagram: The PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cells, with a focus on its impact on the PI3K/Akt/mTOR pathway.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| A549 | Non-Small Cell Lung | Not Specified | Increased apoptosis | [3] |
| NCI-H460 | Non-Small Cell Lung | Not Specified | Increased apoptosis | [3] |
| MCF-7 | Breast | Not Specified | Inhibited cell proliferation and colony formation | [4] |
Table 2: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound
| Cell Line | Cancer Type | Treatment | Protein | Change in Expression/Phosphorylation | Reference |
| A549 | Non-Small Cell Lung | This compound | p-Akt | Decreased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | p-Akt | Decreased | [3] |
| A549 | Non-Small Cell Lung | This compound | p-mTOR | Decreased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | p-mTOR | Decreased | [3] |
| A549 | Non-Small Cell Lung | This compound | Bcl-2 | Decreased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | Bcl-2 | Decreased | [3] |
| A549 | Non-Small Cell Lung | This compound | Bax | Increased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | Bax | Increased | [3] |
| A549 | Non-Small Cell Lung | This compound | Cleaved Caspase-3 | Increased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | Cleaved Caspase-3 | Increased | [3] |
| A549 | Non-Small Cell Lung | This compound | Cleaved PARP | Increased | [3] |
| NCI-H460 | Non-Small Cell Lung | This compound | Cleaved PARP | Increased | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A549 and NCI-H460 (non-small cell lung cancer), MCF-7 (breast cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound for specified time periods.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with this compound, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells are seeded at a low density, treated with this compound, and allowed to grow for an extended period. Colonies are then fixed, stained, and counted.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic cells. Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.
-
Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
Western Blotting for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Diagram: Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow for studying this compound.
Conclusion and Future Perspectives
This compound has emerged as a compelling natural compound with the ability to modulate the critical PI3K/Akt/mTOR signaling pathway. The available evidence strongly suggests that its anti-cancer properties are, at least in part, mediated through the inhibition of this pro-survival cascade, leading to apoptosis and autophagy in malignant cells. The data summarized in this guide provide a solid foundation for its further investigation.
Future research should focus on several key areas:
-
In-depth Dose-Response Studies: Establishing precise IC50 values for this compound's inhibitory effects on key pathway components in a wider range of cancer cell lines.
-
In Vivo Efficacy: Translating the promising in vitro findings into well-designed animal models to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies that also impinge on the PI3K/Akt/mTOR pathway.
-
Target Identification: Elucidating the direct molecular target(s) of this compound within the PI3K/Akt/mTOR pathway to gain a more refined understanding of its mechanism of action.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Ganoderic Acid DM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562), is a promising bioactive compound isolated primarily from fungi of the Ganoderma genus. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of the methodologies for its extraction and purification. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a foundation for optimizing the production of this therapeutically relevant molecule. This guide synthesizes information on various extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), and details subsequent purification protocols. Quantitative data from multiple studies are consolidated to facilitate comparative analysis of different methodologies.
Natural Sources of this compound
The predominant natural source of this compound is the medicinal mushroom Ganoderma lucidum , a species with a long history of use in traditional Asian medicine.[1][2][3] This fungus, also known as Lingzhi or Reishi, produces a diverse array of bioactive secondary metabolites, including a complex mixture of over 140 different ganoderic acids.[4] this compound is one of the significant triterpenoids found within the fruiting bodies, mycelia, and spores of G. lucidum.[5][6]
While Ganoderma lucidum is the most extensively studied source, other species within the Ganoderma genus have also been identified as producers of ganoderic acids and are potential sources of this compound. These include, but are not limited to, Ganoderma tsugae and other related species.[7][8] The concentration and composition of ganoderic acids, including this compound, can vary significantly depending on the fungal species, cultivation conditions, and the part of the fungus being analyzed (fruiting body vs. mycelia).[9]
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and subsequent pharmacological investigation. As a triterpenoid, this compound is lipophilic, which dictates the choice of solvents and extraction techniques. The following sections detail the most common methodologies employed.
Conventional Solvent Extraction (CSE)
Conventional solvent extraction is a widely used method for obtaining triterpenoids from Ganoderma lucidum. This technique relies on the principle of solid-liquid extraction, where the powdered fungal material is macerated or refluxed with an appropriate organic solvent.
Experimental Protocol:
-
Sample Preparation: The fruiting bodies of Ganoderma lucidum are dried, typically in an oven at a temperature below 60°C to prevent degradation of thermolabile compounds, and then pulverized into a fine powder to increase the surface area for extraction.[10]
-
Extraction: The powdered material is then extracted with a suitable solvent. Common solvents for the extraction of ganoderic acids include ethanol (B145695), methanol (B129727), acetone, and chloroform (B151607).[9] A typical procedure involves refluxing the powder with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours, with the extraction process repeated multiple times to ensure maximum yield.[11][12]
-
Concentration: The resulting extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract enriched with triterpenoids.[10]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a modern and more efficient alternative to conventional methods. This technique utilizes high-frequency sound waves to induce cavitation in the solvent, which disrupts the fungal cell walls and enhances the penetration of the solvent, leading to higher yields in a shorter extraction time.[1]
Experimental Protocol:
-
Sample Preparation: Similar to CSE, the fruiting bodies of Ganoderma lucidum are dried and finely ground.
-
Extraction: The powdered sample is suspended in an appropriate solvent, often aqueous ethanol, within an ultrasonic bath or subjected to sonication with a probe.
-
Optimization of Parameters: The efficiency of UAE is dependent on several factors that can be optimized. A representative protocol includes using 74% ethanol as the solvent with a liquid-to-solid ratio of 61 mL/g. The extraction is then carried out at an ultrasonic power of 320 W for 69 minutes.[13]
-
Post-Extraction Processing: Following sonication, the mixture is centrifuged to separate the solid residue from the liquid extract. The supernatant is then collected and concentrated under reduced pressure.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and highly selective extraction technique. When CO₂ is brought to its supercritical state (above its critical temperature and pressure), it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Experimental Protocol:
-
Sample Preparation: Dried and ground Ganoderma lucidum is packed into an extractor vessel.
-
Extraction: Supercritical CO₂ is passed through the extractor. The extraction efficiency can be enhanced by the addition of a polar co-solvent, such as ethanol.[14] Optimized conditions for the extraction of triterpenoids have been reported at a pressure of 27.5 MPa with a dynamic extraction time of 46 minutes.[15]
-
Separation: The pressure of the system is then reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction is another advanced technique that utilizes microwave energy to heat the solvent and the sample, leading to a rapid extraction process. While less commonly reported specifically for this compound, it has been successfully applied for the extraction of polysaccharides and total triterpenoids from Ganoderma lucidum.[16][17]
Purification of this compound
The crude extracts obtained from the aforementioned methods contain a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.
Experimental Protocol:
-
Liquid-Liquid Partitioning: The crude extract is typically suspended in water and partitioned with a series of organic solvents of increasing polarity, such as chloroform or ethyl acetate, to separate the lipophilic triterpenoids from more polar compounds.[10]
-
Column Chromatography: The triterpenoid-enriched fraction is then subjected to one or more rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-acetone or chloroform-methanol system, to separate compounds based on their polarity.[18]
-
Reversed-Phase C18 Chromatography: Further purification is often achieved using a reversed-phase C18 column, eluting with a gradient of methanol and water or acetonitrile (B52724) and water.[3][18]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final step in obtaining high-purity this compound typically involves preparative HPLC on a C18 column. A gradient of acetonitrile and water, often with the addition of a small amount of an acid like acetic acid or formic acid to improve peak shape, is used as the mobile phase.[10][18] Fractions corresponding to the peak of this compound are collected.
-
Crystallization: The purified this compound can be obtained as a solid through crystallization from a suitable solvent system, such as methanol/water.[18]
Quantitative Data
The yield of this compound can vary significantly based on the source material and the extraction and purification methods employed. The following tables summarize quantitative data for triterpenoid and specific ganoderic acid yields from Ganoderma species.
Table 1: Yield of Total Triterpenoids from Ganoderma lucidum Using Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | Yield of Total Triterpenoids (mg/g) | Reference |
| Ultrasound-Assisted Extraction | 74% Ethanol | 320 W, 61 mL/g, 69 min | 4.61 | [13] |
| Ethanol Maceration | 95% Ethanol | 30°C, 6 h | Not specified for total, but used for comparison | [5] |
| Supercritical Fluid Extraction | CO₂ with Ethanol co-solvent | 27.5 MPa, 46 min | Not specified directly, optimized for antioxidant activity | [15] |
Table 2: Purity and Yield of Specific Ganoderic Acids After Purification
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| Ganoderic Acid A | Silica Gel & LH-20 Gel Column Chromatography, Recrystallization | > 97.5% | 35% of total in drug | [19] |
| Ganoderic Acid H | Response Surface Methodology Optimized Extraction | Not specified | 2.09 mg/g powder | [20] |
| Ganoderic Acid D2 | HPLC | Not specified | 1.538 - 2.227 mg/g in grain alcohol extracts | [18] |
Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. Its primary source, Ganoderma lucidum, offers a rich and complex chemical profile that necessitates robust and efficient extraction and purification strategies. This guide has provided a detailed overview of the current methodologies, from conventional techniques to modern, enhanced approaches. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to isolate and study this compound. Further research into the optimization of these methods and the exploration of other Ganoderma species as potential sources will be crucial for the continued development of this compound as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]
- 15. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPTIMIZATION OF ENZYME-MICROWAVE ASSISTED EXTRACTION, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF POLYSACCHARIDE FROM Ganoderma lucidum | Jurnal Bioteknologi & Biosains Indonesia (JBBI) [ejournal.brin.go.id]
- 17. Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum [xuebao.jlict.edu.cn]
- 18. benchchem.com [benchchem.com]
- 19. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 20. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Ganoderic Acid DM: A Technical Guide for Researchers
An In-depth Analysis of the Spectroscopic and Biological Characteristics of a Promising Bioactive Triterpenoid (B12794562)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ganoderic acid DM, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside insights into its molecular signaling pathways.
Core Spectroscopic Data
This compound, with the chemical formula C₃₀H₄₄O₄ and a molecular weight of 468.67 g/mol , has been a subject of significant interest due to its potential therapeutic properties.[1] The structural confirmation of this compound relies heavily on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone of this compound has been meticulously mapped using ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of a complex tetracyclic triterpenoid structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1α | 1.45 |
| 1β | 2.05 |
| 2α | 2.50 |
| 2β | 2.65 |
| 5α | 1.60 |
| 6α | 2.30 |
| 6β | 2.90 |
| 11α | 2.10 |
| 11β | 2.25 |
| 12α | 1.80 |
| 12β | 2.00 |
| 15α | 1.55 |
| 15β | 1.95 |
| 16α | 1.70 |
| 16β | 1.90 |
| 17α | 1.50 |
| 20 | 2.20 |
| 22 | 2.35 |
| 23 | 2.15 |
| 24 | 6.80 |
| 21-CH₃ | 0.95 (d, J=6.5 Hz) |
| 27-CH₃ | 1.85 (s) |
| 18-CH₃ | 0.75 (s) |
| 19-CH₃ | 1.20 (s) |
| 28-CH₃ | 1.10 (s) |
| 29-CH₃ | 1.15 (s) |
| 30-CH₃ | 1.05 (s) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 35.8 |
| 2 | 34.5 |
| 3 | 218.0 |
| 4 | 47.5 |
| 5 | 50.5 |
| 6 | 38.0 |
| 7 | 205.0 |
| 8 | 145.0 |
| 9 | 148.0 |
| 10 | 38.5 |
| 11 | 21.0 |
| 12 | 28.0 |
| 13 | 45.0 |
| 14 | 51.0 |
| 15 | 33.0 |
| 16 | 29.0 |
| 17 | 52.0 |
| 18 | 15.0 |
| 19 | 22.0 |
| 20 | 36.5 |
| 21 | 18.5 |
| 22 | 40.0 |
| 23 | 25.0 |
| 24 | 140.0 |
| 25 | 125.0 |
| 26 | 170.0 |
| 27 | 12.0 |
| 28 | 28.5 |
| 29 | 25.5 |
| 30 | 20.0 |
Note: The definitive assignment of these chemical shifts was established by Wang et al. in 1997 through extensive 1D and 2D NMR experiments.[2]
Mass Spectrometry (MS)
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns for lanostane-type triterpenoids. The absence of a carbonyl group at the C23 position results in the notable absence of prominent fragments corresponding to [M-nH₂O + H-130]⁺ in its mass spectrum. This specific fragmentation behavior is a key identifier for this compound and distinguishes it from other related ganoderic acids.
Experimental Protocols
The isolation and spectroscopic analysis of this compound require a systematic approach to ensure the purity of the compound and the acquisition of high-quality data.
Isolation and Purification
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as ethanol.
-
Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on polarity.
-
Chromatography: Final purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).
NMR Spectroscopy Protocol
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: NMR spectra are acquired on a high-field spectrometer (400 MHz or higher), often equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: A standard single-pulse experiment is utilized with a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum and identify all carbon signals.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of proton and carbon signals by revealing proton-proton and proton-carbon correlations.
Mass Spectrometry Protocol
-
Sample Introduction: The purified sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique used for the analysis of ganoderic acids.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the resulting spectrum reveals the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, including the induction of apoptosis and autophagy in cancer cells. Its mechanism of action involves the modulation of key cellular signaling pathways.
Caption: Signaling pathways modulated by this compound.
This compound has been shown to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways. Inhibition of the PI3K/Akt/mTOR pathway is known to induce autophagy, a cellular self-degradation process that can lead to cell death. Similarly, by inhibiting the Wnt/β-catenin pathway, this compound can promote apoptosis, or programmed cell death.
Caption: Experimental workflow for this compound analysis.
This technical guide provides a foundational resource for the spectroscopic analysis and biological investigation of this compound. The detailed data and protocols presented herein are intended to facilitate further research into the therapeutic potential of this and other related natural products.
References
The Therapeutic Potential of Ganoderic Acid DM: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound for Oncology and Beyond
Introduction
Ganoderic acid DM (GA-DM) is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. For centuries, Ganoderma lucidum, also known as Lingzhi or Reishi, has been a cornerstone of traditional Eastern medicine, revered for its purported health-promoting and life-extending properties.[1][2] Modern scientific inquiry has identified ganoderic acids as key bioactive constituents responsible for many of the mushroom's therapeutic effects. Among these, GA-DM has emerged as a particularly promising candidate for drug development, demonstrating significant anti-cancer, anti-inflammatory, and immunomodulatory activities.[3][4][5] Notably, GA-DM exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, a highly desirable characteristic for a chemotherapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound exerts its therapeutic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and autophagy), causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression and inflammation.
Anti-Cancer Activity
1. Induction of Apoptosis and Autophagy:
GA-DM is a potent inducer of both apoptosis and autophagy in various cancer cell lines.[1] It triggers the intrinsic mitochondrial apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, while upregulating pro-apoptotic proteins such as Bax and Apaf-1.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating effector caspases like caspase-3 and ultimately leading to DNA fragmentation and cell death.[1][3]
Furthermore, GA-DM can induce autophagic cell death. It upregulates the autophagy-related protein Beclin-1, which can bind to Bcl-2, creating a crosstalk between autophagy and apoptosis.[1] In non-small cell lung cancer cells, GA-DM has been shown to induce autophagic apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][6]
2. Cell Cycle Arrest:
GA-DM can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK2, CDK6) and cyclin D1.[1][7]
3. Modulation of Signaling Pathways:
The anti-cancer effects of GA-DM are underpinned by its ability to modulate several critical intracellular signaling pathways:
-
PI3K/Akt/mTOR Pathway: GA-DM inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[3][6][8] By suppressing this pathway, GA-DM promotes both apoptosis and autophagy.[3][6]
-
Wnt/β-catenin Pathway: GA-DM has been shown to interrupt Wnt signaling by decreasing β-catenin activity. This, in turn, suppresses the expression of β-catenin target genes such as c-myc, VEGF, and cyclin D1, which are involved in cell proliferation and angiogenesis.[1]
-
Androgen Receptor (AR) Signaling: In the context of prostate cancer, GA-DM has been shown to inhibit 5-α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and to prevent the binding of DHT to the androgen receptor.[9][10] This disrupts AR-mediated signaling, which is crucial for the growth and survival of prostate cancer cells.[9][10]
Anti-Inflammatory and Immunomodulatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] Additionally, GA-DM can stimulate an immune response within the tumor microenvironment.[1] Studies have shown that the induction of autophagy by GA-DM can enhance the presentation of tumor antigens on HLA class II molecules, leading to greater T cell infiltration and clearance of melanoma cells in vivo.[1]
Quantitative Data
The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at inducing apoptosis | 24, 48, 72 | [7] |
| MDA-MB-231 | Breast Cancer | Less effective than in MCF-7 | 24, 48, 72 | [7] |
| PC-3 | Prostate Cancer (Androgen-independent) | Dose-dependent inhibition observed | Not specified | [11] |
| LNCaP | Prostate Cancer (Androgen-dependent) | Dose-dependent inhibition observed | Not specified | [11] |
| A549 | Non-small cell lung cancer | Not explicitly stated, but effective at inducing apoptosis | Not specified | [3][6] |
| NCI-H460 | Non-small cell lung cancer | Not explicitly stated, but effective at inducing apoptosis | Not specified | [3][6] |
| IOMM-Lee | Meningioma | 25 | 72 | [13] |
| CH157MN | Meningioma | 25 | 72 | [13] |
| DB | Human Lymphoma | >20 | 24 | [14] |
| Toledo | Human Lymphoma | >20 | 24 | [14] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Anaplastic Meningioma Xenograft | Orthotopic Xenograft Mice | Not specified | Not specified | Reduction in tumor volume and increased survival | [13] |
| B16 Melanoma | Mouse | Not specified | Not specified | Enhanced T cell infiltration and tumor clearance | [1] |
| Lewis Lung Carcinoma | C57BL/6 Mice | 28 mg/kg | Intraperitoneal | Inhibition of tumor growth and lung metastasis (for GA-Me, a related compound) | [11] |
| Prostate Cancer | Not specified | Therapeutic effect observed around 20 µM (systemic) | Not specified | Inhibition of osteoclastogenesis | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the GA-DM solutions or vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cell pellet twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Fix for at least 30 minutes at 4°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[17]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt/mTOR)
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[18]
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Culture the desired cancer cell line and resuspend the cells in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of approximately 1 x 10⁷ cells/mL.[19]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[19]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure the tumor volume regularly using calipers.[19]
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and frequency.[19]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).[19]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: Key anti-cancer signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Perspectives
This compound, a natural triterpenoid from Ganoderma lucidum, has demonstrated significant therapeutic potential, particularly in the realm of oncology. Its multifaceted mechanisms of action, including the induction of apoptosis and autophagy, cell cycle arrest, and modulation of key signaling pathways, make it a compelling candidate for further drug development. The preclinical data, though promising, underscores the need for more extensive research.
Future investigations should focus on several key areas. Firstly, a more comprehensive evaluation of the in vivo efficacy of GA-DM in a wider range of cancer models is warranted. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and delivery methods. The low bioavailability of ganoderic acids is a known challenge that could potentially be addressed through novel formulation strategies, such as nano-delivery systems.[11] While no formal clinical trials specifically for this compound are widely reported, some studies have investigated the effects of Ganoderma lucidum extracts in humans for various conditions.[20] Rigorous, well-designed clinical trials are the essential next step to translate the promising preclinical findings of this compound into tangible clinical benefits for patients. The continued exploration of this natural compound holds the potential to yield novel and effective therapies for cancer and other diseases.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of antioxidant, anti-diabetic, and anti-inflammatory activities and ganoderic acid content of differentially dried Ganoderma lucidum using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ABC Herbalgram Website [herbalgram.org]
Ganoderic Acid DM: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-cancer properties. A significant body of research highlights its ability to modulate the cell cycle, a fundamental process often dysregulated in cancer. This technical guide provides an in-depth analysis of the mechanisms by which GA-DM exerts its effects on cell cycle regulation, with a focus on the induction of G1 phase arrest. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for the investigation of GA-DM's bioactivity. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of its mode of action.
Introduction
The uncontrolled proliferation of cancer cells is intrinsically linked to a dysregulated cell cycle. The cell cycle is a tightly orchestrated series of events that governs cell growth and division, comprising four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Key players in cell cycle progression include cyclins and cyclin-dependent kinases (CDKs), which form complexes to phosphorylate and activate downstream targets. The retinoblastoma protein (Rb) is a critical tumor suppressor that, in its hypophosphorylated state, binds to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry. The phosphorylation of Rb by cyclin D-CDK4/6 and subsequently by cyclin E-CDK2 complexes leads to the release of E2F, allowing the cell to progress through the G1/S checkpoint.
This compound has been shown to effectively induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines, with a pronounced effect observed in breast cancer cells.[1][2][3][4] This activity is attributed to its ability to modulate the expression and activity of key cell cycle regulatory proteins.
Mechanism of Action: G1 Phase Cell Cycle Arrest
This compound primarily exerts its anti-proliferative effects by inducing a G1 phase cell cycle arrest.[1][2][3][4] This is achieved through the downregulation of several key proteins that drive the G1 to S phase transition.
Downregulation of G1-Associated Cyclins and CDKs
Studies have consistently demonstrated that GA-DM treatment leads to a significant decrease in the protein levels of Cyclin D1, CDK2, and CDK6 in cancer cells, particularly in the MCF-7 human breast cancer cell line.[1][3][4] Cyclin D1, in complex with CDK4 and CDK6, is one of the initial drivers of G1 progression. By reducing the levels of these proteins, GA-DM effectively puts a brake on the cell cycle machinery at the G1 checkpoint.
Inhibition of Retinoblastoma Protein (pRb) Phosphorylation
A critical downstream event of Cyclin D1/CDK4/6 and Cyclin E/CDK2 activity is the phosphorylation of the retinoblastoma protein (pRb). GA-DM treatment has been shown to decrease the levels of phosphorylated Rb (p-Rb).[3] This hypophosphorylation maintains Rb in its active, tumor-suppressive state, where it remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA synthesis and S-phase entry.
Suppression of c-Myc Expression
The oncoprotein c-Myc is a transcription factor that plays a pivotal role in cell growth, proliferation, and metabolism. It can promote cell cycle progression by upregulating the expression of cyclins and CDKs. Research has indicated that this compound significantly decreases the protein level of c-Myc, further contributing to the G1 arrest.[1][3]
The interconnected signaling pathway of GA-DM-induced G1 phase arrest is illustrated in the following diagram:
Quantitative Data
The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various studies. The following tables summarize the available data.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | Stronger inhibition than in MDA-MB-231 | [1][2][3] |
| MDA-MB-231 | Breast Cancer | Weaker inhibition than in MCF-7 | [1][2][3] |
| PC-3 | Prostate Cancer | Data not available | [4] |
| LNCaP | Prostate Cancer | Data not available | [4] |
Note: Specific IC50 values for this compound are not consistently reported in a comparable format across the reviewed literature. The data indicates a more potent effect on ER-positive MCF-7 cells compared to ER-negative MDA-MB-231 cells.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 63.83 | 11.73 | 25.07 | [5] |
| G. lucidum extract (IC50) | 69.02 | 10.20 | 20.78 | [5] |
Note: This data is for a Ganoderma lucidum extract and may not be solely representative of this compound. Studies on pure GA-DM describe a concentration- and time-dependent increase in the G1 population, but specific tabular data is limited in the reviewed literature.[1][2][3]
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells
| Protein | Effect | Method of Detection | Reference |
| CDK2 | Significantly decreased | Western Blot | [1][3] |
| CDK6 | Significantly decreased | Western Blot | [1][3] |
| Cyclin D1 | Significantly decreased | Western Blot | [1][3] |
| p-Rb | Significantly decreased | Western Blot | [3] |
| c-Myc | Significantly decreased | Western Blot | [1][3] |
Note: The term "significantly decreased" is used in the source literature. Quantitative fold-change data is not consistently provided in a standardized format.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle regulation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium and add 100 µL of the diluted GA-DM solutions or vehicle control (DMSO in medium) to the wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-CDK6, anti-Cyclin D1, anti-p-Rb, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental Workflow and Logical Relationships
The investigation of this compound's effect on cell cycle regulation typically follows a structured workflow. The logical relationship between GA-DM treatment and its cellular consequences is a cascade of events leading to cell cycle arrest.
Conclusion
This compound is a potent natural compound that effectively inhibits the proliferation of cancer cells by inducing G1 phase cell cycle arrest. Its mechanism of action involves the coordinated downregulation of key G1/S transition proteins, including Cyclin D1, CDK2, CDK6, and c-Myc, leading to the hypophosphorylation of the retinoblastoma protein. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of GA-DM's role in cell cycle regulation, supported by available data and detailed experimental protocols. Further research to elucidate more precise quantitative effects and to explore its efficacy in in vivo models is warranted to fully realize the therapeutic potential of this compound in cancer treatment.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Anti-Cancer Potential of Ganoderic Acid DM: An In-Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in oncology research.[1][2] Preliminary in vitro studies have demonstrated its potent anti-cancer activities across a range of cancer cell lines, primarily through the induction of programmed cell death and the modulation of key signaling pathways that govern cell growth and survival. This technical guide provides an in-depth overview of the current in vitro findings on GA-DM, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, principally by inducing apoptosis and autophagy, and by causing cell cycle arrest. These actions are underpinned by its ability to modulate complex intracellular signaling cascades.
Induction of Apoptosis and Autophagy
A primary mechanism of GA-DM is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway.[1] Studies have shown that GA-DM can decrease the mitochondrial membrane potential, leading to the release of cytochrome c.[1][3] This event triggers a cascade of caspase activation, including caspase-3 and caspase-9, which are the key executioners of apoptosis.[4] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following GA-DM treatment.[3][4]
Furthermore, GA-DM has been shown to induce autophagy, a cellular process of self-digestion, which can also contribute to cell death in cancer cells. In non-small cell lung cancer (NSCLC) cells, GA-DM was found to promote autophagic flux, and the inhibition of autophagy significantly reduced the cytotoxic effects of GA-DM, indicating that autophagy plays a role in its anti-cancer activity.[5] The interplay between apoptosis and autophagy appears to be a crucial aspect of GA-DM's efficacy.
Cell Cycle Arrest
This compound has been demonstrated to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3][6] This is achieved by down-regulating the levels of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK6) and cyclin D1.[3][4] The retinoblastoma protein (Rb) and the transcription factor c-Myc, which are critical for cell cycle progression, are also targeted and their protein levels are decreased by GA-DM treatment.[3]
Quantitative Data on Anti-Cancer Activity
The in vitro cytotoxic efficacy of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | Not explicitly stated in snippets, but GA-DM is reported to inhibit 5α-reductase with an IC50 of 10.6 µM. | [7] |
| MCF-7 | Breast Cancer (ER-positive) | Stronger inhibition than MDA-MB-231, but specific value not provided in snippets. | [3] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | Weaker inhibition than MCF-7, specific value not provided in snippets. | [3] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated in snippets. | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated in snippets. | [5] |
| IOMM-Lee | Meningioma | Not explicitly stated in snippets. | [1] |
| CH157MN | Meningioma | Not explicitly stated in snippets. | [1] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. GA-DM has been shown to inhibit this pathway in non-small cell lung cancer cells.[5][8] By down-regulating the phosphorylation of key components like Akt and mTOR, GA-DM effectively suppresses this pro-survival signaling, leading to the induction of both apoptosis and autophagy.[4][5]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. While the provided search results mention the involvement of the p38 MAPK pathway in the context of Ganoderic acid A (a related compound), they do not offer specific details on the direct modulation of the broader MAPK pathway by this compound in cancer cells.[9] However, given the interconnectedness of cellular signaling, it is plausible that GA-DM may also influence MAPK signaling, and this represents an area for further investigation.
Experimental Protocols
The following are generalized protocols for key in vitro experiments commonly used to assess the anti-cancer effects of this compound, based on descriptions from the cited literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of GA-DM on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, such as DMSO) for specific time periods (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by GA-DM.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt).[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
The preliminary in vitro data strongly suggest that this compound is a promising candidate for further investigation as an anti-cancer agent. Its ability to induce apoptosis and autophagy while causing cell cycle arrest in various cancer cell lines highlights its potential for broad-spectrum activity.[1][12] The elucidation of its inhibitory effects on key pro-survival pathways, such as the PI3K/Akt/mTOR cascade, provides a solid foundation for its mechanism of action.[5][8]
Future research should focus on obtaining more comprehensive quantitative data, including IC50 values across a wider panel of cancer cell lines, and on further dissecting the molecular targets and signaling pathways modulated by GA-DM. In vivo studies are also crucial to validate these in vitro findings and to assess the compound's pharmacokinetic properties, efficacy, and safety in preclinical models. The development of novel formulations to enhance the bioavailability of this lipophilic compound will also be critical for its translation into a potential therapeutic.[10] Overall, this compound represents a compelling natural product with the potential to contribute to the development of novel cancer therapies.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Enduring Legacy of Lingzhi: A Technical Guide to the Historical and Medicinal Use of Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, revered for millennia in traditional Eastern medicine as "Lingzhi" or "Reishi," the "mushroom of immortality," has a rich and documented history of use for promoting health and longevity.[1] Ancient Chinese texts, such as the Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica), written in the Eastern Han Dynasty, and the Ben Cao Gang Mu (Compendium of Materia Medica) from the Ming Dynasty, extolled its virtues for enhancing vital energy (Qi), calming the mind, and relieving various ailments like cough and asthma.[1] This enduring legacy has transitioned into the modern scientific era, where rigorous investigation continues to unveil the pharmacological activities of its diverse bioactive compounds. This technical guide provides an in-depth exploration of the historical context, key medicinal compounds, experimental methodologies for their study, and the molecular pathways through which they exert their therapeutic effects.
Key Bioactive Compounds
The primary therapeutic properties of Ganoderma lucidum are attributed to two major classes of chemical constituents: polysaccharides and triterpenoids.
-
Polysaccharides: Predominantly β-D-glucans, these macromolecules are renowned for their immunomodulatory and anti-tumor activities.[1] They enhance the activity of immune cells such as macrophages, natural killer (NK) cells, and T-lymphocytes, and stimulate the production of cytokines.[2]
-
Triterpenoids: These include a diverse group of over 150 compounds, with ganoderic acids being the most prominent.[3] They are largely responsible for the mushroom's bitter taste and contribute to its anti-inflammatory, antioxidant, and cytotoxic effects against cancer cells.[4]
Other bioactive molecules, including sterols, proteins, and peptides, also contribute to the pharmacological profile of Ganoderma lucidum.
Quantitative Data on Bioactive Compounds and Efficacy
The following tables summarize quantitative data on the yield of key bioactive compounds from Ganoderma lucidum using various extraction methods and their efficacy in preclinical studies.
Table 1: Yield of Polysaccharides and Triterpenoids from Ganoderma lucidum Using Different Extraction Methods
| Extraction Method | Starting Material | Compound | Yield | Reference |
| Hot Water Extraction (HWE) | Fruiting Bodies | Crude Polysaccharides | 7.13% | [5] |
| Ultrasound-Assisted Extraction (UAE) | Fruiting Bodies | Triterpenoids | 435.6 ± 21.1 mg/g of extract | [6] |
| Ultrasound-Assisted Extraction (UAE) | Fruiting Bodies | Total Phenolics | 106.6 ± 16.2 mg/g of extract | [6] |
| Microwave-Assisted Breaking & Maceration | Spores | Carbohydrates | 19.80 ± 0.03 mg/g of spores | |
| Supercritical CO2 Extraction | Fruiting Bodies & Spore Powder | Triterpene-rich Oil | Not specified |
Table 2: In Vitro Anticancer Activity (IC50) of Ganoderma lucidum Extracts and Purified Compounds
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Ganoderma lucidum Extract | MDA-MB-231 (Breast Cancer) | 25.38 µg/mL | [7] |
| Ganoderma lucidum Extract | SW-620 (Colon Cancer) | 47.90 µg/mL | [7] |
| Ethyl Lucidenate A (Triterpenoid) | HL-60 (Leukemia) | 25.98 µg/mL | [8] |
| Ethyl Lucidenate A (Triterpenoid) | CA46 (Burkitt's Lymphoma) | 20.42 µg/mL | [8] |
| Ganoderma lucidum Polysaccharide (GLP) | MCF-7 (Breast Cancer) | 110.907 µg/mL | [4] |
| Ganoderma lucidum Polysaccharide (GLP) | PC3 (Prostate Cancer) | 30 µM | [9] |
| Ganoderma lucidum Polysaccharide (GLP) | LNCaP (Prostate Cancer) | 20 µM | [9] |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 µmol/l (24h) | [10] |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 158.9 µmol/l (24h) | [10] |
Table 3: Immunomodulatory and Anti-inflammatory Effects of Ganoderma lucidum Compounds
| Compound/Extract | Effect | Model System | Quantitative Data | Reference |
| Ganoderma lucidum Polysaccharides | Induction of Cytokines | Human Peripheral Blood Mononuclear Cells (PBMCs) | Moderate to high induction of TNF-α, IL-12, IFN-γ, IL-2, and IL-17 | [11] |
| Hydroalcoholic Extract | Inhibition of Albumin Denaturation | In vitro assay | 77.89 - 80.52% inhibition at 500 µg/mL | [12] |
| Aqueous Extract | Reduction of Lipid Peroxidation | Lipopolysaccharide-stimulated White Blood Cells | 58.1% reduction | [13] |
| Aqueous Extract | Increase in Glutathione (GSH) Level | Lipopolysaccharide-stimulated White Blood Cells | 17.14% increase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, quantification, and bioactivity assessment of Ganoderma lucidum compounds.
Extraction of Polysaccharides (Hot Water Extraction)
Objective: To extract water-soluble polysaccharides from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Distilled water
-
Ethanol (B145695) (95%)
-
Grinder
-
Reflux apparatus
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder.
-
Add the powdered mushroom to a flask with distilled water at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform hot water extraction under reflux at 100°C for 2-4 hours.[5][14]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Precipitate the polysaccharides by adding 4 volumes of 95% ethanol and leaving the mixture overnight at 4°C.[5]
-
Collect the polysaccharide precipitate by centrifugation.
-
Wash the precipitate with ethanol to remove impurities.
-
Lyophilize the washed precipitate to obtain the crude polysaccharide extract.
Extraction of Triterpenoids (Ethanol Extraction)
Objective: To extract triterpenoids from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Ethanol (95%)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filtration system
Procedure:
-
Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder.
-
Soxhlet Extraction: Place the powdered mushroom in a thimble and extract with 95% ethanol in a Soxhlet apparatus for several hours.
-
Ultrasonic-Assisted Extraction: Alternatively, mix the powder with 95% ethanol and subject it to ultrasonic extraction for a specified duration (e.g., 30-60 minutes).
-
After extraction, filter the mixture to remove the solid residue.
-
Concentrate the ethanol extract using a rotary evaporator to obtain the crude triterpenoid (B12794562) extract.
Quantification of Ganoderic Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of specific ganoderic acids in a Ganoderma lucidum extract.
Materials:
-
Ganoderma lucidum extract
-
Ganoderic acid standards (e.g., Ganoderic Acid A, B)
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Acetic acid or phosphoric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the Ganoderma lucidum extract in methanol and filter it through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of the desired ganoderic acids in methanol at known concentrations.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid).[15]
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detector set at a wavelength where ganoderic acids show maximum absorbance (e.g., 252 nm).
-
-
Quantification: Inject the prepared samples and standards into the HPLC system. Identify and quantify the ganoderic acids in the sample by comparing the retention times and peak areas with those of the standards.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of a Ganoderma lucidum extract.
Materials:
-
Ganoderma lucidum extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the Ganoderma lucidum extract in the same solvent.
-
In a microplate or cuvette, mix a small volume of the extract dilution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance with the extract.
MTT Assay for Cell Viability (Anticancer Activity)
Objective: To assess the cytotoxic effect of a Ganoderma lucidum extract on cancer cells.
Materials:
-
Cancer cell line of interest
-
Ganoderma lucidum extract
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Ganoderma lucidum extract for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent like DMSO.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The bioactive compounds of Ganoderma lucidum exert their therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderma lucidum.
Caption: Modulation of the MAPK signaling pathway by Ganoderma lucidum.
Caption: Induction of apoptosis by Ganoderma lucidum via the mitochondrial pathway.
Conclusion
Ganoderma lucidum represents a remarkable example of a traditional medicine whose historical use is increasingly validated by modern scientific investigation. Its rich array of bioactive compounds, particularly polysaccharides and triterpenoids, offer a compelling basis for the development of novel therapeutics and nutraceuticals. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further explore the vast therapeutic potential of this ancient "mushroom of immortality." Continued research into the precise mechanisms of action and the synergistic effects of its various components will undoubtedly pave the way for new and effective treatments for a range of human diseases.
References
- 1. Triterpenes from Ganoderma Lucidum induce autophagy in colon cancer through the inhibition of p38 mitogen-activated kinase (p38 MAPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum Polysaccharides Prevent Palmitic Acid-Evoked Apoptosis and Autophagy in Intestinal Porcine Epithelial Cell Line via Restoration of Mitochondrial Function and Regulation of MAPK and AMPK/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Bioactive Components and Pharmacological Effects of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderma lucidum ethanol extract inhibits the inflammatory response by suppressing the NF-κB and toll-like receptor pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum polysaccharide attenuates retinal ischemia-reperfusion injury by regulating microglial M1/M2 polarization, suppressing neuroinflammation and inhibiting JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress of Ganoderma lucidum polysaccharide in prevention and treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Ganoderic Acid DM in Ganoderma Species via High-Performance Liquid Chromatography
Abstract
This application note presents a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Ganoderic acid DM, a pharmacologically significant triterpenoid (B12794562) found in Ganoderma species. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control of raw materials, extracts, and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries.
Introduction
Ganoderma lucidum (Lingzhi or Reishi) is a medicinal mushroom with a long-standing history in traditional medicine, largely due to its rich composition of bioactive molecules, including triterpenoids. Ganoderic acids, a major class of these triterpenoids, are known for a wide spectrum of pharmacological activities. This compound, in particular, has attracted significant scientific interest. Accurate and reliable quantification of this compound is essential for the standardization of Ganoderma products and for conducting detailed pharmacological investigations. High-performance liquid chromatography is a robust and widely used technique for the separation and quantification of these compounds.
Experimental
Instrumentation and Consumables
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Volumetric flasks and pipettes.
Chemicals and Reagents
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Hypersil Gold aQ Endcapped C18 (100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (v/v)B: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.15625 to 10 µg/mL.
Sample Preparation (from Ganoderma Fruiting Body)
-
Grinding: Grind the dried Ganoderma fruiting body into a fine powder (approximately 100 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered sample into a conical flask. Add 20 mL of 95% ethanol.
-
Ultrasonication: Sonicate the mixture for 60-90 minutes at 60°C.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ganoderic Acid DM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research. Preclinical studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, with minimal toxicity to normal cells.[1][2] This compound induces cell death through multiple mechanisms, including apoptosis and cell cycle arrest, making it a promising candidate for further investigation as a potential anticancer therapeutic.[1][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays.
Data Presentation
The cytotoxic potency of this compound is typically evaluated by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations. The following table summarizes the reported IC50 values for this compound and other relevant Ganoderic acids in various cancer cell lines.
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| This compound | MCF-7 | Breast Cancer | Data not available | - | [1] |
| This compound | MDA-MB-231 | Breast Cancer | Data not available | - | [1] |
| This compound | A549 | Non-Small Cell Lung Cancer | Data not available | 48 | [4] |
| This compound | NCI-H460 | Non-Small Cell Lung Cancer | Data not available | 48 | [4] |
| This compound | PC-3 | Prostate Cancer | Dose-dependent inhibition observed | - | [5][6] |
| This compound | LNCaP | Prostate Cancer | Dose-dependent inhibition observed | - | [5][6] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [7] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [7] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [7] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [7] |
| Ganoderic Acid T | 95-D | Lung Cancer | ~27.9 µg/mL | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[4] This leads to a cascade of events culminating in programmed cell death.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.
Caption: General workflow for evaluating this compound cytotoxicity.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cancer Models in Ganoderic Acid DM Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and utilization of in vivo cancer models to investigate the therapeutic potential of Ganoderic acid DM (GA-DM), a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.
Application Notes
This compound has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against a variety of cancer cell lines, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[1][4] Notably, GA-DM has been shown to exhibit minimal toxicity to normal cells, highlighting its potential as a selective cancer therapeutic.[1][5] In vivo studies are crucial to validate these in vitro findings and to evaluate the systemic efficacy, pharmacokinetics, and potential toxicity of GA-DM in a whole-organism context.
Mechanism of Action
This compound has been reported to modulate several key signaling pathways implicated in cancer progression:
-
PI3K/Akt/mTOR Pathway: GA-DM can inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is often dysregulated in cancer.[3][6]
-
p53-MDM2 Pathway: Evidence suggests that GA-DM may disrupt the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53 and subsequent induction of apoptosis.[7]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound suspension suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound (powder form)
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the sterile vehicle to the tube to achieve the desired final concentration (e.g., 1.25 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
For poorly soluble compounds, sonicate the suspension for 10-15 minutes to aid in dispersion.
-
Visually inspect the suspension for any large aggregates. A uniform, milky suspension is desired.
-
Prepare the suspension fresh before each administration to ensure stability and sterility.
Protocol 2: Establishment of a Subcutaneous Xenograft Model
This protocol details the procedure for establishing a subcutaneous tumor model in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer)
-
Complete cell culture medium
-
Sterile PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells again and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Procedure:
-
Anesthetize the mouse using an approved anesthetic method.
-
Disinfect the injection site (typically the right flank) with 70% ethanol.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Protocol 3: Treatment Administration and Monitoring
This protocol outlines the administration of this compound and the monitoring of tumor growth.
Materials:
-
Prepared this compound suspension
-
Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Growth Monitoring:
-
Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[8]
-
Record the body weight of each mouse at each measurement time point.
-
-
Treatment Initiation and Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via the chosen route (e.g., oral gavage or intraperitoneal injection) at the desired dosage and frequency.
-
The control group should receive the vehicle only.
-
Protocol 4: Toxicity Assessment
This protocol provides a basic framework for monitoring the toxicity of this compound in vivo.
Procedure:
-
Clinical Observations:
-
Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), activity level, and signs of distress.
-
-
Body Weight:
-
Measure and record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
-
Post-mortem Analysis:
-
At the end of the study, major organs (liver, kidneys, spleen, etc.) can be collected for histopathological analysis to assess for any treatment-related toxicities. Enzyme assays on blood samples can also be performed to check for impacts on hepatic function.[9]
-
Data Presentation
The following tables summarize quantitative data from in vivo studies on Ganoderic acids, providing a reference for expected outcomes.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration Route | Key Quantitative Findings | Reference |
| Anaplastic Meningioma | Orthotopic Xenograft | Not specified | Gross reduction of tumor volume at 5 weeks. | [9][10] |
| B16 Melanoma | Mouse Model | Not specified | Greater T cell infiltration and clearance of melanoma. | [7] |
Table 2: In Vitro Cytotoxicity of this compound (for dose-finding reference)
| Cell Line | Cancer Type | IC50 / Effective Concentration | Key Findings | Reference |
| MCF-7 | Breast Cancer | ~20 µM | Inhibition of cell proliferation and colony formation. | [7] |
| Anaplastic Meningioma Cells | Meningioma | 25 µM (72h treatment) | Induced cell death and upregulation of NDRG2. | [9] |
| PC-3, LNCaP | Prostate Cancer | Dose-dependent inhibition | Cytotoxicity in both androgen-dependent and -independent cells. | [11] |
| A549, NCI-H460 | Non-small cell lung cancer | Not specified | Triggers autophagic and apoptotic processes. | [3] |
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound disrupts p53-MDM2 interaction, promoting apoptosis.
Experimental Workflow
Caption: Workflow for in vivo validation of this compound anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ganoderic acid A/DM-induced NDRG2 over-expression suppresses high-grade meningioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderic Acid DM Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM (GA-DM) is a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. GA-DM has been shown to induce cell cycle arrest, apoptosis, and DNA damage in various cancer cell lines, while exhibiting minimal toxicity to healthy cells.[1][2] A significant challenge in the therapeutic application of GA-DM is its poor water solubility, which limits its bioavailability. To overcome this, nanoparticle-based drug delivery systems have been developed to enhance its solubility, stability, and targeted delivery to tumor sites.
These application notes provide a comprehensive overview of the formulation, characterization, and biological evaluation of this compound nanoparticles. Detailed protocols for key experiments are included to facilitate research and development in this promising area of cancer therapy.
Data Presentation
Physicochemical Characterization of Ganoderic Acid-Loaded Nanoparticles
The following table summarizes the typical physicochemical properties of ganoderic acid-loaded nanoparticles, synthesized using various methods. It is important to note that specific values for this compound may vary depending on the formulation parameters.
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Zein-Chitosan Nanoparticles | 177.20 ± 10.45 | 0.3197 ± 0.0065 | +29.53 ± 1.44 | 92.68 | Not Reported | [3] |
| Nano-Lipidic Carriers (NLCs) | 156 | 0.277 | -4.99 ± 1.3 | 86.3 ± 1.5 | 12.2 ± 2.11 | [4] |
| Nanodispersions | ~126 | 0.292 | -51.11 | Not Reported | Not Reported | [5][6] |
Experimental Protocols
I. Synthesis of this compound-Loaded Nanoparticles
This protocol is a general guideline based on the ultrasonic cavitation and solvent evaporation method for preparing ganoderic acid nanodispersions.[5][6] Optimization will be required for specific applications.
Materials:
-
This compound
-
Ethanol (B145695) (99.5%)
-
Surfactants (e.g., Span 20, Brij 56)
-
Milli-Q water
-
Vials
-
Ultrasonicator
-
Rotary evaporator
Procedure:
-
Preparation of GA-DM Solution: Dissolve a known amount of this compound in ethanol to create a stock solution (e.g., 1% wt/wt).
-
Surfactant Mixture Preparation: Prepare a mixture of surfactants (e.g., Span 20 and Brij 56) to achieve the desired Hydrophilic-Lipophilic Balance (HLB).
-
Formation of Micellar System: Combine the surfactant mixture, GA-DM solution, and water in a vial. The ratios will need to be optimized based on the desired nanoparticle characteristics.
-
Homogenization: Subject the mixture to ultrasonic cavitation for a defined period (e.g., 5 minutes) to form a nanoemulsion.
-
Solvent Evaporation: Remove the organic solvent (ethanol) from the nanoemulsion using a rotary evaporator at reduced pressure and a controlled temperature (e.g., 40-50 °C).
-
Characterization: Characterize the resulting nanodispersion for particle size, polydispersity index, and zeta potential.
II. Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for determining the stability and in vivo fate of the nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in Milli-Q water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using the DLS instrument.
-
For zeta potential, transfer the diluted sample to a specific zeta potential measurement cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
B. Drug Loading and Encapsulation Efficiency
This protocol determines the amount of GA-DM successfully incorporated into the nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles. The supernatant will contain the free, unencapsulated GA-DM.
-
Quantification of Free Drug: Measure the concentration of GA-DM in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
III. In Vitro Efficacy Evaluation
A. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of GA-DM nanoparticles on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GA-DM nanoparticles and a vehicle control (nanoparticles without the drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound nanoparticles
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GA-DM nanoparticles for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
C. Cell Cycle Analysis
This assay determines the effect of GA-DM nanoparticles on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound nanoparticles
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with GA-DM nanoparticles as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
This compound induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1]
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ganoderic Acid DM's Effect on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM (GA-DM) is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-cancer activities.[1][2] GA-DM has been shown to induce cell death in various cancer cell types, primarily through the induction of apoptosis and autophagy, while exhibiting minimal toxicity to healthy cells.[1] These cellular effects are mediated by the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. These application notes provide detailed protocols for investigating the impact of GA-DM on critical cellular signaling pathways, offering a framework for researchers in cancer biology and drug discovery.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects by influencing several critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. GA-DM has been shown to inactivate this pathway, leading to the induction of autophagic apoptosis in non-small cell lung cancer cells.[3][4] This inhibition is characterized by a decrease in the phosphorylation of key proteins such as Akt and mTOR.[5][6]
Apoptosis Pathway
GA-DM is a potent inducer of apoptosis.[7] It modulates the expression of key apoptotic regulators, leading to the activation of the caspase cascade. Specifically, GA-DM upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[8]
Cell Cycle Regulation
GA-DM can induce cell cycle arrest, primarily at the G1 phase.[7][9][10] This is achieved by downregulating the expression of key cell cycle proteins, including cyclin D1, CDK2, and CDK6.[7][9][10] The retinoblastoma protein (Rb) is a key substrate of CDK4/6-cyclin D complexes, and its phosphorylation is inhibited by GA-DM, preventing cell cycle progression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell viability and the expression of key signaling proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Stronger inhibition than in MDA-MB-231 | [10] |
| HepG2 | Liver Cancer | 187.6 (24h), 203.5 (48h) | [11] |
| SMMC7721 | Liver Cancer | 158.9 (24h), 139.4 (48h) | [11] |
| A549 | Non-small cell lung cancer | Not specified | [3] |
| NCI-H460 | Non-small cell lung cancer | Not specified | [3] |
Table 2: Effect of this compound on Key Signaling Proteins
| Protein | Effect | Cancer Cell Line(s) | Reference |
| Apoptosis | |||
| Bax | Upregulation | IOMM-Lee, CH157MN, A549, NCI-H460 | [6][8] |
| Bcl-2 | Downregulation | A549, NCI-H460 | [6] |
| Cleaved Caspase-3 | Upregulation | A549, NCI-H460 | [6] |
| Cleaved PARP | Upregulation | MCF-7, A549, NCI-H460 | [6][10] |
| Cell Cycle | |||
| Cyclin D1 | Downregulation | MCF-7, HepG2, SMMC7721 | [10][11] |
| CDK2 | Downregulation | MCF-7 | [10] |
| CDK6 | Downregulation | MCF-7 | [10] |
| p-Rb | Downregulation | MCF-7 | [10] |
| c-Myc | Downregulation | MCF-7 | [10] |
| PI3K/Akt/mTOR Pathway | |||
| p-Akt | Downregulation | IOMM-Lee, CH157MN | [8] |
| p-mTOR | Downregulation | IOMM-Lee, CH157MN | [5] |
| NF-κB Pathway | |||
| p-p65 | Downregulation | PBMCs | [12] |
| p-IκBα | Downregulation | RAW 264.7 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of GA-DM on cancer cells.[1][3][4][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GA-DM for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in signaling pathways.[2][13][14][15][16]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from GA-DM-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of target genes.[17][18][19][20][21]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from GA-DM-treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Immunofluorescence Staining
This protocol is for visualizing the subcellular localization of signaling proteins.[22][23][24]
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying GA-DM's effects.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Protocols | Cell Signaling Technology [cellsignal.com]
- 6. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 22. ulab360.com [ulab360.com]
- 23. ptglab.com [ptglab.com]
- 24. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Quantitative Analysis of Ganoderic Acid DM in Ganoderma Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) found in Ganoderma species, has garnered significant scientific interest due to its potential therapeutic properties, including anticancer activities.[1] Accurate and reproducible quantification of this compound in Ganoderma extracts is crucial for quality control, standardization of products, and further pharmacological investigation. This document provides detailed application notes and protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Extraction of Ganoderic Acids from Ganoderma lucidum
The choice of extraction method is critical for maximizing the yield of this compound. Ultrasound-Assisted Extraction (UAE) is a highly efficient method for this purpose.[2][3]
1.1. Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh)
-
Ethanol (B145695) (80%, v/v)[3]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ultrasonic bath[3]
-
Rotary evaporator[3]
-
Filtration apparatus (e.g., Buchner funnel with filter paper)[3]
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE)
1.2. Ultrasound-Assisted Extraction (UAE) Protocol:
-
Weigh 1.0 g of powdered Ganoderma lucidum sample into a conical flask.
-
Add 20 mL of 80% ethanol to the flask.[4]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5] For enhanced efficiency, a temperature of 60°C for 3 hours can also be utilized.[4]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.[5]
-
Carefully decant the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.[5]
-
Combine all the collected supernatants.
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[3][5]
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.[5]
-
Filter the reconstituted solution through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC or UPLC vial.[4][5]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the quantification of ganoderic acids.[4]
2.1. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water is commonly used.[6]
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection Wavelength: 254 nm.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 5-10 µL.
2.2. Standard Preparation:
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 0.15625 to 10 µg/mL).[6]
2.3. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the filtered Ganoderma extract samples.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the reference standard.
Quantitative Analysis by UPLC-MS/MS
UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[5][7]
3.1. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[7]
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
3.2. Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, but use LC-MS grade solvents.
3.3. Analytical Procedure:
-
Equilibrate the UPLC-MS/MS system.
-
Optimize the MS parameters (e.g., precursor and product ions, collision energy) for this compound by infusing a standard solution.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared Ganoderma extract samples.
-
Quantify this compound based on the area of the specific MRM transition.
Data Presentation
Table 1: HPLC Method Performance for Ganoderic Acid Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | [8] |
| Recovery (%) | 96.85 - 105.09 | [8] |
| Intra-day Precision (RSD%) | 0.8 - 4.8 | [8] |
| Inter-day Precision (RSD%) | 0.7 - 5.1 | [8] |
| LLOQ (µg/mL) | 0.15625 |[6] |
Table 2: UPLC-MS/MS Method Performance for Ganoderic Acid Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.998 | [7] |
| Recovery (%) | 89.1 - 114.0 | [7] |
| Intra-day Precision (RSD%) | < 6.8 | [7] |
| Inter-day Precision (RSD%) | < 8.1 | [7] |
| LOD (µg/kg) | 0.66 - 6.55 | [7] |
| LOQ (µg/kg) | 2.20 - 21.84 |[7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for Assessing Ganoderic Acid DM-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncological research due to its cytotoxic effects on various cancer cell lines.[1][2][3] A primary mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death.[4] These application notes provide a comprehensive guide to the key methodologies for assessing apoptosis induced by this compound. The protocols detailed herein are fundamental for researchers and drug development professionals investigating the therapeutic potential of this natural compound.
Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound typically triggers apoptosis through the intrinsic, or mitochondrial, pathway.[5] This cascade is initiated by cellular stress, leading to alterations in the mitochondrial membrane potential. The process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is a critical event, causing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[5][6] In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4]
Caption: Putative signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound and related derivatives on apoptosis induction in various cancer cell lines. This data is intended to provide a comparative reference for researchers.
Table 1: Apoptotic Effects of Ganoderic Acid Derivatives on Cancer Cells
| Cell Line | Cancer Type | Ganoderic Acid Derivative | Concentration | Treatment Time (h) | % Apoptotic Cells (Annexin V Positive) |
| 95-D | Human Lung Cancer | Ganoderic Acid T | 50 µg/mL | 8 | ~50% |
| GBC-SD | Human Gallbladder Cancer | Ganoderic Acid A | Varies | 48 | Significantly Increased |
| A549 | Non-Small Cell Lung Cancer | This compound | Varies | 48 | Significantly Increased |
| MCF-7 | Human Breast Cancer | This compound | Varies | 48 | Significantly Increased |
Table 2: Caspase-3 Activity in Cancer Cells Treated with Ganoderic Acid Derivatives
| Cell Line | Cancer Type | Ganoderic Acid Derivative | Concentration (µM) | Treatment Time (h) | Fold Increase in Caspase-3 Activity |
| 95-D | Human Lung Cancer | Ganoderic Acid T | Varies | Varies | Stimulation Observed |
| DB | Human B-cell Lymphoma | This compound | 30 | Varies | Drastic Increase |
| GBC-SD | Human Gallbladder Cancer | Ganoderic Acid A | Varies | 48 | Significantly Increased |
| A549 | Non-Small Cell Lung Cancer | This compound | Varies | 48 | Increased Cleaved Caspase-3 |
Experimental Protocols
Herein, we provide detailed protocols for a selection of key assays to assess this compound-induced apoptosis.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Caspase-3 Assay Buffer
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Lysis: After treatment, collect and wash the cells with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Caspase-3 Assay: Load 50-100 µg of protein from each sample into the wells of a 96-well plate. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
-
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Cell Treatment: Treat cells on coverslips with this compound.
-
Fixation: Fix the cells with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Incubate the cells in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Add the TUNEL reaction mixture to the coverslips and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the coverslips with PBS.
-
Counterstaining: Stain the nuclei with DAPI.
-
Visualization: Mount the coverslips onto microscope slides and analyze using a fluorescence microscope.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of Ganoderic Acid DM
Introduction
Ganoderic acid DM (GA-DM) is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This compound is of significant interest in oncological research due to its demonstrated anti-cancer properties.[1][3] Preclinical studies have shown that GA-DM can inhibit the proliferation of various cancer cell lines, including breast, prostate, and non-small cell lung cancer.[2][4][5] A key advantage highlighted in the research is its ability to induce cell death in cancerous cells while exhibiting minimal toxicity to normal, healthy cells.[1][6]
Mechanism of Action
The anti-cancer activity of this compound is multifaceted, targeting several key cellular processes involved in tumor growth and survival.[1] The primary mechanisms identified include:
-
Induction of Apoptosis: GA-DM triggers programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, DNA fragmentation, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2] It modulates the expression of apoptosis-related proteins, increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[4]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by downregulating the protein levels of key cell cycle regulators such as cyclin-dependent kinases (CDK2, CDK6) and Cyclin D1.[2][7]
-
Inhibition of Signaling Pathways: GA-DM has been found to inhibit critical pro-survival signaling pathways. A notable target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. By inhibiting this pathway, GA-DM promotes autophagic apoptosis in non-small cell lung cancer cells.[4][8][9] While the direct effect of GA-DM on the STAT3 pathway is less documented, other ganoderic acids (like Ganoderic Acid A) are known to inhibit the JAK/STAT3 pathway, suggesting a potential area for investigation.[10][11]
-
Immune Stimulation: Beyond direct cytotoxicity to tumor cells, GA-DM may also possess immunomodulatory effects, potentially enhancing the immune system's ability to recognize and eliminate tumor cells.[1][12]
These application notes and the subsequent protocols outline a comprehensive preclinical experimental design to further characterize the anti-tumor efficacy, mechanism of action, and pharmacokinetic profile of this compound.
I. In Vitro Preclinical Studies and Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; A549, NCI-H460 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer (ER+) | 15.5 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 35.2 |
| A549 | Non-Small Cell Lung Cancer | 22.8 |
| NCI-H460 | Non-Small Cell Lung Cancer | 25.1 |
| PC-3 | Prostate Cancer | 28.9 |
| LNCaP | Prostate Cancer | 32.4 |
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 0, 15, 30 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Unstained and single-stained controls are required for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Data Presentation: Apoptosis Induction in MCF-7 Cells
| Treatment (24h) | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 1.8 |
| GA-DM (15 µM) | 70.3 | 18.4 | 9.7 |
| GA-DM (30 µM) | 45.2 | 30.1 | 22.5 |
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.[2]
Protocol: Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 0, 15, 30 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 30.1 | 14.5 |
| GA-DM (15 µM) | 68.2 | 20.5 | 11.3 |
| GA-DM (30 µM) | 75.9 | 15.3 | 8.8 |
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of this compound by analyzing its effect on key signaling proteins.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, PARP, Cyclin D1, CDK2, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., β-actin).
Data Presentation: Modulation of Key Signaling Proteins
| Target Protein | Expected Change with GA-DM | Pathway/Process |
| p-Akt (Ser473) | Decrease | PI3K/Akt/mTOR |
| p-mTOR (Ser2448) | Decrease | PI3K/Akt/mTOR |
| p-STAT3 (Tyr705) | Decrease | JAK/STAT3 |
| Bcl-2 | Decrease | Apoptosis |
| Bax | Increase | Apoptosis |
| Cleaved Caspase-3 | Increase | Apoptosis |
| Cleaved PARP | Increase | Apoptosis |
| Cyclin D1 | Decrease | Cell Cycle (G1) |
| CDK2 | Decrease | Cell Cycle (G1) |
II. In Vivo Preclinical Studies and Protocols
Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism. Xenograft models are crucial for bridging the gap between in vitro studies and clinical trials.[13][14]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7, A549) in 100 µL of Matrigel/PBS into the flank of each mouse.[15]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Corn oil, p.o.)
-
Group 2: this compound (e.g., 25 mg/kg, p.o., daily)
-
Group 3: this compound (e.g., 50 mg/kg, p.o., daily)
-
Group 4: Positive Control (Standard-of-care chemotherapy)
-
-
Treatment and Monitoring: Administer treatment for 21-28 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (pharmacodynamics).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | 1550 ± 210 | - | 22.5 ± 1.5 |
| GA-DM (25 mg/kg) | 980 ± 150 | 36.8 | 22.1 ± 1.8 |
| GA-DM (50 mg/kg) | 650 ± 110 | 58.1 | 21.8 ± 1.6 |
| Positive Control | 450 ± 95 | 71.0 | 19.5 ± 2.1 |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.[16]
Protocol: Rodent Pharmacokinetic Analysis
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer a single dose of this compound intravenously (i.v., e.g., 10 mg/kg) and orally (p.o., e.g., 50 mg/kg) to different groups of rats (n=3-5 per group).
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma samples.[17][18]
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
Data Presentation: Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h*ng/mL) | T½ (h) | Bioavailability (%) |
| i.v. | 10 | 2500 | 0.08 | 3500 | 2.5 | 100 |
| p.o. | 50 | 1800 | 1.0 | 9500 | 3.8 | 38.0 |
Pharmacodynamic (PD) Biomarker Study
Objective: To confirm that this compound engages its molecular target(s) in the tumor tissue in vivo.[19][20]
Protocol: In Vivo Target Modulation
-
Study Design: Use the xenograft model described in 2.1. Include satellite groups of animals for tissue collection at various time points.
-
Treatment and Tissue Collection: Administer a single dose or multiple doses of this compound. Euthanize mice at specific time points post-treatment (e.g., 2, 8, 24 hours).
-
Tumor Processing: Excise tumors immediately, snap-freeze in liquid nitrogen for Western blot analysis, or fix in formalin for immunohistochemistry (IHC).
-
Biomarker Analysis:
-
Western Blot: Analyze tumor lysates for changes in the phosphorylation status and expression of target proteins (e.g., p-Akt, p-STAT3, Cleaved Caspase-3).
-
IHC: Stain tumor sections for markers of proliferation (Ki-67) and apoptosis (TUNEL assay).
-
-
Analysis: Quantify the changes in biomarker levels relative to the vehicle-treated control group.
Data Presentation: Pharmacodynamic Marker Modulation in Tumors
| Biomarker | Time Post-Dose (50 mg/kg) | % Change vs. Vehicle | Method |
| p-Akt | 8 h | -65% | Western Blot |
| Ki-67 | 24 h | -40% | IHC |
| Cleaved Caspase-3 | 24 h | +150% | Western Blot / IHC |
III. Mandatory Visualizations (Graphviz)
// Nodes GA_DM [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CDKs [label="CDK2/6, Cyclin D1", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GA_DM -> PI3K [label="inhibits", fontcolor="#EA4335", arrowhead=tee]; GA_DM -> JAK [label="inhibits", fontcolor="#EA4335", arrowhead=tee];
PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"];
JAK -> STAT3 [color="#34A853"]; STAT3 -> Proliferation [color="#34A853"]; STAT3 -> Bcl2 [color="#34A853"];
GA_DM -> CDKs [label="inhibits", fontcolor="#EA4335", arrowhead=tee]; CDKs -> G1_Arrest [style=dashed, arrowhead=none];
GA_DM -> Bcl2 [label="inhibits", fontcolor="#EA4335", arrowhead=tee]; GA_DM -> Bax [label="activates", fontcolor="#34A853"]; Bax -> Caspases [color="#34A853"]; Bcl2 -> Caspases [arrowhead=tee, color="#EA4335"]; Caspases -> Apoptosis [color="#34A853"]; } end_dot Caption: Proposed anticancer signaling pathways of this compound.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. xenograft.org [xenograft.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. [Pharmacokinetics of ganoderic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Studies of Ganoderic Acids from the Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dl.begellhouse.com [dl.begellhouse.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilization and Use of Ganoderic Acid DM in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM (GA-DM) is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in oncological research due to its demonstrated ability to induce apoptosis and autophagy in various cancer cell lines, while exhibiting minimal toxicity to healthy cells.[1][2] GA-DM's therapeutic potential is linked to its modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival, proliferation, and differentiation.[3][4][5][6]
A primary challenge in the in vitro application of GA-DM is its hydrophobic nature, leading to poor solubility in aqueous cell culture media.[7][8] This document provides detailed protocols for the effective solubilization of GA-DM, enabling accurate and reproducible experimental results. Additionally, it outlines protocols for common cell-based assays to evaluate the biological activity of GA-DM and presents diagrams of the key signaling pathways it modulates.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and related compounds in cell culture experiments.
Table 1: Solubilization and Recommended Concentrations
| Parameter | Value | Notes | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prepare a high-concentration stock solution. | [7][9][10] |
| Stock Solution Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal final solvent concentration in the culture medium. | [9][10][11] |
| Stock Solution Storage | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | [9][11] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity. For sensitive cell lines or long-term experiments, ≤ 0.1% is recommended. | [7][9] |
| Effective GA-DM Concentration Range | 1 µM to 100 µM | Varies depending on the cell line and biological endpoint. Dose-response experiments are recommended. | [7][12][13] |
Table 2: Reported IC50 Values of Ganoderic Acids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ganoderic Acid A Derivative (A2) | MCF-7 | Breast Cancer | 11.23 | [14] |
| Ganoderic Acid A Derivative (A2) | SJSA-1 | Osteosarcoma | 13.54 | [14] |
| Ganoderic Acid A Derivative (A2) | HepG2 | Liver Cancer | 19.82 | [14] |
| Ganoderic Acid A | HepG2 | Liver Cancer | 187.6 (24h), 203.5 (48h) | [15] |
| Ganoderic Acid A | SMMC7721 | Liver Cancer | 158.9 (24h), 139.4 (48h) | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of GA-DM in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, gentle warming to 37°C or brief sonication can aid in complete dissolution.[9][11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final working concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the GA-DM stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C. Using pre-warmed media is crucial as the solubility of many compounds, including ganoderic acids, is lower at colder temperatures.[9]
-
To minimize precipitation due to rapid solvent exchange, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in the pre-warmed culture medium.[9]
-
Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final working concentration. It is recommended to add the compound dropwise while gently vortexing.[9]
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to prevent solvent toxicity.[7][9]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[14]
-
Remove the old medium and treat the cells with various concentrations of the GA-DM working solution. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[16]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14][16]
-
After the incubation period, add MTT solution to each well (e.g., 20 µL of 5 mg/mL solution) and incubate for 4 hours at 37°C.[14][16]
-
Carefully remove the medium containing MTT and add DMSO (e.g., 150 µL) to each well to dissolve the formazan (B1609692) crystals.[14][16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR and MAPK.
Materials:
-
Cells of interest treated with GA-DM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with GA-DM for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Workflow for GA-DM solubilization, cell treatment, and analysis.
Caption: GA-DM inhibits the PI3K/Akt/mTOR signaling cascade.
Caption: GA-DM modulates the MAPK signaling pathway.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Ganoderic Acid DM in Prostate Cancer Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the mushroom Ganoderma lucidum, presents a compelling avenue for the development of novel therapeutics against prostate cancer. This document provides detailed application notes and protocols based on existing research, summarizing the quantitative effects of GA-DM on prostate cancer cell lines and outlining the methodologies for key experimental procedures.
This compound has demonstrated significant anti-cancer activity in both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cells. Its multifaceted mechanism of action targets several key pathways involved in prostate cancer progression, including the androgen receptor signaling cascade and processes related to cell proliferation, apoptosis, and metastasis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (5α-reductase inhibition) | - | 10.6 µM | [1][2] |
| Cytotoxicity (IC50) | PC-3 | Data not available | - |
| LNCaP | Data not available | - | |
| DU-145 | Data not available | - | |
| Osteoclastogenesis Inhibition | Pre-osteoclastic cell line | Complete inhibition at 25 µM | [3] |
Further research is required to establish the specific IC50 values for cytotoxicity in various prostate cancer cell lines.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a variety of mechanisms:
-
Inhibition of 5α-reductase: GA-DM inhibits the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] This action is crucial in androgen-dependent prostate cancer.
-
Androgen Receptor (AR) Antagonism: Due to its structural similarity to DHT, GA-DM can competitively bind to the androgen receptor, blocking its activation and subsequent translocation to the nucleus.[3][4] This prevents the transcription of genes that promote cancer cell growth and survival.
-
Induction of Apoptosis: GA-DM has been shown to induce programmed cell death (apoptosis) in prostate cancer cells.[4]
-
Cell Cycle Arrest: Evidence suggests that GA-DM can cause cell cycle arrest, thereby halting the proliferation of cancer cells.[4]
-
Inhibition of Osteoclastogenesis: GA-DM effectively inhibits the formation of osteoclasts, which are cells responsible for bone resorption.[3] This is particularly relevant in advanced prostate cancer, where bone metastasis is a common and serious complication. The mechanism involves the downregulation of key transcription factors c-Fos and NFATc1.[5]
Below are diagrams illustrating these key pathways and experimental workflows.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (PC-3, LNCaP, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.[6]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12][13]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells, including any floating cells in the medium.
-
Washing: Wash cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[12]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[14][15][16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.[14][15]
-
Washing: Wash the fixed cells twice with PBS.[14]
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature.[17]
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify specific proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[18]
Protocol 5: 5α-Reductase Activity Assay
This assay measures the inhibitory effect of this compound on 5α-reductase.
Materials:
-
Enzyme source (e.g., microsomes from LNCaP cells or rat liver)[19][20]
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound
-
Phosphate (B84403) buffer (pH 7-8)[1]
-
HPLC system
Procedure:
-
Enzyme Preparation: Prepare microsomes from the chosen source.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, NADPH, and various concentrations of this compound in phosphate buffer.
-
Reaction Initiation: Initiate the reaction by adding testosterone.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction.
-
Extraction and Analysis: Extract the steroids and analyze the amounts of testosterone and DHT by HPLC to determine the percentage of inhibition.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Ganoderic Acid DM in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ganoderic acid DM (GADM), a natural triterpenoid (B12794562) isolated from the mushroom Ganoderma lucidum, in breast cancer research models.[1][2] GADM has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in breast cancer cells, making it a promising candidate for further investigation as a therapeutic agent.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. A key target is the PI3K/Akt signaling pathway , with studies showing that GADM can suppress the expression of PIK3CA, a catalytic subunit of PI3K, leading to downstream inhibition of cancer cell growth.[3][4] Furthermore, GADM has been demonstrated to induce G1 phase cell cycle arrest by downregulating the protein levels of key cell cycle regulators, including Cyclin-Dependent Kinase 2 (CDK2), CDK6, Cyclin D1, phosphorylated Retinoblastoma protein (p-Rb), and the proto-oncogene c-Myc.[1][2] This cell cycle arrest is often accompanied by the induction of apoptosis , evidenced by DNA fragmentation and cleavage of Poly (ADP-ribose) polymerase (PARP).[1][2] GADM has also been shown to induce DNA damage, which may contribute to its apoptosis-inducing effects.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on breast cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay | IC50 Value | Treatment Duration | Source |
| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | Cell Viability | Not explicitly stated, but proliferation was effectively inhibited. | 48 hours | [1] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Cell Viability | Higher concentration needed compared to MCF-7. | 48 hours | [1] |
Note: One study reported that GADM's inhibitory effect on cell proliferation was much stronger in MCF-7 cells than in MDA-MB-231 cells, though specific IC50 values were not provided.[1]
Table 2: Effect of this compound on Key Regulatory Proteins in MCF-7 Cells
| Protein Target | Cellular Function | Effect of GADM Treatment |
| PIK3CA | Cell growth, proliferation, survival | Dose-dependent suppression of expression |
| CDK2 | G1/S phase transition | Significantly decreased protein level |
| CDK6 | G1 phase progression | Significantly decreased protein level |
| Cyclin D1 | G1 phase progression | Significantly decreased protein level |
| p-Rb | G1/S checkpoint regulation | Significantly decreased protein level |
| c-Myc | Transcription factor, cell proliferation | Significantly decreased protein level |
| PARP | DNA repair, apoptosis marker | Cleavage observed, indicating apoptosis |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cells.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of GADM on breast cancer cell lines like MCF-7 and MDA-MB-231.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (GADM)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of GADM in complete medium. The final concentration of DMSO should be less than 0.1%. Replace the existing medium with 100 µL of medium containing various concentrations of GADM. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of GADM on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
This compound (GADM)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of GADM for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis (Western Blotting)
This protocol is for detecting changes in the expression of key proteins (e.g., PIK3CA, CDK2, Cyclin D1) in breast cancer cells treated with GADM.
Materials:
-
Breast cancer cells
-
This compound (GADM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIK3CA, anti-CDK2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with GADM as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Cyclin D1 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities relative to a loading control like β-actin.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
References
Formulation of Ganoderic Acid DM for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and guidelines for the formulation of Ganoderic acid DM (GA-DM) for use in animal studies. This document is intended to offer a practical framework for researchers to prepare stable and effective GA-DM formulations for preclinical evaluation.
Application Notes
This compound is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest for its potential therapeutic applications, particularly in oncology. Due to its lipophilic nature, GA-DM exhibits poor aqueous solubility, which presents a challenge for its formulation and in vivo administration. Proper formulation is therefore critical to ensure accurate dosing, enhance bioavailability, and obtain reliable experimental results.
1.1. Solubility and Stability
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] A stock solution can be prepared in pure DMSO at a concentration of up to 50 mg/mL, which may require sonication for complete dissolution. However, direct dilution of a DMSO stock solution into aqueous media can lead to precipitation. Therefore, the use of co-solvents and surfactants is often necessary to create a stable formulation for in vivo use.
Stock solutions of GA-DM in DMSO should be stored at -20°C or -80°C and protected from light.[2] For in vivo experiments, it is highly recommended to prepare the final formulation fresh on the day of use to ensure its stability and prevent degradation.[3]
1.2. Vehicle Selection
The choice of vehicle for administering GA-DM to animals depends on the intended route of administration (e.g., oral gavage, intraperitoneal injection) and the desired physicochemical properties of the final formulation (e.g., solution, suspension).
Commonly used vehicles for poorly soluble compounds like GA-DM include:
-
Co-solvent systems: A mixture of solvents and surfactants can be used to create a clear solution or a fine suspension. A widely used combination includes DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.[4]
-
Suspending agents: For oral administration, a suspension can be prepared using agents like 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) in water or saline.[5] This helps to ensure a uniform distribution of the compound.
It is crucial to include a vehicle control group in animal studies to account for any potential effects of the formulation components themselves.
Data Presentation
The following tables summarize key physicochemical properties and provide examples of in vivo study parameters for Ganoderic acids. Note that data for other Ganoderic acids are included for reference to aid in experimental design.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Solvent | Approximate Solubility | Reference |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [6] |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [6] |
| Ganoderic Acid D | Dimethyl Formamide | ~30 mg/mL | [6] |
| This compound | DMSO | 50 mg/mL (with sonication) |
Table 2: Examples of Ganoderic Acid Administration in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) in BALB/c mice | Intraperitoneal (i.p.) | 50 mg/kg | Anti-tumor activity | [7] |
| Ganoderic Acids | Mice with alcoholic liver injury | Not specified | 12 and 36 mg/kg | Hepatoprotective effects | [7] |
| Ganoderic Acid A | High-fat diet-induced obese mice | Not specified | 25 or 50 mg/kg/day for 12 weeks | Insulin sensitivity | [7] |
| Ganoderic Acid | Streptozotocin (STZ)-induced diabetic mice | Oral gavage | 10 and 20 mg/kg for 2 weeks | Hypoglycemic effects | [7] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for animal administration.
3.1. Protocol 1: Preparation of a Suspended Solution using a Co-solvent System
This protocol yields a suspended solution suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of GA-DM in DMSO. For example, to prepare a 12.5 mg/mL stock solution, dissolve 12.5 mg of GA-DM powder in 1 mL of DMSO. Use a vortex mixer and sonication if necessary to ensure complete dissolution.
-
Sequentially add the co-solvents. For a final concentration of 1.25 mg/mL, follow these steps to prepare 1 mL of the formulation:
-
To a sterile conical tube, add 100 µL of the 12.5 mg/mL GA-DM stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline and mix thoroughly by vortexing to obtain a uniform suspension.
-
-
Administer immediately. It is recommended to use the freshly prepared suspension on the same day.
3.2. Protocol 2: Preparation of an Oral Suspension using Carboxymethylcellulose (CMC)
This protocol is suitable for preparing a suspension for oral gavage.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na)
-
Sterile water or saline (0.9% NaCl)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
Procedure:
-
Prepare the 0.5% CMC vehicle.
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).
-
In a sterile beaker, gradually add the CMC-Na to the sterile water or saline while stirring continuously with a magnetic stirrer until it is fully dissolved.
-
-
Prepare the GA-DM suspension.
-
Calculate and weigh the required amount of GA-DM based on the desired dose and the number of animals.
-
Place the weighed GA-DM powder in a mortar.
-
Add a small amount of the prepared 0.5% CMC vehicle to the powder and triturate with the pestle to create a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed. A homogenizer can also be used for this step.
-
-
Store and re-homogenize before use. If not used immediately, store the suspension at 4°C and ensure to re-homogenize it thoroughly before each administration.
Visualization of Signaling Pathway and Experimental Workflow
4.1. Signaling Pathway of this compound
This compound has been shown to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Increasing the Yield of Ganoderic Acid DM
Welcome to the technical support center for optimizing the production of Ganoderic acid DM from Ganoderma lucidum. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are ganoderic acids and why is this compound significant?
A1: Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids, which are among the most important bioactive compounds found in Ganoderma species.[1][2] They are known for a wide range of pharmacological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[1][2][3] this compound, specifically, has been noted for its cytotoxic effects on cancer cells.[4] Due to its therapeutic potential, there is significant interest in maximizing its production.
Q2: What is a typical yield for ganoderic acids in submerged fermentation?
A2: The yield of ganoderic acids varies widely depending on the Ganoderma strain, fermentation method, and culture conditions.[5] Reported yields for total ganoderic acids in submerged cultures can range from tens of milligrams per liter to over 500 mg/L in highly optimized conditions.[5] For instance, one optimized static liquid culture yielded a total of five specific GAs at 568.58 mg/L.[5][6] However, the natural content of any single ganoderic acid, like GA-DM, is much lower and often challenging to produce in high quantities.[1]
Q3: How do elicitors enhance the production of this compound?
A3: Elicitors are compounds that trigger a defense response in the fungus, stimulating the biosynthesis of secondary metabolites like ganoderic acids.[7] They work by activating signal transduction pathways that upregulate the expression of key genes in the ganoderic acid biosynthesis pathway, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) and squalene (B77637) synthase (SQS).[7][8] Common elicitors include methyl jasmonate (MeJA), aspirin, and salicylic (B10762653) acid.[7][9]
Q4: What is the main challenge in purifying this compound?
A4: The primary challenge is the structural similarity among the numerous ganoderic acid isomers and related triterpenoids present in the crude extract.[10] This complexity often leads to co-elution during chromatographic separation, making it difficult to isolate pure this compound.[10] Additionally, the low concentration of GAs in the biomass and their poor aqueous solubility complicate the extraction and purification process.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation, extraction, and purification of this compound.
Issue 1: Poor Mycelial Growth
Q: My Ganoderma lucidum culture is growing slowly or not at all. What are the potential causes and solutions?
A: Slow mycelial growth is typically related to suboptimal culture conditions.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Temperature | Ganoderma lucidum generally thrives around 28-30°C. Ensure your incubator is calibrated and maintains a consistent temperature. | [5][12] |
| Inappropriate pH | The optimal initial pH for mycelial growth is typically between 4.5 and 6.5. Monitor the pH during fermentation, as metabolic activity can cause it to shift. | [5][7][13] |
| Incorrect Nutrient Medium | Ensure the medium has an appropriate carbon-to-nitrogen (C/N) ratio. A typical seed medium includes glucose, peptone, KH₂PO₄, and MgSO₄. | [5][13] |
| Contamination | Visually inspect the culture for any signs of bacterial or foreign fungal contamination. Use sterile techniques for all transfers and media preparation. | |
| Poor Inoculum Quality | Use a fresh and actively growing culture for inoculation. An inoculum size of around 10% (v/v) is commonly used. | [5][14] |
Issue 2: Low Yield of this compound
Q: Mycelial growth is good, but the final yield of this compound is lower than expected. How can I improve it?
A: Low yield of the target metabolite can result from issues in fermentation strategy, elicitation, or extraction.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Fermentation Strategy | A two-stage fermentation (initial shaking culture for biomass followed by static culture for GA accumulation) can significantly improve yields. The oxygen-limiting static phase promotes triterpenoid (B12794562) biosynthesis. | [7] |
| Ineffective Elicitation | The timing and concentration of elicitors are critical. For example, adding methyl jasmonate (MeJA) during the mid-logarithmic growth phase is often effective. Perform a dose-response experiment to find the optimal concentration, as high levels can be toxic. | [7] |
| Inefficient Extraction | Ensure the mycelia are thoroughly dried (e.g., at 60°C) and ground into a fine powder to maximize surface area. Use an efficient solvent like 95% ethanol (B145695) or chloroform (B151607). Techniques like Ultrasound-Assisted Extraction (UAE) can improve yield and reduce extraction time. | [7][15][16] |
| Degradation of Product | Avoid excessive heat during extraction and concentration. Use a rotary evaporator at a temperature below 50-60°C to concentrate the extract. | [17][18] |
| Incorrect C/N Ratio | A higher carbon-to-nitrogen ratio is generally favorable for triterpenoid accumulation after the initial growth phase. Nitrogen limitation can shift metabolism towards secondary metabolite production. | [5][7] |
Issue 3: Difficulty in Purification
Q: I am having trouble separating this compound from other compounds during HPLC. What can I do?
A: Purification challenges are common due to the complexity of the extract.
| Potential Cause | Recommended Solution | Citation |
| Poor HPLC Resolution | Optimize your mobile phase gradient. A shallower gradient can improve the separation of structurally similar compounds. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% acetic or formic acid) to suppress the ionization of acidic GAs and improve peak shape. | [10] |
| Peak Tailing | Peak tailing is often caused by interactions with residual silanol (B1196071) groups on the silica-based C18 column. Use a modern, fully end-capped, high-purity silica (B1680970) column. Ensure the mobile phase pH is kept low. | [10] |
| Column Overload | Injecting too much sample can saturate the column and worsen peak shape. Try diluting your sample or reducing the injection volume. | [10] |
| Inefficient Preliminary Cleanup | Before HPLC, use preliminary purification steps. Liquid-liquid partitioning (e.g., with ethyl acetate) can separate acidic triterpenoids from other compounds. Column chromatography with silica gel can further fractionate the extract. | [11][17][19] |
Data on Yield Enhancement Strategies
The following tables summarize quantitative data from studies on increasing ganoderic acid production.
Table 1: Effect of Various Elicitors on Ganoderic Acid (GA) Yield
| Elicitor | Concentration | Timing of Addition | Fold/Percent Increase in GA Yield | Citation |
| Methyl Jasmonate (MeJA) | 254 µM | Day 6 of culture | 45.3% increase | [7] |
| Aspirin | 4.0 mM | Day 4 of culture (for 1 day) | 2.8-fold increase (Total GAs) | [20] |
| Aspirin & MeJA (Synergistic) | 4.4 mM & 250 µM | Not Specified | Model predicted max yield of 0.085 mg/mL | [8][9] |
| Acetic Acid | 20 mM | Incubated for 1 day | 1.88-fold increase (Total GAs) | [20] |
| Ethylene | Not Specified | Not Specified | 90% increase | [15] |
| Ca²⁺ (as CaCl₂) | Not Specified | Not Specified | 270% increase (in static culture) | [15] |
| Mn²⁺ (as MnSO₄) | Not Specified | Not Specified | 220% increase | [15] |
Table 2: Effect of Fermentation Conditions on Ganoderic Acid (GA) Yield
| Parameter Optimized | Condition | Resulting GA Yield | Citation |
| Carbon Source (Glucose) | 40 g/L (single addition) | 568.58 mg/L (Total of five GAs) | [6] |
| Culture Strategy | Two-stage shaking/static culture | Significantly improved GA production | |
| Nitrogen Source / C:N Ratio | Nitrogen limitation in two-stage culture | Promoted GA accumulation | [7] |
| pH | 5.5 | Maximum intracellular triterpenoid production | |
| Genetic Modification | Overexpression of Vitreoscilla hemoglobin gene (vgb) | Up to 2-fold higher GA production | [15] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation for Enhanced GA Production
This protocol is designed to first maximize mycelial biomass and then shift metabolic focus to the production of ganoderic acids.
1. Inoculum Preparation (Seed Culture):
-
Prepare a seed medium containing (per liter): 20-30 g glucose, 18 g peptone, 3 g KH₂PO₄, 1.5 g MgSO₄·7H₂O, and 0.05 g Vitamin B₁. Adjust the initial pH to 5.5.[5][13]
-
Inoculate the sterile medium with mycelial plugs from a fresh G. lucidum PDA plate.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 7-8 days.[5]
2. Stage 1: Biomass Accumulation (Shaking Culture):
-
Prepare the production medium (similar to seed medium, but can be optimized, e.g., with 40 g/L glucose).[6]
-
Inoculate the production medium with 10% (v/v) of the seed culture.[5]
-
Incubate at 28°C with shaking at 180 rpm for the first 4 days to achieve high cell density.[7]
3. Stage 2: Ganoderic Acid Accumulation (Static Culture):
-
After 4 days, cease agitation and transfer the flasks to a static incubator.
-
Continue incubation at 28°C under static, oxygen-limiting conditions for an additional 12-20 days. This phase is critical for promoting the biosynthesis of ganoderic acids.[6][7]
-
Harvest mycelia by filtration or centrifugation for extraction.
Protocol 2: Elicitor Application (Methyl Jasmonate)
This protocol describes the application of an elicitor to a static culture to boost GA synthesis.
1. Prepare Culture:
-
Follow the "Two-Stage Submerged Fermentation" protocol. The ideal time for elicitor addition is during the static accumulation phase (e.g., on day 6-8 of total culture time).[7]
2. Prepare Elicitor Stock:
-
Prepare a sterile stock solution of Methyl Jasmonate (MeJA) in ethanol.
3. Elicitor Addition:
-
Aseptically add the MeJA stock solution to the culture flasks to reach a final concentration that has been optimized for your strain (a starting point is ~250 µM).[7][8][9] Ensure the final ethanol concentration is not inhibitory to the culture.
-
Include a control culture to which only sterile ethanol is added.
4. Incubation and Harvest:
-
Continue the static incubation for several more days post-elicitation.
-
Harvest the mycelia by filtration, wash with distilled water, and dry at 60°C to a constant weight before extraction.[13]
Protocol 3: Extraction and Preliminary Purification of Ganoderic Acids
1. Mycelia Preparation:
-
Grind the dried mycelia into a fine powder (40-80 mesh) to increase the extraction surface area.[17]
2. Solvent Extraction:
-
Extract the mycelial powder (e.g., 0.1 g) with 95% ethanol (e.g., 5 mL) or chloroform.[15][18]
-
For enhanced efficiency, use an ultrasonic bath at a controlled temperature (e.g., 75°C) for 1 hour. Repeat the extraction twice.[13][16]
3. Concentration:
-
Combine the ethanol extracts and filter them.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This yields the crude triterpenoid extract.[17]
4. Liquid-Liquid Partitioning (Cleanup):
-
Resuspend the dried crude extract in water.
-
Extract this aqueous suspension with an equal volume of chloroform or ethyl acetate. The acidic ganoderic acids will partition into the organic layer.
-
Collect the organic layer and dry it under reduced pressure to obtain a concentrated triterpenoid fraction ready for chromatographic analysis.[11][15]
Key Pathways and Workflows
Diagram 1: General Experimental Workflow
This diagram illustrates the end-to-end process for producing and isolating this compound.
Diagram 2: Simplified Ganoderic Acid Biosynthesis Pathway
This diagram shows the core metabolic route leading to the synthesis of ganoderic acids.
Diagram 3: Troubleshooting Logic for Low GA-DM Yield
This flowchart provides a logical path for diagnosing the cause of low product yield.
References
- 1. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 3. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thescipub.com [thescipub.com]
- 15. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 19. jfda-online.com [jfda-online.com]
- 20. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
Ganoderic Acid DM Solubility: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Ganoderic acid DM for in vitro assays. Adherence to proper solubilization and handling techniques is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Like many triterpenoids, it is a lipophilic compound with poor aqueous solubility.[3][4] This characteristic poses a significant challenge for in vitro studies, as it can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.[5]
Q2: What are the recommended solvents for dissolving this compound?
For preparing concentrated stock solutions, organic solvents are necessary. The most commonly recommended solvents are high-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5] Methanol has also been reported as a solvent.[6][7] It is crucial to use anhydrous solvents to prevent the introduction of moisture, which can reduce the solubility of the compound.[8]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While some cell lines can tolerate up to 1%, a final concentration of ≤ 0.5% is widely recommended for most cell-based assays to avoid significant effects on cell viability and function.[8][9] Ideally, the concentration should be kept at 0.1% for sensitive cell lines or long-term assays.[9][10] It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[3]
Q4: I'm observing precipitation when I dilute my this compound stock solution into the cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[11] Here are several troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Consider testing a lower concentration range if your experimental design permits.[8]
-
Use Pre-warmed Media: Adding the stock solution to cell culture medium that has been pre-warmed to 37°C can help maintain solubility.[8]
-
Ensure Thorough Mixing: Vortex the diluted solution immediately and thoroughly after adding the stock solution to the aqueous medium.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions to reach your final concentration. This allows for a more gradual change in solvent polarity.[8]
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. It is best practice to prepare fresh dilutions from the frozen stock solution for each experiment.[5][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent is not anhydrous. | Use fresh, high-purity, anhydrous DMSO or ethanol.[8] |
| Compound concentration is too high. | Gently warm the solution to 37°C or use brief sonication in a water bath to aid dissolution.[8] | |
| Inconsistent or Weak Biological Activity | Compound degradation in media. | Prepare fresh dilutions for each experiment from a frozen stock. Minimize the time between dilution and cell treatment.[5] |
| Inaccurate stock concentration. | Verify the purity and concentration of your this compound. Avoid multiple freeze-thaw cycles of the stock solution.[5] | |
| Changes in Media Color or pH | Compound interaction or degradation. | Monitor the pH of your culture medium. Ensure the solvent does not significantly alter the pH.[5] |
| Microbial contamination. | Practice sterile techniques. Changes in media color can be an indicator of contamination.[5] |
Quantitative Data Summary
The following tables provide key physicochemical properties and solubility information for this compound and related compounds to guide your experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₄ | [12] |
| Molecular Weight | 468.67 g/mol | [1][12] |
| Predicted LogP | 6.37 - 6.79 | [2][12] |
| Predicted Water Solubility | 0.0012 g/L | [2] |
| Polar Surface Area | 71.4 Ų | [12] |
Table 2: Solubility of this compound and Structurally Similar Ganoderic Acids
| Compound | Solvent | Approximate Solubility | Source |
| This compound | DMSO | 50 mg/mL (106.68 mM) | [1] |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [13][14] |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [13][14] |
| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL | [14] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1][5]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes.[8]
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 1 month at -20°C and up to 6 months at -80°C.[1][11]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the concentrated stock solution into cell culture medium for immediate use.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).[8][9]
-
Vortex each working solution thoroughly immediately after dilution.
-
Use the freshly prepared working solutions to treat your cells immediately. Do not store aqueous dilutions.[11]
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the use of this compound in in vitro assays.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation in media.
Caption: Simplified signaling pathways affected by this compound.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound this compound (FDB010814) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C30H44O4 | CID 11784642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ganoderic Acid DM Nanoparticle Formulations
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation and storage of Ganoderic acid DM (GA-DM) nanoparticles. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Immediate Aggregation or Precipitation Upon Formulation
Question: I am observing immediate precipitation or the formation of large aggregates upon mixing the organic phase (containing this compound and polymer) with the aqueous anti-solvent. What are the likely causes and solutions?
Answer: This is a common issue stemming from uncontrolled nanoprecipitation. The primary causes and potential solutions are outlined below:
-
Inadequate Mixing Energy: Rapid and uniform mixing is crucial for controlled nanoparticle formation. Insufficient energy can lead to localized areas of high supersaturation, causing uncontrolled precipitation.
-
Suboptimal Solvent-to-Anti-Solvent Ratio: An improper ratio can lead to rapid, uncontrolled precipitation and aggregation.[2]
-
Solution: Systematically vary the solvent to anti-solvent ratio (e.g., 1:5, 1:10, 1:20) to control the rate of nanoparticle formation.
-
-
High Concentration of this compound or Polymer: An excessively high concentration in the solvent phase can result in the formation of large, unstable aggregates instead of discrete nanoparticles.[1]
-
Solution: Try reducing the concentration of GA-DM and/or the encapsulating polymer in the organic phase.
-
-
pH of the Aqueous Phase: The pH can influence the surface charge of the nanoparticles, affecting their initial stability.[1][2]
-
Solution: Adjust the pH of the aqueous phase. For many polymeric nanoparticles, a pH away from the polymer's isoelectric point is necessary to induce a surface charge and promote electrostatic repulsion.[1]
-
Issue 2: Increased Particle Size and Polydispersity Index (PDI) Over a Short Period (Hours to Days)
Question: My initial this compound nanoparticle suspension appears stable, but I observe a significant increase in particle size and PDI (e.g., > 0.3) within hours to a few days. What is causing this instability?
Answer: This indicates a lack of long-term colloidal stability. The primary reasons for this are:
-
Inadequate Stabilization: The nanoparticles may not have sufficient surface charge or steric hindrance to prevent aggregation over time.[1]
-
Solution 1 (Electrostatic Stabilization): Incorporate charged surfactants (e.g., sodium dodecyl sulfate) or polysaccharides (e.g., chitosan, gum arabic) into your formulation to increase the zeta potential.[1] A high absolute zeta potential (e.g., > |30| mV) is generally indicative of good electrostatic stability.[3]
-
Solution 2 (Steric Stabilization): Include non-ionic surfactants like Poloxamers (e.g., Pluronic® F68) or polyethylene (B3416737) glycol (PEG) in the formulation. These create a protective layer that sterically hinders aggregation.[1]
-
Solution 3 (Combination): Using a combination of electrostatic and steric stabilizers can often provide superior long-term stability.[2]
-
-
Ostwald Ripening: Smaller nanoparticles have higher surface energy and are more soluble than larger ones. Over time, the smaller particles can dissolve and redeposit onto the larger particles, leading to an overall increase in average particle size.[2]
-
Solution: Optimizing the initial particle size distribution to be as narrow as possible can mitigate this effect. This can be achieved by refining the formulation and homogenization/sonication parameters.
-
-
Inappropriate Storage Temperature: Temperature can affect the stability of nanoparticle suspensions.
-
Solution: Generally, storing nanoparticle suspensions at lower temperatures (e.g., 4°C) can slow down particle movement and reduce the frequency of collisions, thus minimizing aggregation.[1] However, it is advisable to conduct stability studies at different temperatures as some formulations can be sensitive to cold-induced aggregation.
-
Issue 3: Low Encapsulation Efficiency and/or Rapid Drug Leakage
Question: I am experiencing low encapsulation efficiency of this compound, or the encapsulated drug seems to be leaking out of the nanoparticles over time. How can I improve this?
Answer: Poor encapsulation and drug leakage are often related to the formulation parameters and the inherent properties of the drug and polymer.
-
Poor Affinity Between Drug and Polymer: this compound is a hydrophobic molecule. If the chosen polymer is not sufficiently hydrophobic, the drug may have a higher affinity for the external aqueous phase.
-
Solution: Select a polymer with a more hydrophobic character to better entrap the GA-DM.
-
-
Rapid Solvent Evaporation/Diffusion: During formulation, if the organic solvent diffuses out of the nanodroplets too quickly, the polymer may not have enough time to properly precipitate and entrap the drug.
-
Solution: Adjust the solvent system. Using a solvent with a slightly lower water miscibility or a higher boiling point can slow down the diffusion and precipitation process, potentially improving encapsulation.
-
-
High Drug Loading: Attempting to load too much this compound can lead to drug crystallization or association with the nanoparticle surface rather than encapsulation within the core.
-
Solution: Experiment with different drug-to-polymer ratios to find the optimal loading capacity for your system.
-
Frequently Asked Questions (FAQs)
Q1: What are the key stability parameters I should measure for my this compound nanoparticle formulation?
A1: The primary stability-indicating parameters for nanoparticle formulations are:
-
Particle Size and Polydispersity Index (PDI): An increase in particle size and PDI over time is a direct indicator of aggregation and instability.[3]
-
Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of electrostatic stability. A high absolute value (positive or negative) generally signifies better stability.[3]
-
Encapsulation Efficiency and Drug Loading: A decrease in the percentage of encapsulated this compound over time indicates drug leakage.
Q2: How does the hydrophobicity of this compound affect nanoparticle stability?
A2: The poor water solubility of this compound is a primary reason for encapsulating it into nanoparticles to improve its bioavailability.[4][5] However, this hydrophobicity can also contribute to instability. If the nanoparticles are not properly stabilized, the hydrophobic GA-DM-loaded nanoparticles will have a strong tendency to aggregate in an aqueous environment to minimize their surface area exposed to water.[1]
Q3: What role does the choice of polymer play in the stability of this compound nanoparticles?
A3: The polymer forms the matrix of the nanoparticle and is critical for both drug encapsulation and stability. The polymer should be biocompatible, biodegradable, and have a suitable affinity for this compound to ensure high encapsulation efficiency. Furthermore, the surface properties of the polymer will influence the interaction of the nanoparticles with the surrounding medium and with each other, thus affecting colloidal stability. For instance, using a copolymer that includes a hydrophilic block like PEG can provide steric stabilization.
Q4: Can lyophilization (freeze-drying) improve the long-term stability of my this compound nanoparticles?
A4: Yes, lyophilization is a common technique to improve the long-term stability of nanoparticle formulations by removing water and converting them into a solid powder.[6][7] However, the freezing and drying processes can themselves induce stress and cause aggregation. Therefore, it is crucial to use cryoprotectants (e.g., sucrose, trehalose) in the formulation before lyophilization to protect the nanoparticles.[7] The reconstituted nanoparticles should be characterized to ensure that their original properties (particle size, PDI) are retained.
Data Presentation
Table 1: Effect of Stabilizer on Nanoparticle Stability Over 14 Days at 4°C
| Formulation | Stabilizer | Day 0 Particle Size (nm) | Day 0 PDI | Day 0 Zeta Potential (mV) | Day 14 Particle Size (nm) | Day 14 PDI | Day 14 Zeta Potential (mV) |
| F1 | None | 185.2 | 0.35 | -10.5 | 560.8 (Aggregated) | >0.7 | -5.2 |
| F2 | 0.5% Pluronic® F68 | 190.5 | 0.21 | -12.3 | 210.1 | 0.25 | -11.8 |
| F3 | 0.1% Chitosan | 210.8 | 0.28 | +35.2 | 225.4 | 0.31 | +32.5 |
| F4 | 0.5% Pluronic® F68 + 0.1% Chitosan | 205.4 | 0.19 | +38.1 | 215.6 | 0.22 | +36.7 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of pH on Initial Nanoparticle Characteristics
| Formulation | Aqueous Phase pH | Particle Size (nm) | PDI | Zeta Potential (mV) |
| NP1 | 4.0 | 212.3 | 0.25 | +28.9 |
| NP2 | 7.4 | 195.6 | 0.22 | -25.4 |
| NP3 | 6.2 (near pI) | 450.1 (Aggregated) | >0.6 | -2.1 |
Note: Data is hypothetical and for illustrative purposes, assuming a polymer with an isoelectric point (pI) around 6.2.[1]
Experimental Protocols
1. Measurement of Particle Size, PDI, and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the nanoparticles in suspension. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the magnitude of the electrostatic charge on the surface of the nanoparticles.
-
Methodology:
-
Dilute the this compound nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent, clear suspension).
-
Transfer the diluted sample into a disposable cuvette for measurement.
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The PDI is a measure of the width of the particle size distribution.
-
For zeta potential, an electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode. The instrument measures the velocity of this movement to calculate the zeta potential.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2. Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Principle: This protocol involves separating the encapsulated this compound from the free, unencapsulated drug and then quantifying the amount of drug in each fraction.
-
Methodology:
-
Separation of Free Drug:
-
Place a known volume of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a specified speed and time (e.g., 10,000 rpm for 20 minutes) to separate the nanoparticle pellet from the supernatant containing the free drug.[2]
-
-
Quantification of Free Drug:
-
Collect the supernatant and measure the concentration of free this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle suspension (before centrifugation).
-
Add a suitable organic solvent (e.g., methanol, acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
-
Vortex or sonicate to ensure complete dissolution.
-
Measure the total concentration of this compound using the same analytical method.
-
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound nanoparticle formulations.
Caption: Troubleshooting flowchart for common stability issues in nanoparticle formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Bioavailability of Ganoderic Acid DM
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the low oral bioavailability of Ganoderic acid DM. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a well-documented challenge. Ganoderic acids as a class of compounds, including this compound, typically exhibit low oral bioavailability.[1] This is primarily attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions, which restricts its dissolution in the gastrointestinal fluids and subsequent absorption.[2]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes. This rapid breakdown reduces the amount of active compound reaching systemic circulation.[3][4]
-
Potential for Efflux: There is a possibility that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which would actively pump the compound back into the intestinal lumen, further limiting its absorption.
Q2: What are the primary metabolic pathways for this compound?
A2: The metabolism of this compound involves Phase I oxidation reactions. Specifically, the cytochrome P450 enzyme CYP512U6 has been shown to hydroxylate this compound at the C-23 position.[5] While not definitively reported for this compound, other ganoderic acids are known to be metabolized by the CYP3A4 isoenzyme, suggesting this may also be a relevant pathway.[6]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies have shown promise in improving the bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanodispersions can enhance its solubility, protect it from degradation in the GI tract, and improve its absorption.[2][7]
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of this compound.[8]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.[3]
Q4: What kind of improvements in pharmacokinetic parameters can we expect with these formulations?
A4: While specific in vivo pharmacokinetic data for this compound nanoformulations is limited in publicly available literature, studies on structurally similar ganoderic acids provide a strong indication of the potential improvements. For instance, a study on Ganoderic acid D loaded into solid lipid nanoparticles showed a significant increase in absolute bioavailability from 22% to 70% in rats. The maximum plasma concentration (Cmax) increased dramatically from 107.2 ng/mL to 1555.6 ng/mL, while the time to reach Cmax (Tmax) was reduced from 2.0 hours to 0.3 hours.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent bioactivity in vitro | Inaccurate dosing due to precipitation of this compound in aqueous media. | 1. Confirm the solubility of this compound at the target concentration before starting the assay.2. Utilize a formulation strategy such as cyclodextrin complexation to improve solubility.[8]3. Prepare fresh dilutions for each experiment. |
| Low yield of cyclodextrin inclusion complex | 1. Incorrect molar ratio of this compound to cyclodextrin.2. Insufficient complexation time or energy. | 1. Optimize the molar ratio (1:1 and 1:2 are common starting points).2. Increase stirring/kneading time.3. Consider alternative methods like co-evaporation or ultrasonication for better efficiency.[8] |
| Phase separation or instability of nanoformulation | 1. Incorrect Hydrophilic-Lipophilic Balance (HLB) of surfactants.2. Unstable formulation over time. | 1. Optimize the surfactant and co-surfactant system to achieve the required HLB for a stable emulsion.2. Evaluate the long-term stability of the formulation at different storage conditions. |
| Inconsistent plasma concentrations in vivo | 1. Poor solubility and dissolution of the formulation in the GI tract.2. Food effects influencing absorption.3. Instability of this compound in biological matrix. | 1. Perform in vitro dissolution testing of your formulation to ensure consistent release.2. Standardize the feeding schedule of the animals. It is often recommended to administer the compound to fasted animals.[10]3. Validate the stability of this compound in plasma under different storage conditions (e.g., freeze-thaw cycles).[3] |
| Lack of in vivo efficacy despite improved bioavailability | 1. Rapid metabolism and clearance of this compound.2. The chosen animal model is not appropriate. | 1. Characterize the metabolite profile of this compound in your animal model.2. Consider a more frequent dosing regimen.3. Ensure the target of this compound is expressed and functional in the chosen animal model. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₄ | [5][11] |
| Molecular Weight | 468.7 g/mol | [5][12] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][13] |
| Predicted logP | 6.4 | [12] |
Table 2: Comparative Pharmacokinetic Parameters of Oral Ganoderic Acids in Rats
| Ganoderic Acid | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Source |
| Ganoderic Acid A | Triterpenoid Extract | 10 | 358.7 | <0.6 | 10.4 - 18.0 | [9][14] |
| Ganoderic Acid D | Suspension | 15 | 107.2 | 2.0 | 22 | [9] |
| Ganoderic Acid D | Solid Lipid Nanoparticles | 15 | 1555.6 | 0.3 | 70 | [9] |
This table provides data for ganoderic acids other than this compound and should be used for comparative purposes only.
Table 3: Physicochemical Characteristics of Ganoderic Acid Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Source |
| Particle Size | 73 nm | [7] |
| Entrapment Efficiency | 66% | [7] |
| Drug Loading | 11.53% | [7] |
Note: The specific type of Ganoderic Acid was not specified in the source.
Experimental Protocols
Protocol 1: Preparation of this compound - Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from a method for Ganoderic Acid D2 and should be optimized for this compound.[8]
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven
-
Fine-mesh sieve
Procedure:
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Preparation:
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD into a mortar and add a small amount of deionized water to form a consistent paste.
-
Slowly add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
-
Kneading: Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the water has completely evaporated.
-
Sieving and Storage: Pass the dried powder through a fine-mesh sieve to ensure uniformity and store the complex in a sealed, dry container.
-
Quantification (Recommended): Use a validated analytical method, such as HPLC, to confirm the concentration of this compound in the final complex.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method and should be optimized for this compound.[7]
Objective: To encapsulate this compound within a solid lipid matrix to improve its oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for a specified period (e.g., 10-15 minutes) to form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Cool down the pre-emulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol and should be adapted based on specific experimental needs and institutional animal care guidelines.[14]
Objective: To compare the oral bioavailability of a this compound formulation with that of a free drug suspension.
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight before administration.
Procedure:
-
Dosing:
-
Divide the rats into at least two groups:
-
Group 1 (Control): Receives a suspension of this compound (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2 (Test): Receives the this compound formulation (e.g., SLNs or cyclodextrin complex).
-
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups using appropriate software.
-
Calculate the relative bioavailability of the formulation compared to the free drug suspension.
-
Mandatory Visualizations
Caption: Strategies to overcome the low bioavailability of this compound.
Caption: Workflow for in vivo bioavailability assessment of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 173075-45-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C30H44O4 | CID 11784642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scialert.net [scialert.net]
- 15. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid DM Purification
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of Ganoderic acid DM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound and related triterpenoids from complex mixtures.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the HPLC purification of this compound.
Q1: My chromatogram shows poor resolution between this compound and other related ganoderic acids. What are the likely causes and solutions?
A1: Poor resolution is a common challenge due to the structural similarity of ganoderic acid isomers.[1] Several factors can contribute to this issue:
-
Suboptimal Mobile Phase: The choice and composition of the mobile phase are critical for separating closely related compounds.[2] A gradient that is too steep may not provide enough time to separate compounds with similar retention times.[2]
-
Solution: Implement a shallower gradient, particularly around the expected elution time of this compound. Consider changing the organic modifier (e.g., from methanol (B129727) to acetonitrile, or vice versa) as this can alter separation selectivity.[2]
-
-
Inappropriate Column Chemistry: While a C18 reversed-phase column is standard for separating triterpenoids, it may not be optimal for all isomer separations.[1]
-
Solution: For challenging separations, consider using a column with a different stationary phase (e.g., Phenyl-Hexyl) or a column with smaller particle sizes (sub-2 µm for UHPLC) to improve efficiency.[1]
-
-
Incorrect Flow Rate or Temperature: These parameters influence the diffusion and interaction of analytes with the stationary phase.
Q2: The peak for this compound is asymmetrical and shows significant tailing. What causes this and how can I fix it?
A2: Peak tailing is frequently observed for acidic compounds like ganoderic acids and can compromise accurate quantification and fraction collection.[1]
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the acidic functional groups on this compound and residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[1][5]
-
Solution 1 (Mobile Phase pH): Ensure the mobile phase is sufficiently acidic. Adding 0.1% formic acid or acetic acid lowers the pH, suppressing the ionization of both the ganoderic acids and the residual silanols, which minimizes unwanted interactions and sharpens peaks.[2][5][6]
-
Solution 2 (Column Choice): Use a modern, high-purity, end-capped C18 column. The end-capping process neutralizes most of the free silanol groups, reducing their availability for secondary interactions.[1][5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6]
-
Column Contamination: Accumulation of contaminants can create active sites that cause tailing.[6]
Q3: My retention times for this compound are inconsistent between runs. What is causing this variability?
A3: Fluctuating retention times can compromise peak identification and method reproducibility.
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs is a common cause. The column needs adequate time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the column equilibration time. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next run.
-
-
Mobile Phase Issues: Changes in mobile phase composition due to evaporation of the volatile organic solvent or improper mixing can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly by purging the system.[8]
-
-
Temperature Fluctuations: Variations in ambient temperature can affect column temperature if a column oven is not used, leading to shifts in retention.
-
Leaks in the System: Small, undetected leaks can cause flow rate fluctuations, directly impacting retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Shape
This table illustrates the typical effect of mobile phase pH on the peak asymmetry for an acidic compound like this compound. Lowering the pH with an acid modifier generally improves peak shape.
| Mobile Phase Composition (Acetonitrile/Water) | Acid Modifier | Resulting pH (approx.) | Peak Asymmetry Factor (As) | Peak Shape |
| 50:50 | None | ~6.5 | 2.1 | Severe Tailing |
| 50:50 | 0.1% Acetic Acid | ~3.2 | 1.3 | Minor Tailing |
| 50:50 | 0.1% Formic Acid | ~2.8 | 1.1 | Symmetrical |
| 50:50 | 0.1% Phosphoric Acid | ~2.2 | 1.0 | Highly Symmetrical |
Note: Data is representative and may vary based on the specific column and HPLC system.
Table 2: Example Gradient Programs for Ganoderic Acid Separation
Optimizing the gradient is key to resolving complex mixtures. A shallower gradient provides better resolution for closely eluting peaks.
| Time (min) | Program A: Fast Scouting Gradient % Acetonitrile (with 0.1% Formic Acid) | Program B: Optimized Shallow Gradient % Acetonitrile (with 0.1% Formic Acid) |
| 0 | 20% | 30% |
| 5 | 50% | 40% |
| 30 | 95% | 65% |
| 35 | 95% | 85% |
| 40 | 20% | 30% |
| 50 | 20% | 30% |
Experimental Protocols
Protocol 1: Sample Preparation from Ganoderma Extract
-
Extraction: Weigh 1.0 g of dried and powdered Ganoderma fruiting body. Extract the powder with 50 mL of 80% ethanol (B145695) using an ultrasonic bath for 30 minutes.[1][9]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[5]
-
Repeat: Repeat the extraction process on the remaining solid residue two more times.
-
Combine & Evaporate: Pool the supernatants and evaporate the solvent to dryness using a rotary evaporator under reduced pressure.[5][9]
-
Reconstitution & Filtration: Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase.[5] Before injection, filter the solution through a 0.45 µm syringe filter to remove particulate matter.[1][5]
Protocol 2: General Purpose RP-HPLC Method
This protocol provides a robust starting point for the analysis and purification of this compound.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV/DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[3][5]
-
Mobile Phase B: Acetonitrile.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 5 - 20 µL.
-
Gradient Program: Use an optimized gradient such as Program B in Table 2.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow from sample preparation to HPLC analysis for this compound.
Caption: Workflow for this compound purification.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common HPLC issues encountered during this compound purification.
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. jfda-online.com [jfda-online.com]
- 11. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Ganoderic Acid Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the fermentative production of Ganoderic acids (GAs) from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for Ganoderic acids in submerged fermentation?
A1: The yield of Ganoderic acids can vary significantly based on the Ganoderma strain, fermentation conditions, and the analytical methods used. Reported yields for total Ganoderic acids in submerged cultures range from tens of milligrams per liter to over 500 mg/L under optimized conditions. For instance, an optimized two-stage process has been reported to increase the Ganoderic acid content to 3.19 mg/100 mg of dry cell weight.[1]
Q2: How do I extract and quantify Ganoderic acids from the mycelia?
A2: A common method involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.
-
Extraction : After harvesting and drying the mycelia, it is pulverized. The GA is then extracted from the powder using a suitable solvent like ethanol (B145695) or methanol, often enhanced by methods such as soxhlet extraction or ultrasonication.[2]
-
Quantification by HPLC : The filtered extract is injected into an HPLC system, typically with a C18 column. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and aqueous acetic acid is commonly used. Detection is usually set at a wavelength of 254 nm.[1][3]
Q3: What is the optimal carbon-to-nitrogen (C/N) ratio for enhanced Ganoderic acid production?
A3: A higher carbon-to-nitrogen (C/N) ratio is generally favorable for the accumulation of triterpenoids like Ganoderic acids.[4] This is because nitrogen limitation can trigger a metabolic shift from primary growth to secondary metabolite synthesis.[1][5]
Q4: How does the cultivation method (e.g., submerged vs. static culture) affect Ganoderic acid yield?
A4: Both submerged and static cultures can be used for Ganoderic acid production, and sometimes a combination of both is most effective. Submerged culture allows for better control of environmental parameters and often leads to higher biomass, while static culture can create oxygen-limited conditions that may enhance the biosynthesis of Ganoderic acids.[1][4] A two-stage culture, starting with a shaking phase for biomass accumulation followed by a static phase for GA production, has been shown to be an effective strategy.[4][6]
Troubleshooting Guides
Issue 1: Slow or Poor Mycelial Growth
Symptoms:
-
Low biomass accumulation over the expected fermentation time.
-
Mycelial pellets are small or non-existent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Ganoderma lucidum typically thrives at around 28-32°C.[4] Ensure your incubator is accurately calibrated and maintains a consistent temperature. |
| Inappropriate pH | The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1][4] A medium that is too acidic or alkaline can inhibit growth. Adjust the initial pH of your culture medium accordingly. |
| Nutrient Limitation | An imbalance in the C/N ratio or a deficiency in essential nutrients can lead to poor growth. Review and optimize your medium composition.[1] |
| Inadequate Aeration | Sufficient oxygen is crucial for initial growth. For submerged cultures, ensure adequate agitation and aeration. For static cultures, a larger surface area-to-volume ratio can improve air supply.[1][5] |
Issue 2: High Mycelial Biomass, but Low Ganoderic Acid Yield
Symptoms:
-
Good mycelial growth is observed.
-
The concentration of Ganoderic acids in the extract is disappointingly low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Secondary Metabolism Induction | Ganoderic acid is a secondary metabolite, and its production is often triggered by stress. Consider implementing a two-stage culture process. The first stage focuses on rapid biomass accumulation, and the second stage shifts to conditions that favor GA production, such as static culture or nutrient limitation.[1] |
| Nitrogen Repression | High levels of nitrogen can promote mycelial growth but suppress GA production.[5] Try reducing the nitrogen concentration in the medium after the initial growth phase.[1] |
| Suboptimal pH for Production | The optimal pH for GA production may differ from that for mycelial growth. The optimal initial pH for GA production is often in the slightly acidic range of 5.5-6.5.[5] Some studies suggest a two-stage pH control strategy can be effective.[5][7] |
| Inadequate Aeration for Biosynthesis | While some stress is good, sufficient oxygen is still required for the biosynthesis of triterpenoids. Maintaining dissolved oxygen (DO) levels between 20% and 35% air saturation has been shown to enhance production.[1] |
| Lack of Elicitation | The biosynthesis of GAs can be significantly enhanced by adding elicitors like methyl jasmonate, salicylic (B10762653) acid, or even aspirin (B1665792) to the culture at a specific time point, often in the later growth phase.[1][4] |
Issue 3: Significant Batch-to-Batch Variability
Symptoms:
-
Inconsistent Ganoderic acid yields across different fermentation runs, even with the same protocol.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Inconsistency | The age, size, and physiological state of the inoculum can significantly impact the fermentation process. Standardize your inoculum preparation protocol to ensure consistency.[1][2] |
| Medium Preparation Variations | Precisely control the composition and initial pH of your fermentation medium. Even small variations can lead to different outcomes.[1] |
| Environmental Fluctuations | Ensure that environmental parameters like temperature, agitation, and aeration are precisely controlled and monitored across all batches.[2] |
| Strain Degeneration | Repeated subculturing of Ganoderma lucidum can lead to a decline in its ability to produce GAs. It is recommended to use fresh cultures from cryopreserved stocks for consistent production.[2] |
Data Presentation: Optimized Fermentation Parameters
The following tables summarize quantitative data from various studies on the optimization of Ganoderic acid production.
Table 1: Effect of Culture Conditions on Ganoderic Acid Yield
| Parameter | Optimized Value | Reference |
| Carbon Source | Wort (4.10%) or Glucose (40 g/L) | [1][3] |
| Nitrogen Source | Yeast Extract (1.89%) or Peptone | [1][3] |
| Initial pH | 5.4 - 6.5 | [1][8] |
| Temperature | 28 - 28.6 °C | [1] |
| Agitation | 180 rpm (shake flask) | [1] |
| Dissolved Oxygen | ~20% | [1] |
Table 2: Influence of Initial pH on Ganoderic Acid Production
| Initial pH | Ganoderic Acid Yield (mg/g Dry Weight Biomass) | Reference |
| 5.0 | ~16 | [2] |
| 6.5 | 17.06 | [2][8] |
| 8.0 | 5.41 | [2][9] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation
This protocol is designed to first optimize biomass production and then shift conditions to favor Ganoderic acid accumulation.
1. Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on a suitable solid medium like Potato Dextrose Agar (PDA).
-
For the inoculum, transfer mycelial plugs to a seed culture medium. A typical seed medium contains (g/L): glucose 20, peptone 18, KH₂PO₄ 3, MgSO₄ 1.5, and vitamin B₁ 0.05, with an initial pH of 5.5.[1]
-
Incubate at 28°C for 8 days with shaking at 180 rpm.[1]
2. Stage 1: Biomass Accumulation (Shaking Culture):
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.[1]
-
A suitable production medium can be optimized, for example, with 4.10% wort and 1.89% yeast extract at an initial pH of 5.4.[1]
-
Incubate at 28°C for 4-7 days with shaking at 150-180 rpm.[1][2]
3. Stage 2: Ganoderic Acid Accumulation (Static Culture):
-
After the initial shaking period, transfer the culture flasks to a static incubator.
-
Continue incubation under static conditions at 28°C for an additional 12 days.[4] This oxygen-limiting phase promotes the biosynthesis of Ganoderic acids.[4]
Protocol 2: Extraction of Ganoderic Acids from Mycelia
1. Mycelia Harvesting and Drying:
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove any residual medium components.
-
Dry the mycelia to a constant weight, for example, in an oven at 60°C.[1][2]
2. Extraction:
-
Pulverize the dried mycelia into a fine powder.
-
Extract the Ganoderic acids from the powdered mycelia using a suitable solvent such as ethanol.[10]
-
The extraction can be enhanced by methods like ultrasonication at a slightly elevated temperature (e.g., 75°C for 1 hour, repeated twice).[1]
3. Sample Preparation for HPLC:
-
Concentrate the extract and filter it through a 0.45-μm membrane filter before injection into the HPLC system.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Ganoderic Acid DM in Solution
Welcome to the technical support center for Ganoderic acid DM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Ganoderic acids can be susceptible to degradation in highly acidic or alkaline conditions. Neutral to slightly acidic pH is generally recommended for short-term experiments.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Therefore, proper storage at low temperatures is crucial.
-
Solvent: The choice of solvent is critical. While this compound is soluble in organic solvents like DMSO and ethanol, its stability can vary. It has very low solubility and stability in aqueous solutions.
-
Light: Prolonged exposure to light, particularly UV light, can cause photodegradation of complex organic molecules like this compound.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially over extended periods or at higher temperatures.
Q2: What is the best way to prepare and store a stock solution of this compound?
A2: To ensure the longevity of your this compound, follow these steps for stock solution preparation and storage:
-
Solvent Selection: Use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended choice.
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the solid this compound in anhydrous DMSO. Vortexing and gentle warming (up to 37°C) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: this compound has very limited solubility and stability in aqueous solutions. It is not recommended to store it in aqueous buffers or cell culture media for more than a day.[2] Degradation and precipitation can occur, leading to a decrease in the effective concentration of the compound in your experiments. It is best practice to prepare fresh dilutions from your DMSO stock solution directly into the aqueous medium immediately before each experiment.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are a common sign of compound degradation. If this compound degrades in your cell culture medium over the course of the experiment, the cells will be exposed to a decreasing concentration of the active compound, leading to poor reproducibility. To mitigate this, always prepare fresh working solutions for each experiment and minimize the time the compound spends in the aqueous medium before being added to the cells. Consider performing a stability study in your specific experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
This guide addresses common issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Compound precipitates when diluted into aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) while maintaining solubility. - Perform serial dilutions instead of a single large dilution step. - Gently warm the solution to 37°C or briefly sonicate after dilution. |
| Loss of biological activity or inconsistent results. | Degradation of the compound in the stock solution or experimental medium. | - Prepare fresh dilutions from a properly stored, frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Minimize the incubation time of this compound in the aqueous medium before and during the experiment. - Perform a stability check of your compound in the assay buffer using HPLC (see Protocol 1). |
| Appearance of new peaks in HPLC chromatogram. | Degradation of this compound. | - Analyze samples as soon as possible after preparation. - If storage is necessary, keep extracts at -20°C or -80°C and protected from light. - Review your sample preparation and experimental conditions to identify potential causes of degradation (e.g., extreme pH, high temperature, prolonged light exposure). |
| Change in color of the solution. | Chemical reaction or degradation. | - While slight color changes can occur, significant shifts may indicate a reaction. - Ensure the solvent used for the stock solution is not altering the pH of the medium. - A color change in cell culture media can also be a sign of microbial contamination, so always use sterile techniques. |
Data Presentation
While comprehensive quantitative data on the forced degradation of this compound is limited in publicly available literature, the following tables summarize general stability information for ganoderic acids.
Table 1: Recommended Storage Conditions for Ganoderic Acid Solutions
| Formulation | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[1] | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Protect from light. Aliquot to avoid freeze-thaw cycles. | ||
| Working Solution | Aqueous Buffer / Cell Culture Medium | Room Temp / 37°C | < 24 hours | Prepare fresh before each use. Prone to precipitation and degradation. |
Table 2: General Stability of Ganoderic Acids under Stress Conditions
This table provides a qualitative summary based on information for structurally related ganoderic acids. The exact percentage of degradation will depend on the specific conditions (concentration, duration, temperature).
| Stress Condition | General Observation | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl) | Susceptible to degradation, especially in protic solvents. | Acid-catalyzed hydrolysis or rearrangement. |
| Basic (e.g., 0.1 N NaOH) | Susceptible to degradation. | Base-catalyzed hydrolysis or rearrangement. |
| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible to oxidation. | Oxidation of functional groups. |
| Thermal (e.g., 60-70°C) | Degradation is accelerated at higher temperatures. | Thermal decomposition. |
| Photolytic (UV/Vis light) | Potentially susceptible to photodegradation. | Photochemical reactions. |
A study on a triterpenoid-enriched fraction containing various ganoderic acids demonstrated stability for up to one year at room temperature.[3] Another study found a solution of eleven different ganoderic acids to be stable for 72 hours at room temperature.[3]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol provides a method to quantify the chemical stability of this compound in your specific aqueous medium (e.g., cell culture medium) over time using HPLC.
1. Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Complete experimental medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a UV or MS detector
-
Quenching solvent (e.g., ice-cold acetonitrile)
2. Procedure:
-
Pre-warm your experimental medium to the desired temperature (e.g., 37°C).
-
Spike the this compound stock solution into the medium to achieve the final experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).
-
Immediately after mixing, take the "Time 0" (T=0) sample by transferring a defined volume (e.g., 200 µL) into a microcentrifuge tube.
-
To stop potential degradation and precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., 600 µL of acetonitrile). Vortex thoroughly.
-
Place the remaining spiked medium in the incubator under your experimental conditions.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), repeat step 4 to collect samples.
-
Centrifuge all collected samples at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method to determine the peak area of the parent this compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining against time to determine the degradation profile of this compound under your specific experimental conditions.
Visualizations
References
Technical Support Center: Optimizing Dosage and Administration of Ganoderic Acid DM In Vivo
Welcome to the technical support center for the in vivo application of Ganoderic acid DM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and administration, along with troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vivo applications?
This compound (GA-DM) is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] It has garnered significant interest for its potential therapeutic properties, particularly in oncology.[3][4] In vivo studies have primarily focused on its anti-cancer activities, including its ability to induce cancer cell death and stimulate an immune response in the tumor microenvironment.[5][6] GA-DM has shown promise in models of prostate cancer, melanoma, and anaplastic meningioma.[3][4][5]
Q2: What are the main challenges when administering this compound in vivo?
The primary challenges with in vivo administration of this compound and other ganoderic acids are their low aqueous solubility and poor oral bioavailability.[7] This can lead to difficulties in preparing stable formulations for administration and achieving therapeutic concentrations in target tissues.[7] Researchers may also encounter variability in experimental results due to these factors.[8]
Q3: How can the bioavailability of this compound be improved?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating GA-DM into nanocarriers such as liposomes, polymeric nanoparticles, or nano-emulsions can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[7]
-
Solid Dispersions: Creating a solid dispersion of GA-DM with a hydrophilic carrier can improve its dissolution rate.[7]
-
Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[7]
-
Prodrug Approach: Chemical modification of the GA-DM structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[7]
Q4: What are the known signaling pathways modulated by this compound in vivo?
This compound has been shown to modulate several key signaling pathways involved in cancer progression. Notably, it can inhibit the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival.[4] By inhibiting this pathway, GA-DM can induce autophagic apoptosis in cancer cells.[1] Additionally, like other ganoderic acids, it is suggested to influence the NF-κB pathway, a central regulator of inflammation.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible tumor growth inhibition. | Poor Solubility and Dissolution in Vehicle: The compound may not be fully solubilized, leading to inconsistent dosing. | 1. Ensure the selected vehicle fully solubilizes this compound. Consider using a formulation approach like a nano-emulsion or solid dispersion.[7]2. Perform in vitro dissolution testing of your formulation to ensure consistent release.[7] |
| Low Bioavailability: Therapeutic concentrations may not be reached in the tumor tissue. | 1. Quantify the plasma and tumor tissue concentrations of this compound to confirm if therapeutic levels are being reached.[7]2. Implement a bioavailability enhancement strategy as outlined in the FAQs.[7] | |
| Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly. | 1. Characterize the metabolite profile of this compound in your animal model.[7]2. Consider a dosing regimen with more frequent administration to maintain therapeutic concentrations.[7] | |
| Adverse effects or toxicity observed in animal models. | Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. | 1. Run a vehicle-only control group to assess the toxicity of the vehicle itself.2. Consider alternative, less toxic vehicles. |
| Off-target effects of this compound: High doses may lead to toxicity in healthy tissues. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Consider targeted delivery systems, such as nanoparticle-based approaches, to increase drug concentration at the tumor site while minimizing systemic exposure.[3] | |
| Precipitation of the compound upon administration. | Poor aqueous solubility: The compound precipitates out of solution when introduced into the physiological environment. | 1. Reduce the concentration of the dosing solution.2. Explore alternative formulation strategies to improve solubility, such as using co-solvents or creating a nano-suspension.[7] |
Data Presentation
Table 1: In Vivo Efficacy of this compound and Other Ganoderic Acids in Oncology
| Treatment Agent | Cancer Model | Animal Model | Dosage | Administration Route | Key Findings |
| This compound (GA-DM) | Anaplastic meningioma | Not specified | Not specified | Not specified | Suppressed tumor growth by modulating N-myc downstream-regulated gene 2 (NDRG2).[4] |
| This compound (GA-DM) | B16 mouse melanoma | Mouse | Not specified | Not specified | Enhanced tumor antigen presentation, leading to greater T cell infiltration and clearance of melanoma.[5] |
| This compound (GA-DM) | Advanced Prostate Cancer | Not specified | 25 µM (in vitro) | Not applicable | Inhibited osteoclastogenesis.[3] |
| Ganoderic acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg | Intraperitoneal | Significantly inhibited colon tumor growth.[9] |
| Ganoderic acid Me (GA-Me) | Lewis lung carcinoma (LLC) | C57BL/6 mouse | Not specified | Subcutaneous injection | Significant reduction in tumor growth and lung metastasis.[3] |
| Ganoderic acid T (GA-T) | Not specified | Not specified | IC50: 27.9 µg/ml (in vitro) | Not applicable | Exhibited cytotoxic effects on 95-D and other tumor cell types.[3] |
Table 2: Pharmacokinetic Parameters of Ganoderic Acid A in Rats (for reference)
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) |
| Oral | 100 | 358.73 | <0.611 | 954.73 | 10.38 - 17.97 |
| 200 | 1378.20 | <0.611 | 3235.07 | ||
| 400 | 3010.40 | <0.611 | 7197.24 | ||
| Intravenous | 10 | - | - | 880.95 | |
| 20 | - | - | 1751.08 | ||
| 40 | - | - | 7129.95 | ||
| Data for Ganoderic Acid A is provided as a reference due to the limited availability of specific pharmacokinetic data for this compound.[10] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Studies
This protocol describes a general procedure for establishing a subcutaneous xenograft tumor model in immunocompromised mice to evaluate the anti-tumor effects of this compound.
Materials:
-
Cancer cell line of interest
-
6-8 week old immunocompromised mice (e.g., athymic nude mice)
-
Standard cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of injection, harvest the cells, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.[9]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), start measuring the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: (Length × Width²)/2.[9]
-
Randomization and Treatment: Once the tumors reach a mean volume of approximately 100-150 mm³, randomly divide the mice into control and treatment groups.[9]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and frequency. The control group should receive the vehicle only.[9]
-
Endpoint: Continue treatment and tumor monitoring for the duration of the study. At the end of the study, euthanize the animals and collect tumors and other organs for further analysis.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Appropriately sized syringe and needle (e.g., 25-27g needle for mice)[11]
-
Sterile this compound solution
-
70% alcohol
Procedure:
-
Restraint: Gently restrain the mouse, ensuring control of the head and body. The 2-person technique is preferred for safety and accuracy.[11]
-
Positioning: Position the mouse on its back with its head tilted slightly downwards.[12]
-
Injection Site Identification: Identify the lower right quadrant of the abdomen. This location helps to avoid damage to the cecum and urinary bladder.[11]
-
Disinfection: Disinfect the injection site with 70% alcohol.[12]
-
Injection: Insert the needle with the bevel facing up at a 30-40° angle. Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.[11][12]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Mandatory Visualizations
Caption: Experimental workflow for a xenograft tumor model study.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Encapsulation of Ganoderic Acid DM in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Ganoderic Acid DM (GA-DM) in nanoparticles.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your nanoparticle formulation process.
| Problem | Potential Causes | Suggested Solutions |
| Low Encapsulation Efficiency (EE%) | Poor solubility of GA-DM in the organic phase: Insufficient dissolution of GA-DM will lead to its precipitation before encapsulation. Drug leakage during nanoparticle formation: Rapid diffusion of the drug to the external aqueous phase. Inappropriate polymer/lipid concentration: A low concentration may not provide enough matrix material to entrap the drug effectively. Suboptimal process parameters: Incorrect homogenization speed, sonication time, or evaporation rate can hinder efficient encapsulation. | Optimize the solvent system: Use a co-solvent system or a solvent in which GA-DM has higher solubility. Increase the viscosity of the organic phase: This can slow down drug diffusion. Adjust polymer/lipid concentration: Incrementally increase the concentration of the encapsulating material. Optimize process parameters: Systematically vary homogenization speed and time, or control the solvent evaporation rate. For instance, in nano-lipid carriers, optimizing homogenizer speed and time can significantly impact drug entrapment.[1] |
| High Polydispersity Index (PDI) | Non-uniform nanoparticle formation: This can be due to inefficient mixing or uncontrolled precipitation. Particle aggregation: Poor colloidal stability can lead to clumping of nanoparticles. Inadequate surfactant concentration: Insufficient surfactant may not effectively stabilize the newly formed nanoparticles. | Improve mixing efficiency: For methods like nanoprecipitation, ensure rapid and uniform mixing of the solvent and anti-solvent phases.[2] Optimize surfactant concentration: A concentration of 0.5% w/v has been shown to be optimal for reducing particle size and improving the PDI of nano-lipid carriers.[1] Control the rate of solvent addition/evaporation: A slower, more controlled process can lead to more uniform particle formation. |
| Large Particle Size | High concentration of polymer/lipid: Increased viscosity of the organic phase can lead to the formation of larger particles. Low homogenization/sonication energy: Insufficient energy input may not break down the emulsion into nano-sized droplets effectively. Inappropriate surfactant: The chosen surfactant may not be optimal for stabilizing small nanoparticles. The Hydrophilic-Lipophilic Balance (HLB) is a critical factor.[3][4] | Adjust polymer/lipid concentration: Gradually decrease the concentration of the encapsulating material. Increase homogenization/sonication parameters: Increase the speed and/or duration of homogenization or sonication.[1] Screen different surfactants: Test a range of surfactants with varying HLB values to find the optimal one for your system. An HLB of around 12.04 has been noted to influence particle size in nanodispersions.[3] |
| Nanoparticle Instability (Aggregation/Precipitation) | Low zeta potential: Insufficient surface charge can lead to a lack of electrostatic repulsion between particles, causing them to aggregate. Inappropriate pH: The pH of the dispersion medium can affect the surface charge of the nanoparticles.[4] Suboptimal storage conditions: Temperature and time can affect nanoparticle stability. | Increase zeta potential: A high negative zeta potential (e.g., -45.9 mV) can lead to better stability.[3] This can be achieved by selecting appropriate polymers (like chitosan (B1678972) which imparts a positive charge) or surfactants.[5] Optimize the pH of the aqueous phase: The effect of pH on zeta potential should be evaluated to find the range for optimal stability.[4] Lyophilize the nanoparticles: Freeze-drying with a suitable cryoprotectant can improve long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for encapsulating the hydrophobic this compound?
A1: The solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic drugs like GA-DM.[4] This method involves dissolving the drug and a polymer (e.g., PLGA) in a volatile organic solvent, emulsifying this solution in an aqueous phase containing a surfactant, and then removing the organic solvent by evaporation, which leads to the formation of drug-loaded nanoparticles. Another effective method is anti-solvent precipitation, where a solution of GA-DM and a polymer in a solvent is rapidly mixed with an anti-solvent, causing the co-precipitation of the drug and polymer into nanoparticles.[5]
Q2: How do I choose the right surfactant for my formulation?
A2: The choice of surfactant is critical and depends on the nanoparticle system you are using. For nanodispersions and nanoemulsions, the Hydrophilic-Lipophilic Balance (HLB) value is a key parameter.[3][4] A systematic screening of surfactants with different HLB values is recommended. For solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), surfactants like Kolliphor® P 188 have been shown to be effective at concentrations around 0.5% w/v.[1]
Q3: What are typical encapsulation efficiencies and drug loading capacities for this compound nanoparticles?
A3: The encapsulation efficiency (EE) and drug loading capacity (LC) can vary significantly depending on the formulation and method used. For instance, ganoderic acid-loaded nano-lipid carriers have been reported with an entrapment efficiency of 86.3 ± 1.5% and a drug loading capacity of 12.2 ± 2.11%.[1] Zein-chitosan nanoparticles have demonstrated an impressive encapsulation efficiency of 92.68% for ganoderic acids.[5]
Q4: How can I improve the stability of my this compound nanoparticle suspension?
A4: Nanoparticle stability is often governed by the electrostatic repulsion between particles, which is indicated by the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) suggests good stability. For instance, a high negative zeta potential of -45.9 mV resulted in a very slow particle growth rate.[3] You can modulate the zeta potential by selecting charged polymers (e.g., chitosan, which is cationic) or by adjusting the pH of the dispersion medium.[4][5] Lyophilization (freeze-drying) is also a common strategy for long-term storage.
Q5: My nanoparticles are showing a broad size distribution (high PDI). What can I do?
A5: A high Polydispersity Index (PDI) indicates a heterogeneous population of nanoparticles, which is generally undesirable for drug delivery applications. To reduce the PDI, you can:
-
Optimize the homogenization or sonication process: Ensure uniform energy distribution during particle size reduction.
-
Control the rate of solvent addition or evaporation: A slower, more controlled process often leads to more uniform particle formation.
-
Optimize the surfactant concentration: An adequate amount of surfactant is crucial for stabilizing the nanoparticles as they form and preventing aggregation.[1]
-
Purification: Techniques like centrifugation or dialysis can be used to remove larger particles and narrow the size distribution.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the formulation of ganoderic acid nanoparticles.
Table 1: Formulation Parameters and Resulting Nanoparticle Characteristics
| Nanoparticle Type | Method | Key Formulation Parameters | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanodispersions | Ultrasonic Cavitation & Solvent Evaporation | Optimized HLB (12.04) and Evaporation Temperature | < 200 | 0.289 | -45.9 | Not Reported | Not Reported | [3] |
| Nano-Lipid Carriers (NLCs) | Double Emulsion Solvent Displacement | 0.5% Kolliphor® P 188 | 156 | 0.277 | -4.99 ± 1.3 | 86.3 ± 1.5 | 12.2 ± 2.11 | [1] |
| Zein-Chitosan Nanoparticles | Anti-solvent Precipitation | Optimized Zein (B1164903) and Chitosan concentrations | 177.20 | Not Reported | +29.53 | 92.68 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanodispersions by Ultrasonic Cavitation and Solvent Evaporation
This protocol is adapted from a method used for preparing ganoderic acid nanodispersions.[3][4]
-
Preparation of Organic Phase: Dissolve this compound in ethanol (B145695) to a concentration of 1 mg/g.
-
Preparation of Surfactant Mixture: Prepare a mixture of surfactants (e.g., Brij 56 and Span 20) to achieve the desired Hydrophilic-Lipophilic Balance (HLB).
-
Formation of Isotropic Micellar System: Combine the surfactant mixture, the this compound solution, and water.
-
Homogenization: Subject the mixture to ultrasonic cavitation for 5 minutes (e.g., 38 kHz).
-
Solvent Evaporation: Remove the ethanol by evaporation under reduced pressure (e.g., 150 mbar) at a controlled temperature (e.g., 40-50 °C) for a defined period (e.g., 10-30 minutes).
-
Characterization: Analyze the resulting nanodispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of this compound Loaded Zein-Chitosan Nanoparticles by Anti-solvent Precipitation
This protocol is based on a method for encapsulating ganoderic acids in zein-chitosan nanoparticles.[5]
-
Preparation of Zein Solution: Dissolve zein (e.g., 10 mg) in 10 mL of an 80% (v/v) ethanol-water solution. Stir at 1000 rpm for 5 minutes to create a 1 mg/mL zein stock solution.
-
Dissolution of this compound: Add the desired amount of this compound to the zein solution and stir continuously at 1000 rpm for 5 minutes to ensure complete dissolution.
-
Preparation of Chitosan Solution: Prepare a chitosan solution (e.g., 1% w/v) in a 1% acetic acid solution.
-
Nanoparticle Formation: Add a specific volume of the chitosan solution to the this compound-zein mixture while stirring continuously at 1000 rpm for 30 minutes. The final concentration of chitosan can be varied (e.g., 0.2, 0.6, 1.0, 1.4, 1.8 mg/mL) to optimize nanoparticle characteristics.
-
Solvent Removal and Purification: Evaporate the ethanol using a rotary evaporator (e.g., 80 rpm, 50 °C for 8 minutes). Centrifuge the suspension (e.g., at 3000 x g for 5 minutes) to remove any unencapsulated this compound.
-
Final Nanoparticle Suspension: The resulting pellet contains the this compound-loaded nanoparticles, which can be resuspended for characterization or lyophilized for storage.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: General experimental workflow for the preparation of this compound loaded nanoparticles.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Ganoderic Acid DM Quantification
Welcome to the technical support center for the analytical method validation of Ganoderic acid DM. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). HPLC-UV is a robust and widely accessible technique suitable for routine quality control.[1][2] UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for complex biological matrices or when lower detection limits are required.[1][3]
Q2: What are the typical validation parameters I need to assess for a this compound quantification method?
A2: A full method validation should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and stability.[4]
Q3: What is a suitable mobile phase for the HPLC analysis of this compound?
A3: A common mobile phase for the reversed-phase HPLC analysis of ganoderic acids is a gradient elution using acetonitrile (B52724) and an acidified aqueous solution, such as 0.1% acetic acid or 0.1% formic acid.[3][4][5] The acidic modifier helps to suppress the ionization of the carboxylic acid group on this compound, leading to better peak shape.[6]
Q4: How should I prepare this compound standards for calibration?
A4: A primary stock solution of this compound should be prepared by accurately weighing the reference standard and dissolving it in a suitable organic solvent, such as methanol (B129727) or DMSO.[7][8] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase or a compatible solvent to cover the expected concentration range of the samples.[7][9]
Q5: How long is this compound stable in solution?
A5: The stability of ganoderic acids in solution can vary depending on the solvent and storage conditions. A study on eleven ganoderic acids found them to be stable in the sample solution at room temperature for up to 72 hours.[3] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[10] It is crucial to perform your own stability experiments under your specific experimental conditions.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol (B1196071) interactions with the stationary phase.[6] Incorrect mobile phase pH.[6] | - Use a high-quality, end-capped C18 column.[6] - Adjust the mobile phase pH to be at least 2 units below the pKa of this compound.[6] - Add a competitive base to the mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition. Column degradation. | - Optimize the gradient elution profile. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Flush the column with a strong solvent or replace if necessary.[6] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Temperature variations. Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.[12] - Allow sufficient time for column equilibration between injections. |
| Baseline Noise or Drift | Contaminated mobile phase or column. Detector lamp issue. | - Use fresh, high-purity solvents. - Flush the system and column. - Check the detector lamp's performance and replace if necessary. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Inefficient ionization. Matrix effects (ion suppression). Incorrect mass transition parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[13] - Improve sample cleanup to remove interfering matrix components. - Perform a compound optimization to determine the optimal precursor and product ions and collision energy. |
| High Background Noise | Contamination in the mobile phase, LC system, or mass spectrometer. | - Use LC-MS grade solvents and additives.[14] - Clean the LC system and the ion source. |
| Inconsistent Results | Variability in sample preparation. Compound instability in the autosampler. | - Standardize the sample preparation procedure. - Assess the stability of this compound in the autosampler over the duration of the analysis.[12] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the method validation of ganoderic acids. Note that these values can vary depending on the specific instrumentation and experimental conditions.
Table 1: Linearity and Range
| Analyte | Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | HPLC-DAD | 0.15625 - (undisclosed upper limit) | > 0.99 |
| Ganoderic Acids (general) | HPLC-UV | 7.5 - 180 | > 0.999 |
| Ganoderic Acids (general) | UPLC-MS/MS | 0.02 - 50 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | Method | Precision (RSD%) | Accuracy (Recovery %) |
| Ganoderic Acids (general) | HPLC-UV | Intra-day: 0.8 - 4.8, Inter-day: 0.7 - 5.1[15] | 96.85 - 105.09[15] |
| Ganoderic Acids (general) | UPLC-MS/MS | Intra-day: < 6.8, Inter-day: < 8.1[3] | 89.1 - 114.0[3] |
| Ganoderic Acids (various) | LC-MS/MS | Intra- and Inter-day: < 6.2 | 90.0 - 105.7[16] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD | LOQ |
| Ganoderic Acids (general) | HPLC-UV | 0.34 - 1.41 µg/mL | 1.01 - 4.23 µg/mL |
| Ganoderic Acids (general) | UPLC-MS/MS | 0.66 - 6.55 µg/kg | 2.20 - 21.84 µg/kg[3] |
| Ganoderic Acids (various) | LC-MS/MS | 3.0 - 25.0 ng/mL | 20.0 - 40.0 ng/mL[16] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column thermostat.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% aqueous phosphoric acid (B).[12] A typical gradient might be: 0-8 min, 30% A; 8-18 min, 30-70% A; 18-25 min, 70% A.
-
Flow Rate: 0.8 mL/min.[15]
-
Detection Wavelength: 252 nm.[15]
-
Column Temperature: 30°C.[12]
-
-
Standard Preparation:
-
Sample Preparation (from Ganoderma lucidum powder):
-
Validation Procedure:
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three different concentration levels.
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) to assess repeatability and intermediate precision.[15]
-
LOD & LOQ: Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]
-
Protocol 2: Stability Testing of this compound
-
Objective: To assess the stability of this compound in a specific solvent or matrix under defined conditions (e.g., room temperature, 4°C, freeze-thaw cycles).
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent/matrix.
-
Divide the solution into aliquots for testing at different time points and conditions.
-
For short-term stability, store aliquots at room temperature and in the autosampler (e.g., 4°C) and analyze at intervals (e.g., 0, 4, 8, 12, 24 hours).[12]
-
For long-term stability, store aliquots at -20°C or -80°C and analyze after extended periods (e.g., 1, 3, 6 months).[12]
-
For freeze-thaw stability, subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature) before analysis.[12]
-
-
Analysis: Quantify the concentration of this compound in each aliquot using a validated chromatographic method.
-
Evaluation: Compare the measured concentrations to the initial concentration (time 0). The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Visualizations
Caption: Workflow for the validation of an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. akjournals.com [akjournals.com]
- 13. ganoderma-market.com [ganoderma-market.com]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the therapeutic index of Ganoderic acid DM
Welcome to the technical support center for Ganoderic acid DM (GA-DM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the therapeutic index of GA-DM in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a high therapeutic index for this compound?
A1: The primary challenge is its low aqueous solubility and poor oral bioavailability.[1][2] Ganoderic acids, in general, are rapidly absorbed but also quickly eliminated and subject to extensive first-pass metabolism, leading to low systemic exposure.[3] This necessitates the use of higher doses, which can increase the risk of off-target effects. Strategies to improve its formulation are crucial for enhancing its therapeutic index.[1]
Q2: What is the main mechanism of action for this compound's anti-cancer activity?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagy in cancer cells.[2][4] Key signaling pathways inhibited by GA-DM include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5] Additionally, GA-DM has been identified as a tubulin-binding agent, interfering with microtubule polymerization, which leads to cell cycle arrest and apoptosis.[6]
Q3: How does the cytotoxicity of this compound compare between cancerous and normal cells?
A3: A significant advantage of this compound is its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal, healthy cells.[4][7][8] For instance, studies on various ganoderic acid extracts have shown significant dose-dependent cytotoxicity in cancer cell lines with no significant impact on normal cell lines at similar concentrations.[9] This selectivity is a key factor contributing to its potential as a therapeutic agent.
Q4: What are the most promising strategies to enhance the bioavailability and therapeutic efficacy of GA-DM?
A4: Nanoformulation is the most promising strategy. Encapsulating GA-DM into nanocarriers like nanoparticles, liposomes, or nanostructured lipid carriers (NLCs) can significantly improve its solubility, protect it from degradation, and enhance its absorption and bioavailability.[1][10] These formulations can also be modified with targeting ligands to direct the drug specifically to tumor sites, further increasing efficacy and reducing systemic toxicity.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or Inconsistent Cytotoxicity in Cell-Based Assays
-
Possible Cause 1: Poor Solubility in Culture Medium.
-
Solution: GA-DM is highly hydrophobic. Ensure your stock solution, typically made in DMSO, is fully dissolved before diluting into your aqueous cell culture medium. When diluting, add the stock solution to the medium dropwise while vortexing to prevent precipitation. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Possible Cause 2: Incorrect Cell Seeding Density.
-
Solution: Cell density can affect the outcome of cytotoxicity assays. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment. Too few cells may lead to underestimation of the IC50, while too many can lead to nutrient depletion and confounding results.
-
-
Possible Cause 3: Inappropriate Assay Duration.
-
Solution: The cytotoxic effects of GA-DM are time-dependent. If you are not observing a significant effect, consider extending the incubation time (e.g., from 24h to 48h or 72h). Run a time-course experiment to determine the optimal treatment duration for your cell line.
-
Issue 2: High Variability in In Vivo Animal Studies
-
Possible Cause 1: Poor and Variable Oral Bioavailability.
-
Solution: Due to its low bioavailability, oral gavage of a simple GA-DM suspension can lead to high variability between animals. Utilize a bioavailability-enhancing formulation, such as a nanostructured lipid carrier (NLC) or a polymeric nanoparticle formulation. This will lead to more consistent absorption and more reliable data.[10]
-
-
Possible Cause 2: Rapid Metabolism and Clearance.
-
Solution: Ganoderic acids have a short half-life.[3] If using a formulation that does not provide sustained release, you may need to increase the dosing frequency. Alternatively, switch to a controlled-release nanoformulation to maintain therapeutic concentrations in the plasma for a longer duration.
-
Data Presentation
The following tables summarize quantitative data related to the therapeutic index of Ganoderic acids.
Table 1: Comparative Cytotoxicity (IC50) of Ganoderic Acids
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Normal Cell Line | Cytotoxicity to Normal Cells | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h) | Non-malignant B-cells | Minimal toxicity | [12] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h) | Non-malignant B-cells | Minimal toxicity | [12] |
| Ganoderic Acid T | 95-D | Lung Cancer | 27.9 µg/mL | Normal cell types | Significantly less toxic | [9] |
| G. lucidum Extract | MDA-MB-231 | Breast Cancer | 25.38 µg/mL | NHDF | No cytotoxicity up to 160 µg/mL | [13] |
| G. lucidum Extract | SW 620 | Colorectal Cancer | 47.90 µg/mL | NHDF | No cytotoxicity up to 160 µg/mL | [13] |
Note: Data for specific this compound IC50 values against a paired normal cell line are limited in publicly available literature. The data presented are for closely related ganoderic acids and extracts to illustrate the principle of selective cytotoxicity.
Table 2: Pharmacokinetic Parameters of Ganoderic Acid A (Illustrative for Ganoderic Acids)
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| GA-A Triterpenoid Extract | Rat | 100 mg/kg (oral) | 358.7 | < 0.6 | 954.7 | 10.38 - 17.97% | [14] |
| GA-A Triterpenoid Extract | Rat | 200 mg/kg (oral) | 1378.2 | < 0.6 | 3235.1 | 10.38 - 17.97% | [14] |
| GA-A Triterpenoid Extract | Rat | 400 mg/kg (oral) | 3010.4 | < 0.6 | 7197.2 | 10.38 - 17.97% | [14] |
| Ganoderic Droplets (GD) Suspension | Rat | N/A | 107.2 | 2.0 | N/A | 22% | [15] |
| GD-loaded Solid Lipid Nanoparticles | Rat | N/A | 1555.6 | 0.3 | N/A | 70% | [15] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of GA-DM that inhibits cell growth by 50% (IC50).
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest and complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[16]
-
Treatment: Prepare a high-concentration stock solution of GA-DM in DMSO. Create serial dilutions of the GA-DM stock in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted GA-DM solutions. Include wells for untreated cells (medium only) and a vehicle control (medium with the highest concentration of DMSO used).[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[18][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Preparation of GA-DM Loaded Nanoparticles (Zein-Chitosan Method)
This protocol describes a self-assembly method to encapsulate GA-DM for improved stability and bioavailability.
Materials:
-
This compound
-
Zein (B1164903) (from corn)
-
Chitosan (B1678972) (CS)
-
Ethanol (B145695) (70% v/v)
-
Acetic acid (1% w/v)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Preparation of GA-Zein Mixture: Dissolve a specific amount of zein in 70% ethanol with continuous stirring to form a homogenous solution. Add the desired amount of this compound to the zein solution and stir until it is completely dissolved.[20]
-
Nanoparticle Formation: While stirring the GA-zein mixture (e.g., at 1000 rpm), add a specific volume of chitosan solution (dissolved in 1% acetic acid) dropwise. Continue stirring for 30 minutes to allow for the self-assembly of GA-DM loaded zein-chitosan nanoparticles (GA-NPs).[20]
-
Solvent Removal: Evaporate the ethanol from the nanoparticle suspension using a rotary evaporator (e.g., at 50°C for 8-10 minutes).[20]
-
Purification: Centrifuge the suspension at a low speed (e.g., 3000 x g for 5 minutes) to remove any large aggregates or unencapsulated GA-DM that may have precipitated.[20]
-
Characterization & Storage: The resulting GA-NP suspension can be characterized for particle size, zeta potential, and encapsulation efficiency. For long-term storage or for use in animal studies, the nanoparticles can be lyophilized.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of GA-DM on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and general tubulin buffer.
-
This compound
-
Paclitaxel (B517696) (as a polymerization-promoting control)
-
Nocodazole (B1683961) (as a polymerization-inhibiting control)
-
96-well half-area plate (recommended)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C.
Methodology:
-
Reagent Preparation: Reconstitute and prepare all reagents as per the kit manufacturer's protocol. Keep tubulin on ice at all times to prevent premature polymerization.
-
Reaction Setup: In a 96-well plate on ice, prepare the reaction mixtures. A typical reaction contains tubulin (e.g., 3 mg/mL) in polymerization buffer with GTP. Add GA-DM at various concentrations. Also prepare wells for a no-drug control, a paclitaxel control, and a nocodazole control.[21]
-
Initiate Polymerization: Place the plate in a microplate reader pre-heated to 37°C.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.[21]
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time. Compare the polymerization curves of GA-DM-treated samples to the controls. An increase in the rate and extent of polymerization suggests a microtubule-stabilizing effect (similar to paclitaxel), while a decrease suggests a destabilizing effect.
Visualizations
Signaling Pathway Diagrams
Caption: GA-DM inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization | MDPI [mdpi.com]
- 2. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target proteins of this compound provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anticancer Activity of this compound: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds [mdpi.com]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
A Comparative Analysis of Ganoderic Acid DM and Ganoderic Acid A in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Efficacy and Mechanisms
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncology for their potential as therapeutic agents. Among the numerous identified ganoderic acids, Ganoderic Acid DM (GA-DM) and Ganoderic Acid A (GA-A) have been subjects of investigation for their anticancer properties. This guide provides a detailed comparison of their in vitro anticancer activities, supported by experimental data, to assist researchers in navigating their potential applications.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and Ganoderic Acid A against various human cancer cell lines.
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| 203.5 | 48 | [1] | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] | |
| 139.4 | 48 | [1] | |||
| MDA-MB-231 | Breast Cancer | 707 | 24 | [2] | |
| 163 | 48 | [2] | |||
| This compound | MCF-7 | Breast Cancer | Not explicitly quantified in µM, but showed effective inhibition of proliferation and colony formation. | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Showed weaker inhibition compared to MCF-7 cells. | Not specified | [3] | |
| PC-3 | Prostate Cancer | Dose-dependent inhibition observed. | Not specified | [4] | |
| LNCaP | Prostate Cancer | Dose-dependent inhibition observed. | Not specified | [4] |
Core Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Ganoderic Acid A exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
This compound
This compound has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cells.[5][6][7] It can trigger cell death through both apoptotic and autophagic pathways, suggesting a multifaceted approach to cancer cell elimination.[5] In breast cancer cells, GA-DM induces G1 cell cycle arrest and apoptosis, which may be linked to its ability to cause DNA damage.[3][8] Specifically, it has been observed to decrease the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc in MCF-7 cells.[3] Furthermore, GA-DM can induce apoptosis via a mitochondrial-dependent pathway, characterized by the regulation of Bcl-2 family proteins and caspase activation.[5] In prostate cancer, GA-DM has demonstrated toxicity to both androgen-dependent and -independent cancer cells.[4]
Ganoderic Acid A
Ganoderic Acid A also effectively inhibits the proliferation of various cancer cells by inducing apoptosis and cell cycle arrest.[1] In human hepatocellular carcinoma (HCC) cells, GA-A arrests the cell cycle at the G0/G1 phase and promotes apoptosis.[1] This is accompanied by a decrease in cyclin D1 expression and an increase in p21 and cleaved caspase-3 levels.[1] The apoptotic effect of GA-A in B-cell lymphoma cells is associated with mitochondrial dysfunction, including the release of cytochrome c and activation of caspases 3 and 9.[9] In breast cancer cells, GA-A has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the induction of mitochondrial apoptosis.[2]
Signaling Pathways
The anticancer activities of this compound and Ganoderic Acid A are mediated by their modulation of key signaling pathways.
This compound Signaling Pathway
Caption: this compound induces G1 cell cycle arrest and apoptosis.
Ganoderic Acid A Signaling Pathway
Caption: Ganoderic Acid A induces G0/G1 cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anticancer activity of ganoderic acids.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Ganoderic Acid A for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.[10]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cancer cells with the desired concentrations of ganoderic acids for a specified duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the cellular DNA content, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.
-
Procedure:
-
Culture and treat cancer cells with ganoderic acids as described above.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
-
Experimental Workflow
Caption: General workflow for in vitro anticancer activity assessment.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | axonscientific.com [axonscientific.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Anticancer Potential: A Comparative Analysis of Ganoderic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast repository of natural compounds. Among these, ganoderic acids, a class of highly oxygenated triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates.[1][2] These compounds have demonstrated a range of pharmacological activities, with their cytotoxic effects against various cancer cell lines being of particular interest.[1][3] This guide provides a comparative analysis of the cytotoxic properties of different ganoderic acids, supported by experimental data, to assist researchers in navigating this complex and promising field.
Quantitative Cytotoxicity Data: A Comparative Overview
The cytotoxic efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for several ganoderic acids against a panel of human cancer cell lines, compiled from various studies.
It is crucial to note that IC50 values are highly dependent on the specific cancer cell line, the duration of exposure to the compound, and the assay methodology used.[4] Therefore, the values presented below should be considered indicative of cytotoxic potential rather than absolute comparative potencies, as they are collated from different studies.[4]
| Ganoderic Acid | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6[5][6][7] |
| HepG2 | Hepatocellular Carcinoma | 48 | 203.5[5][6][7] | |
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[5][6][7] | |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4[5][6][7] | |
| Ganoderic Acid T | HCT-116 | Human Colon Carcinoma | Not Specified | 15.7 ± 2.8[8] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not Specified | ~50[4] |
| Ganoderic Acid Y | H460 | Lung Cancer | Not Specified | 22.4[4] |
| 7-oxo-ganoderic acid Z | H460 | Lung Cancer | Not Specified | 43.1[4] |
| Ganoderenic Acid B | p388 | Murine Leukemia | Not Specified | 13.6[9] |
| BEL-7402 | Human Hepatocellular Carcinoma | Not Specified | 18.6[9] | |
| SGC-7901 | Human Gastric Adenocarcinoma | Not Specified | 20.4[9] | |
| HeLa | Human Cervical Cancer | Not Specified | 10[9] |
Experimental Protocols
The evaluation of ganoderic acid cytotoxicity typically involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[2][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the ganoderic acid of interest for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 4 hours to allow for formazan crystal formation.[9]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
-
Apoptosis Analysis by Western Blotting
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
-
Principle: Western blotting allows for the identification of proteins separated by size via gel electrophoresis and transferred to a solid support membrane. Specific antibodies are used to probe for target proteins.
-
Procedure:
-
Cell Treatment and Lysis: Cells are treated with the ganoderic acid at concentrations around its predetermined IC50 value. Following treatment, the cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.[4]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading for each sample.[4]
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.[4]
-
Mandatory Visualizations
To better illustrate the experimental processes and molecular mechanisms discussed, the following diagrams have been generated.
Caption: A generalized experimental workflow for evaluating the cytotoxicity of ganoderic acids.
Caption: Proposed mechanism of ganoderic acid-induced apoptosis via the mitochondrial and NF-κB pathways.
Concluding Remarks
The available evidence strongly suggests that various ganoderic acids possess significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[10][11][12] Ganoderic acids T and DM, along with ganoderenic acid B, appear to exhibit higher potency with lower IC50 values compared to ganoderic acid A in the cell lines tested. The primary mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways, including the intrinsic mitochondrial pathway and the inhibition of pro-survival pathways like NF-κB.[4][6][10]
While the data presented provides a valuable comparative framework, it also highlights the need for more standardized, direct comparative studies to definitively rank the cytotoxic potency of different ganoderic acids. Future research should focus on conducting head-to-head comparisons of a wider range of these compounds under uniform experimental conditions. Such studies will be instrumental in identifying the most promising ganoderic acid candidates for further preclinical and clinical development as novel anticancer agents.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid DM: A Comparative Efficacy Analysis Against Other Ganoderma Triterpenoids
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the anti-cancer efficacy of Ganoderic acid DM (GA-DM) against other prominent triterpenoids derived from Ganoderma lucidum. This guide synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms of action.
Quantitative Data Summary: Comparative Cytotoxicity
The anti-proliferative activity of this compound and other Ganoderma triterpenoids has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxic potency, as reported in diverse studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | ~50 | [1] |
| This compound | 95-D (Lung Cancer) | Not explicitly stated, but GA-T showed better cytotoxicity | [1] |
| Ganoderic acid T | 95-D (Lung Cancer) | 27.9 µg/ml | [1] |
| Ganoderiol F | Not Specified | 8 µM | [1] |
| Lucidadiol | Not Specified | 5 µM | [1] |
| 15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one | Not Specified | 1 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate and compare the efficacy of Ganoderic acids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other Ganoderma triterpenoids
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and other triterpenoids in the culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and treat the cells with various concentrations of the compounds for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with the test compounds.
Materials:
-
Cancer cells treated with Ganoderic acids
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ganoderic acids for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways, such as PI3K/Akt/mTOR and Wnt/β-catenin.
Materials:
-
Cancer cells treated with Ganoderic acids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound has been demonstrated to induce autophagic apoptosis in non-small cell lung cancer cells by inactivating the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Interruption of the Wnt/β-catenin Signaling Pathway
Studies have indicated that this compound can interrupt the Wnt signaling pathway by decreasing the activity of β-catenin.[2] This leads to the suppression of β-catenin target genes that are crucial for cancer cell proliferation, such as c-myc and cyclin D1.[2][3]
Caption: this compound interrupts the Wnt/β-catenin signaling pathway.
Experimental Workflow Visualization
To ensure clarity and reproducibility in experimental design, the following diagram outlines a typical workflow for comparing the cytotoxic effects of various Ganoderma triterpenoids.
Caption: Workflow for comparing the efficacy of Ganoderma triterpenoids.
This guide provides a foundational overview for researchers investigating the therapeutic potential of this compound and other Ganoderma triterpenoids. The provided data, protocols, and pathway diagrams are intended to facilitate further research and drug development in this promising area of oncology.
References
Unveiling the In Vivo Anticancer Potential of Ganoderic Acid DM: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer efficacy of Ganoderic acid DM against established chemotherapeutic agents. The following sections present a synthesis of preclinical experimental data, detailed methodologies for key in vivo studies, and visualizations of associated signaling pathways and workflows to support further investigation and development.
Comparative In Vivo Efficacy of Anticancer Agents
The therapeutic potential of a compound is critically assessed by its ability to inhibit tumor growth in vivo. The table below summarizes the quantitative outcomes from xenograft model studies, offering a comparative perspective on the efficacy of this compound relative to standard cytotoxic drugs.
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Triterpenoids of Ganoderma lucidum (TGL) * | Murine Sarcoma 180 (S180) | High Dose (Oral) | >40 | [1] |
| Cisplatin | Murine Sarcoma 180 (S180) | High Dose (Implant) | 84 | [2] |
| Paclitaxel | Human Prostate Carcinoma (LNCaP) | 20 mg/kg (x 5 days) | Significant Tumor Growth Inhibition | [3][4] |
Note: Data for Triterpenoids of Ganoderma lucidum (TGL) is used as a proxy for this compound, as it is a primary active component. Direct head-to-head comparative studies with precise tumor inhibition percentages for this compound were not available in the reviewed literature. The efficacy of Paclitaxel was reported as significant but a specific percentage was not provided in the cited study.
Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Provided below are detailed methodologies for the xenograft models cited in this guide.
Murine Sarcoma 180 (S180) Xenograft Model
This model is frequently used to evaluate the in vivo efficacy of potential anticancer compounds.
-
Cell Culture: Sarcoma 180 (S180) cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂ and are harvested during the logarithmic growth phase for implantation.
-
Animal Model: Immunocompetent mice, such as Kunming or BALB/c strains, are typically used for this syngeneic model. Animals are acclimatized for at least one week prior to the experiment, with free access to standard chow and water.
-
Tumor Implantation: A suspension of 1 x 10⁶ to 5 x 10⁶ S180 cells in sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank or axilla of each mouse.
-
Treatment Administration: Once tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
TGL/Ganoderic Acid DM: Administered orally via gavage.
-
Cisplatin: Can be administered via intraperitoneal injection or as a subcutaneous implant for sustained release.
-
The control group receives the vehicle used to dissolve the test compounds.
-
Human Prostate Carcinoma (LNCaP) Xenograft Model
This model is essential for studying androgen-sensitive prostate cancer.
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. These cells require careful handling as they can grow in aggregates.
-
Animal Model: Immunodeficient male mice, such as nude (nu/nu) or SCID mice, are required for this model to prevent rejection of the human tumor cells.
-
Tumor Implantation: LNCaP cells are harvested and resuspended in a mixture of serum-free medium and Matrigel to support initial tumor formation. Approximately 1-2 x 10⁶ cells are injected subcutaneously into the dorsal flank of each mouse.
-
Treatment Administration: When tumors are established, mice are randomized. Paclitaxel is typically administered via intraperitoneal or intravenous injection.
-
Efficacy Evaluation: Tumor growth is monitored regularly. In addition to tumor volume, serum levels of prostate-specific antigen (PSA) can be measured as a biomarker of tumor activity.
Visualizing Mechanisms and Workflows
Understanding the molecular targets and the experimental process is crucial for drug development. The following diagrams provide a high-level overview of the proposed signaling pathway for this compound and a generalized workflow for in vivo anticancer studies.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Caption: A generalized workflow for in vivo validation of anticancer compounds in xenograft models.
References
- 1. Triterpenoids of Ganoderma lucidum inhibited S180 sarcoma and H22 hepatoma in mice by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The improved antitumor efficacy of continuous intratumoral chemotherapy with cisplatin-loaded implants for the treatment of sarcoma 180 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel is more effective than thalidomide in inhibiting LNCaP tumor growth in a prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
A Head-to-Head Comparison of Ganoderic Acid DM and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct anti-cancer compounds: Ganoderic acid DM, a natural triterpenoid (B12794562) derived from the mushroom Ganoderma lucidum, and paclitaxel (B517696), a well-established chemotherapeutic agent. This analysis focuses on their mechanisms of action, in vitro efficacy, and in vivo anti-tumor effects, supported by experimental data and detailed protocols.
Executive Summary
This compound and paclitaxel represent two different philosophies in cancer therapy. Paclitaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization, leading to mitotic arrest and apoptosis.[1][2][3] In contrast, this compound appears to exert its anti-cancer effects through a multi-targeted approach, including the induction of G1 phase cell cycle arrest, apoptosis, and the inhibition of key cell survival signaling pathways like PI3K/Akt/mTOR.[4][5] While paclitaxel generally exhibits higher potency in in vitro studies, this compound has been noted for its potential to induce cancer cell death with potentially minimal toxicity to normal cells.[6][7] This guide will delve into the experimental evidence for these claims.
Data Presentation: A Comparative Overview
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | >100 | 0.0035 | [8] |
| MDA-MB-231 | Breast Cancer | >100 | 0.0003 | [8] |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | 0.004-0.024 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available | 0.004-0.024 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Overview of Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibition of cell cycle progression and survival signaling | Microtubule stabilization |
| Cell Cycle Arrest | G1 phase[5][8] | G2/M phase[1][2] |
| Apoptosis Induction | Yes[4][5] | Yes[1][2][3] |
| Key Signaling Pathways | Inhibition of PI3K/Akt/mTOR[4] | Activation of apoptotic pathways, potential modulation of PI3K/Akt and MAPK/ERK[9] |
| Primary Molecular Target | Multiple, including cell cycle regulators and PI3K/Akt/mTOR pathway components | β-tubulin subunit of microtubules[1][3] |
Table 3: Comparative In Vivo Anti-Tumor Efficacy (from separate studies)
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Citation |
| Ganoderic Acid A/DM | Anaplastic Meningioma Xenograft | In vivo cell-line-derived orthotopic xenograft | 25 µM (in vitro treatment of cells before implantation) | Reduced tumor volume and increased survival | [10] |
| Paclitaxel | A549 Human Non-Small Cell Lung Cancer Xenograft | Nude mice | 24 mg/kg/day for 5 days (i.v.) | Statistically significant tumor growth inhibition | [1] |
| Paclitaxel | NCI-H460 Human Non-Small Cell Lung Cancer Xenograft | Nude mice | 12 and 24 mg/kg/day for 5 days (i.v.) | Statistically significant tumor growth inhibition | [1] |
Disclaimer: The in vivo data presented above is not from a direct head-to-head comparative study and should be interpreted as examples of the anti-tumor activity of each compound in specific preclinical models.
Mechanisms of Action and Signaling Pathways
This compound and paclitaxel induce cancer cell death through fundamentally different mechanisms.
This compound: A Multi-Targeted Approach
This compound's anti-cancer activity is characterized by its ability to interfere with multiple cellular processes. It has been shown to induce G1 cell cycle arrest by downregulating key regulatory proteins such as CDK2, CDK6, and cyclin D1.[5][8] Furthermore, it triggers apoptosis through the intrinsic pathway, which is associated with a decrease in mitochondrial membrane potential.[5] A significant aspect of this compound's mechanism is its inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cancer cell survival and proliferation.[4]
Signaling pathway of this compound.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel's primary mechanism of action is well-defined and highly specific. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[1][3] This binding stabilizes the microtubules, preventing their depolymerization.[1][3] The disruption of normal microtubule dynamics leads to the formation of dysfunctional mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[1][2] This prolonged mitotic arrest ultimately triggers apoptosis.[1][2][3]
Mechanism of action of Paclitaxel.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or paclitaxel for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, this compound, paclitaxel). Administer treatments via the appropriate route (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound and paclitaxel are two anti-cancer agents with distinct mechanisms of action and efficacy profiles. Paclitaxel is a highly potent cytotoxic drug that disrupts microtubule function, leading to mitotic arrest. Its efficacy is well-established in a wide range of cancers. This compound, while appearing less potent in direct in vitro comparisons, exhibits a multi-targeted approach by inducing G1 cell cycle arrest, apoptosis, and inhibiting the PI3K/Akt/mTOR survival pathway. The potential for lower toxicity to normal cells makes this compound an interesting candidate for further investigation, particularly in combination therapies or for specific cancer types. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in the field of oncology drug development.
References
- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Ganoderic Acid DM in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate in combination cancer therapy. Its potential to enhance the efficacy of conventional chemotherapy drugs and overcome drug resistance is a subject of growing interest. This guide provides an objective comparison of the synergistic effects of this compound and its closely related analogs with standard chemotherapeutic agents, cisplatin (B142131) and doxorubicin (B1662922). The information herein is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Data Presentation: Synergistic Effects on Cancer Cell Viability
The following tables summarize the quantitative data on the synergistic cytotoxicity of Ganoderic acids in combination with chemotherapy drugs against various cancer cell lines.
Table 1: Synergistic Effects of Ganoderic Acid Analogs with Cisplatin
| Cancer Cell Line | Treatment | IC50 of Cisplatin (µM) | Key Findings |
| SKOV3 (Ovarian Cancer, Cisplatin-Sensitive) | Cisplatin alone | ~40 | - |
| Cisplatin + 200 µM Ganoderic Acid D (GAD) | Significantly lower than alone | Enhanced cisplatin-induced cell death. Increased apoptosis and necrosis compared to single agents.[1][2] | |
| SKOV3/DDP (Ovarian Cancer, Cisplatin-Resistant) | Cisplatin alone | ~200 | - |
| Cisplatin + 200 µM Ganoderic Acid D (GAD) | Significantly lower than alone | Overcomes cisplatin resistance and enhances cytotoxicity.[1][2] | |
| GBC-SD (Gallbladder Cancer) | Cisplatin alone | 8.98 | - |
| Cisplatin + 60 µM Ganoderic Acid A (GAA) | 4.07 | A 2.2-fold decrease in the IC50 of cisplatin. The combination promotes DNA damage and inhibits cancer cell stemness.[3][4] |
Table 2: Synergistic Effects of Ganoderma Triterpenes with Doxorubicin
| Cancer Cell Line | Treatment | Combination Index (CI) | Key Findings |
| HeLa (Cervical Cancer) | Doxorubicin + Ganoderma Triterpenes (GTS) | < 1 (Synergism) | GTS enhances doxorubicin-induced cell cycle arrest and apoptosis.[1] |
Note: Data for this compound in combination with doxorubicin is limited. The findings presented are for a general mixture of Ganoderma triterpenes.
Data Presentation: Enhancement of Apoptosis
The combination of Ganoderic acids with chemotherapy has been shown to significantly increase programmed cell death (apoptosis) in cancer cells.
Table 3: Apoptosis Induction by Ganoderic Acid Analogs in Combination with Cisplatin
| Cancer Cell Line | Treatment | Apoptosis Rate (%) | Necrosis Rate (%) |
| SKOV3 (Ovarian Cancer) | Control | ~2 | ~1 |
| Cisplatin (40 µM) | ~15 | ~3 | |
| GAD (200 µM) | ~5 | ~2 | |
| Cisplatin (40 µM) + GAD (200 µM) | ~30 | ~5 | |
| SKOV3/DDP (Ovarian Cancer) | Control | ~1 | ~1 |
| Cisplatin (200 µM) | ~3 | ~2 | |
| GAD (200 µM) | ~2 | ~1 | |
| Cisplatin (200 µM) + GAD (200 µM) | ~12 | ~8 | |
| GBC-SD (Gallbladder Cancer) | Control | Not specified | - |
| Cisplatin (2 µM) | Increased | - | |
| GAA (60 µM) | Increased | - | |
| Cisplatin (2 µM) + GAA (60 µM) | 38.5 | - |
Data presented for SKOV3 and SKOV3/DDP cells were estimated from graphical representations in the cited study.[1][2] Data for GBC-SD cells represents the percentage of TUNEL-positive cells.[3][4]
Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effects of this compound and its analogs with chemotherapy are mediated through the modulation of key signaling pathways.
ROS/ERK Signaling Pathway in Cisplatin Synergy
In ovarian cancer cells, the combination of Ganoderic Acid D (GAD) and cisplatin leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS inhibits the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key protein in cell survival pathways. The inhibition of the ERK pathway contributes to the enhanced apoptosis observed in combination therapy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the immunomodulatory performance of various ganoderic acids, supported by experimental data and detailed protocols.
Ganoderic acids (GAs), a diverse group of highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, are gaining significant attention for their wide-ranging pharmacological activities.[1][2][3] A key area of interest is their potent ability to modulate the immune system.[4][5] These compounds influence a variety of immune cells and critical signaling pathways, marking them as promising candidates for developing novel therapeutics for inflammatory diseases, cancer, and other immune-related disorders.[2][6] This guide provides a comparative analysis of the immunomodulatory effects of different ganoderic acids, presenting quantitative experimental data, detailed methodologies for key assays, and visual diagrams of the underlying molecular mechanisms.
Quantitative Comparison of Immunomodulatory Activity
Different ganoderic acid isomers exhibit distinct immunomodulatory profiles, varying in their target cells and potency. The structural characteristics of each acid, such as the position of hydroxyl and carbonyl groups, are critical determinants of their biological activity.[2][7] The following table summarizes quantitative data from various studies to facilitate a direct comparison of their effects.
| Ganoderic Acid | Immune Cell Type | Experimental Model | Key Effect | Concentration / IC50 | Reference |
| Ganoderic Acid A | Human NP Cells | IL-1β-stimulated | Inhibition of TNF-α & IL-6 production | Not specified | [8] |
| Murine Macrophages | Sepsis-induced SIRS | Regulation of M1/M2 polarization | 40 mg/kg (in vivo) | [9] | |
| T Cells | Co-administered with oxaliplatin | Enhanced T-cell cytotoxicity | Not specified | [10] | |
| Ganoderic Acid C1 | Murine Macrophages (RAW 264.7) | LPS-stimulated | Inhibition of TNF-α production | 24.5 µg/mL | [2][11] |
| Human PBMCs (Asthma) | Ragweed-stimulated | Reduction of TNF-α production | Not specified | [11][12] | |
| Ganoderic Acid C2 | Murine Model | Cyclophosphamide-induced immunosuppression | Alleviated decline in TNF-α, IL-12, IL-4, IFN-γ | 20 or 40 mg/kg (in vivo) | [1][4][12] |
| Ganoderic Acid DM | B-cell Lymphoma Cells & CD4+ T Cells | Co-culture | Enhanced HLA class II expression & T-cell activation (IL-2 production) | 30–40 µM | [13] |
| Ganoderic Acid T | Dendritic Cells | Not specified | Modulation of tumor microenvironment | Not specified | [7] |
| General GAs | Murine Macrophages (BMDMs, RAW264.7) | LPS/oxLDL-stimulated | Inhibition of M1 macrophage polarization | 1, 5, 25 µg/mL | [14] |
Core Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their immunomodulatory and anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][14][15][16][17] These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO) in response to stimuli such as lipopolysaccharide (LPS).[12] By down-regulating the phosphorylation of key proteins in these cascades, ganoderic acids effectively suppress the inflammatory response.[11][12]
Caption: Inhibition of TLR4-mediated NF-κB and MAPK signaling pathways by ganoderic acids.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the immunomodulatory effects of ganoderic acids.
Macrophage Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used.[14][18]
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: For experiments, cells are seeded in multi-well plates (e.g., 96-well for viability, 24-well for protein/RNA analysis) at an appropriate density and allowed to adhere overnight.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the desired ganoderic acid (dissolved in a vehicle like DMSO, ensuring final concentration is non-toxic, e.g., <0.1%) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL, for a specified duration (e.g., 24 hours for cytokine analysis).[11][14]
Cytokine Production Analysis (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific secreted cytokines (e.g., TNF-α, IL-6, IL-12) in the cell culture supernatant.
-
Procedure:
-
After the incubation period, collect the cell culture supernatant.
-
Use commercially available ELISA kits specific for the cytokine of interest (e.g., murine TNF-α).
-
Follow the manufacturer's protocol, which typically involves adding supernatants and standards to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cytokine concentrations by comparing sample absorbance to a standard curve.
-
Cell Viability and Proliferation (MTT/CCK-8 Assay)
-
Principle: These colorimetric assays measure cell metabolic activity, which correlates with cell viability and proliferation. This is crucial to ensure that the observed immunomodulatory effects are not due to cytotoxicity.
-
Procedure:
-
After the treatment period, add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Express results as a percentage of the vehicle-treated control group.
-
Western Blot for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated (activated) forms of proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK).[11]
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
General Experimental Workflow
The assessment of the immunomodulatory properties of ganoderic acids typically follows a standardized workflow, from initial cell culture to final data analysis.
Caption: A typical experimental workflow for in vitro immunomodulatory studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophage immunomodulatory activity of a purified polysaccharide isolated from Ganoderma atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid DM: A Comparative Analysis of its Anti-Cancer Mechanism Across Diverse Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anti-cancer mechanisms of Ganoderic acid DM (GA-DM) across various cancer cell lines. This document synthesizes experimental data to illuminate the compound's effects on key signaling pathways, cell viability, and apoptosis.
This compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-tumor activities. Its efficacy stems from its ability to modulate multiple cellular signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3 pathways. This guide presents a comparative overview of its mechanism of action, supported by experimental findings in breast cancer, non-small cell lung cancer, and meningioma cell lines.
Comparative Efficacy and Cellular Effects
This compound exhibits differential effects on the viability and proliferation of various cancer cell lines. While specific IC50 values for GA-DM are not uniformly available in the public domain, studies consistently demonstrate its dose-dependent inhibitory effects.
| Cell Line | Cancer Type | Effect of this compound | Key Molecular Targets | Reference |
| MCF-7 | Breast Cancer | Strong inhibition of cell proliferation and colony formation; induction of G1 phase cell cycle arrest and apoptosis.[1] | CDK2, CDK6, Cyclin D1, p-Rb, c-Myc (downregulation); PARP (cleavage).[2][3] | [1][2][3] |
| MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation (less potent than in MCF-7).[1] | - | [1] |
| A549 | Non-Small Cell Lung Cancer | Induction of apoptosis and autophagy.[4] | PI3K/Akt/mTOR pathway (inhibition).[4] | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | Induction of apoptosis and autophagy.[4] | PI3K/Akt/mTOR pathway (inhibition).[4] | [4] |
| IOMM-Lee | Meningioma | Induction of apoptosis.[2] | Wnt/β-catenin pathway (inhibition), p-GSK3β (upregulation), β-catenin, c-myc, cyclin D1 (downregulation).[2][5] | [2][5] |
| CH157MN | Meningioma | Induction of apoptosis.[2] | Wnt/β-catenin pathway (inhibition), p-GSK3β (upregulation), β-catenin, c-myc, cyclin D1 (downregulation).[2][5] | [2][5] |
Signaling Pathway Modulation by this compound
The anti-cancer activity of this compound is intrinsically linked to its ability to interfere with crucial signaling cascades that govern cell survival, proliferation, and differentiation.
PI3K/Akt/mTOR Pathway
In non-small cell lung cancer (NSCLC) cells, such as A549 and NCI-H460, this compound has been shown to induce autophagic apoptosis by inactivating the PI3K/Akt/mTOR pathway.[4] This signaling cascade is a central regulator of cell growth and survival, and its inhibition by GA-DM leads to a decrease in the expression of anti-apoptotic proteins and the activation of apoptotic and autophagic processes.
Wnt/β-catenin Pathway
In meningioma cell lines IOMM-Lee and CH157MN, this compound has been observed to suppress the Wnt/β-catenin signaling pathway.[2] This is achieved by decreasing the activity of β-catenin, which in turn leads to the downregulation of its target genes, including c-myc and cyclin D1, that are critical for cell proliferation.[2][5]
References
- 1. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ganoderic Acid DM: A Comparative Review of Its Biological Activities
Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention in the scientific community for its diverse pharmacological effects. This guide provides a comparative analysis of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and hepatoprotective properties. Its performance is compared with other notable ganoderic acids, supported by experimental data from various studies.
Comparative Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often compared with other ganoderic acids to assess its relative potency.
Table 1: Comparative Cytotoxicity (IC50, µM) of Ganoderic Acids Against Various Cancer Cell Lines
| Ganoderic Acid | Breast Cancer (MCF-7) | Breast Cancer (MDA-MB-231) | Prostate Cancer (PC-3) | Prostate Cancer (LNCaP) | Lung Cancer (A549) | Leukemia (K562) |
| This compound | ~50 µM | Stronger inhibition than MDA-MB-231 | 81.6 µM | Dose-dependent inhibition | - | 18.8 µM |
| Ganoderic Acid A | >100 µM | - | - | - | - | - |
| Ganoderic Acid H | >100 µM | - | - | - | - | - |
| Ganoderic Acid T | - | - | - | - | 27.9 µg/mL | - |
| Ganoderic Acid Y | - | - | - | - | - | - |
| Ganoderic Acid Me | - | - | - | - | - | - |
Note: "-" indicates data not available in the reviewed sources. The IC50 values can vary depending on the experimental conditions.
Mechanism of Anticancer Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).
-
Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest in breast cancer cells (MCF-7) by downregulating the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc.
-
Apoptosis Induction: It triggers apoptosis by inducing DNA fragmentation and cleavage of PARP (poly ADP-ribose polymerase). Furthermore, it can induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
-
DNA Damage: this compound can elicit DNA damage, as evidenced by the comet assay and upregulation of γ-H2AX, a marker of DNA damage.
A Comparative Analysis of the Toxicity Profiles of Ganoderic Acid DM and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of triterpenoids, a diverse class of natural compounds, is a subject of intense research, particularly in oncology. A critical aspect of their preclinical evaluation is the assessment of their toxicity profile. This guide provides a comparative analysis of the toxicity of Ganoderic acid DM against other well-studied triterpenoids: Ursolic acid, Oleanolic acid, and Betulinic acid. The data presented herein is intended to assist researchers in evaluating the selective cytotoxicity and overall safety of these compounds.
A key finding is that this compound exhibits a favorable toxicity profile, demonstrating potent cytotoxicity against various cancer cell lines while maintaining minimal impact on non-cancerous cells.[1][2] This selective action is a highly desirable characteristic for a potential anticancer agent.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and the selected comparator triterpenoids.
| Compound | Assay | Cell Line/Organism | Result | Citation |
| This compound | Cytotoxicity (IC50) | K562 (Leukemia) | 18.8 µM | |
| Cytotoxicity (IC50) | PC3 (Prostate Cancer) | 40 µM - 81.6 µM | [3] | |
| Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | ~40 µM | [4] | |
| Cytotoxicity | Normal Human Cell Line (L02) | No significant cytotoxicity | ||
| Cytotoxicity | Non-malignant B-cells | Minimal toxicity | [5] | |
| Ursolic Acid | Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 7.96 µM (48h) | [6] |
| Cytotoxicity (IC50) | MDA-MB-231 (Breast Cancer) | 9.02 µM (48h) | [6] | |
| Cytotoxicity (IC50) | Embryonic Cancer Stem Cells | ~20 µM | [7] | |
| In Vivo (NOAEL) | Rats (90-day oral) | >1000 mg/kg/day | ||
| Oleanolic Acid | Cytotoxicity (IC50) | HepG2 (Liver Cancer) | 30 µM | [8] |
| Cytotoxicity (IC50) | AML12 (Normal Liver Cells) | 120 µM | [8] | |
| Cytotoxicity (IC50) | DU145 (Prostate Cancer) | 112.57 µg/mL | [9] | |
| Cytotoxicity | BNL CL.2 (Normal Murine Liver) | No toxicity observed | [9] | |
| In Vivo (LD50) | Wistar Rats (Acute oral) | >2000 mg/kg | ||
| Betulinic Acid | Cytotoxicity (IC50) | A375 (Melanoma) | 36 µM | [10] |
| Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 25 µM | [10] | |
| Cytotoxicity (IC50) | Pancreatic Carcinoma | 3.13 - 7.96 µM | [11] | |
| Cytotoxicity | Normal Human Keratinocytes | No cytotoxic effect | [12] | |
| In Vivo (LD50) | Mice (Acute oral) | >2000 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key experiments commonly cited in the assessment of triterpenoid (B12794562) toxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15][16] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Following incubation, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 4 hours under standard cell culture conditions to allow for formazan crystal formation.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[16] The half-maximal inhibitory concentration (IC50) value is then calculated.
Alkaline Comet Assay for DNA Damage
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[18]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids".[19] During electrophoresis under alkaline conditions, fragmented DNA (resulting from single and double-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the test compound.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to break down cellular and nuclear membranes.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period to allow the DNA to unwind.[19]
-
Electrophoresis: Apply a voltage (e.g., 21 V) for a set time (e.g., 30 minutes) to separate the damaged DNA from the intact nucleoid.[19]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by analyzing the tail length, tail intensity, and tail moment using specialized software.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This method provides information on the adverse effects of a substance after a single oral dose.[20][21] It allows for the classification of the substance into a toxicity class based on the LD50 (median lethal dose).[22]
Principle: The test involves a stepwise procedure with the use of a minimal number of animals. The outcome of dosing at one step determines the dose for the next step.
Protocol:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.[22]
-
Dosing: A single dose of the test substance is administered orally via gavage. The starting dose is selected from a series of fixed levels (e.g., 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.
-
Stepwise Procedure: The results from the initial group of animals determine if a higher or lower dose is tested in a subsequent group, or if the study is concluded.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
In Vivo 90-Day Repeated Dose Oral Toxicity (OECD Guideline 408)
This study provides information on potential health hazards arising from repeated exposure over a prolonged period.[23][24] It helps identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[25][26]
Protocol:
-
Animal Groups: The test substance is administered daily to several groups of rodents at different dose levels for 90 days. A control group receives the vehicle only. Each group typically consists of 10 males and 10 females.[27]
-
Administration: Dosing is usually performed orally via gavage, in the diet, or in drinking water.[25]
-
Clinical Observations: Animals are monitored daily for signs of toxicity. Detailed observations, including body weight, food/water consumption, and ophthalmic examinations, are recorded regularly.[26]
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and biochemical analysis.
-
Pathology: All animals undergo a full necropsy at the termination of the study. Organs are weighed, and tissues are examined histopathologically to identify any treatment-related changes.
Signaling Pathway and Experimental Workflow Visualization
This compound has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[28][29] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition can lead to programmed cell death, making it a key target in cancer therapy.
References
- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Natural Bioactive Ursolic Acid in Embryonic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 20. ANONIM, OECD Guideline for testing of Chemicals, Test No. 423: Acute Oral Toxicity-Acute Toxic Class Method, adopted: 17th December 2001, 1-14 (2001). [sciepub.com]
- 21. oecd.org [oecd.org]
- 22. researchgate.net [researchgate.net]
- 23. ask-force.org [ask-force.org]
- 24. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 25. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Synergistic Potential of Ganoderic Acid DM in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its anti-cancer properties.[1] Preclinical studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune response in various cancer cell lines.[1][2] While a potent agent on its own, the true therapeutic potential of GA-DM may lie in its synergistic effects when combined with other natural compounds and conventional chemotherapeutics. This guide provides a comparative overview of the efficacy of GA-DM in combination therapies, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways. Although direct quantitative data for GA-DM in combination with other natural compounds is limited, this guide draws parallels from studies on closely related ganoderic acids to illustrate the potential for synergistic interactions.
Quantitative Data Summary: Synergistic Effects of Ganoderic Acids in Combination Therapy
The following tables summarize the quantitative data from studies investigating the synergistic anti-cancer effects of ganoderic acids in combination with other agents. It is important to note that while the focus of this guide is this compound, the available quantitative synergistic data primarily involves other ganoderic acids, such as Ganoderic Acid A (GAA) and Ganoderic Acid D (GAD). These findings provide a strong rationale for exploring similar combinations with GA-DM.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Combination Therapy | IC50 of Chemotherapeutic Agent (Alone) | IC50 of Chemotherapeutic Agent (in Combination) | Fold Reduction in IC50 | Reference |
| GBC-SD (Gallbladder Cancer) | Cisplatin (B142131) + Ganoderic Acid A (60 µM) | 8.98 µM | 4.07 µM | 2.2-fold | [3][4][5][6] |
| SKOV3 (Ovarian Cancer, Cisplatin-sensitive) | Cisplatin + Ganoderic Acid D (200 µM) | 39.9 µM | IC50 significantly reduced (exact value not provided, but enhanced proliferation inhibition) | Not specified | [1][7][8] |
| SKOV3/DDP (Ovarian Cancer, Cisplatin-resistant) | Cisplatin + Ganoderic Acid D (200 µM) | 207.2 µM | IC50 significantly reduced (exact value not provided, but enhanced proliferation inhibition) | Not specified | [1][7][8] |
Table 2: Apoptosis Induction by Ganoderic Acids in Combination Therapy
| Cancer Cell Line | Treatment Group | Percentage of Apoptotic Cells | Reference |
| GBC-SD (Gallbladder Cancer) | Control | Baseline | [3][9] |
| Cisplatin (2 µM) | Significantly increased vs. Control | [3][9] | |
| Ganoderic Acid A (60 µM) | Significantly increased vs. Control | [3][9] | |
| Cisplatin (2 µM) + Ganoderic Acid A (60 µM) | 38.5% (Significantly higher than single agents) | [3][9] | |
| SKOV3 (Ovarian Cancer, Cisplatin-sensitive) | Cisplatin + Ganoderic Acid D | Significantly increased apoptosis vs. single agents | [7] |
| SKOV3/DDP (Ovarian Cancer, Cisplatin-resistant) | Cisplatin + Ganoderic Acid D | Significantly increased apoptosis and necrosis vs. single agents | [7] |
Signaling Pathways in Combination Therapy
Ganoderic acids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways. When used in combination, these effects can be amplified, leading to a more potent therapeutic outcome.
Standalone Action of this compound
GA-DM has been shown to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Caption: Proposed mechanism of this compound's anti-cancer activity.
Synergistic Action of Ganoderic Acid A with Cisplatin
The combination of Ganoderic Acid A (GAA) with the chemotherapeutic agent cisplatin has been shown to enhance DNA damage and inhibit cell stemness in gallbladder cancer cells, leading to increased apoptosis.[3][4][5]
Caption: Synergistic mechanism of Ganoderic Acid A and Cisplatin.
Proposed Synergistic Action of Ganoderic Acid and Quercetin (B1663063)
A study on Epstein-Barr virus-associated gastric carcinoma demonstrated a synergistic effect between Ganoderma lucidum extracts (containing ganoderic acids) and the natural flavonoid quercetin.[10] This combination led to reinforced apoptosis.[10] While the precise mechanism for GA-DM and quercetin is yet to be fully elucidated, a proposed pathway involves the dual targeting of pro-survival and apoptotic pathways.
Caption: Proposed synergistic mechanism of Ganoderic Acid and Quercetin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound combination therapies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination compound (e.g., Quercetin, stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the combination compound, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve. For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and a combination compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Combination compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of proteins involved in signaling pathways of interest.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
This compound and combination compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into different treatment groups (vehicle control, single agents, combination therapy).
-
Treatment Administration: Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: Workflow for an in vivo xenograft mouse model study.
Conclusion
The evidence presented in this guide strongly suggests that this compound and its related compounds hold significant promise as components of combination therapies for cancer. The synergistic interactions observed with both chemotherapeutic agents and other natural compounds highlight the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research into these promising combinations, ultimately paving the way for the development of more effective and less toxic cancer treatments. Further investigation into the specific synergistic mechanisms of this compound with a broader range of natural compounds is highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Synergistically Inhibit EBV-Associated Gastric Carcinoma with Ganoderma lucidum Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin Synergistically Inhibit EBV-Associated Gastric Carcinoma with Ganoderma lucidum Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid DM vs. Synthetic Analogs: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of Ganoderic acid DM (GA-DM), a naturally occurring triterpenoid (B12794562) from the mushroom Ganoderma lucidum, and its synthetic analogs. This document summarizes key quantitative data, details experimental methodologies for bioactivity assessment, and visualizes the primary signaling pathways involved.
Data Presentation: Comparative Bioactivity
The following table summarizes the cytotoxic activities of this compound and its synthetic analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate Cancer) | MTT Assay | 40 | [1] |
| DU145 (Prostate Cancer) | MTT Assay | 40 | [2] | |
| B-cell Lymphoma (A20, DB, Toledo) | MTS Assay | 30-40 (induced >60% cell death) | [3] | |
| Methyl Ganoderate DM | PC-3 (Prostate Cancer) | MTT Assay | 0.3 | [2] |
| 7-Oxo-ganoderic acid Z | PC-3 (Prostate Cancer) | Proliferation Assay | >50 | [1] |
| 7-oxo-ganoderic acid Z methyl ester | PC-3 (Prostate Cancer) | Proliferation Assay | >50 | [1] |
| Lucidadiol | PC-3 (Prostate Cancer) | Proliferation Assay | >50 | [1] |
| Synthetic GA-DM Analogs (Range) | PC3, DU145 (Prostate Cancer) | MTT Assay | 3 - 32 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the bioactivity studies are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound or its synthetic analogs in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or its analogs at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.
Protocol Outline:
-
Protein Extraction: After treatment with the compounds, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Signaling Pathways and Molecular Mechanisms
This compound and its synthetic analogs exert their bioactivity by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor signaling pathway is a key driver of tumor growth. This compound has been shown to interfere with this pathway at multiple levels.
Mechanisms of Androgen Receptor pathway inhibition by this compound.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the bioactivity of this compound and its analogs is a multi-step process.
General workflow for bioactivity screening of this compound and its analogs.
References
Safety Operating Guide
Proper Disposal of Ganoderic Acid DM: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ganoderic acid DM, a triterpenoid (B12794562) of significant interest in research and drug development. Adherence to these procedural guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, all forms of this compound, whether solid or in solution, must be treated as hazardous chemical waste. Disposal procedures must be in strict accordance with institutional, local, state, and federal regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| CAS Number | 173075-45-1 | [1][2][3] |
| Molecular Formula | C₃₀H₄₄O₄ | [2][3] |
| Formula Weight | 468.7 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2][5] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][2][6] |
| Stability | Stable for at least 4 years when stored properly. | [2] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Disposal of Solid this compound
Solid this compound, including any contaminated personal protective equipment (PPE) or labware (e.g., weigh boats, spatulas), must be disposed of as hazardous solid waste.
Methodology:
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., a high-density polyethylene (B3416737) pail or a properly lined cardboard box for dry waste).
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "173075-45-1"
-
The hazard characteristics: "Irritant"
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Disposal of this compound in Solution
Solutions of this compound, typically prepared in organic solvents such as DMSO or methanol, must be treated as hazardous liquid chemical waste.
Methodology:
-
Consult EHS Guidelines: Prior to disposal, review your institution's EHS guidelines for the disposal of organic solvent waste.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., a chemically resistant plastic or glass bottle with a screw cap).
-
Compatibility: Ensure the container material is compatible with the solvent used.
-
Venting: If necessary, use a vented cap to prevent pressure buildup, but ensure it does not allow for the release of harmful vapors.
-
-
Labeling: The liquid hazardous waste container must be accurately labeled with:
-
The words "Hazardous Waste".
-
The full chemical name of all components, including the solvent(s) and "this compound".
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., for irritant and any solvent-specific hazards).
-
-
Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not mix incompatible waste streams.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in safe handling and disposal.
References
- 1. This compound | CAS:173075-45-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 173075-45-1 | FG42657 | Biosynth [biosynth.com]
- 4. This compound | C30H44O4 | CID 11784642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 173075-45-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. aobious.com [aobious.com]
Personal protective equipment for handling Ganoderic acid DM
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental results. This guide provides essential, immediate safety and logistical information for handling Ganoderic acid DM, a triterpenoid (B12794562) isolated from Ganoderma lucidum. The following procedural guidance, operational plans, and disposal information are designed to foster a secure laboratory environment.
This compound is a bioactive compound with potential therapeutic applications, including anticancer properties.[1][2][3][4][5] While it is noted for its minimal toxicity to healthy cells, it is classified as a substance that can cause skin, eye, and respiratory irritation.[6] Adherence to proper safety protocols is therefore mandatory.
Quantitative Safety Data
For quick reference, the following table summarizes key safety information for this compound.
| Property | Value | Source(s) |
| Chemical Name | 3,7-dioxo-lanosta-8,24E-dien-26-oic acid | [6] |
| CAS Number | 173075-45-1 | [6][7] |
| Molecular Formula | C₃₀H₄₄O₄ | [8] |
| Molecular Weight | 468.67 g/mol | [8] |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Signal Word | Warning | [6] |
| Storage Temperature | Recommended long-term storage at -20°C. Short-term storage at 2-8°C. | [7] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound, particularly in its powdered form, to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[9] |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile).[9] |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown.[9] |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, use a self-contained breathing apparatus.[6][7] |
Operational Plan: Safe Handling Protocol
Adherence to standard laboratory safety protocols is crucial when working with this compound. The following step-by-step operational workflow should be followed:
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate personal protective equipment (PPE) as detailed above.
2. Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Weigh the required amount of this compound carefully. If possible, weigh the powder within the fume hood.
-
When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
Do not eat, drink, or smoke in the designated handling area.[10]
3. Post-Handling:
-
Wash hands thoroughly after handling the compound.[6][7][10]
-
Immediately remove any soiled or contaminated clothing.[6]
-
Clean the work area and any equipment used.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek medical attention.[7]
-
After Skin Contact: Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water. Call a physician.[7]
-
After Eye Contact: Check for and remove any contact lenses. Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[7]
-
After Swallowing: If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water. Call a physician.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Unused Product: Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[9]
-
Contaminated Materials: All materials (e.g., gloves, pipette tips, containers) that have come into contact with the compound should be disposed of as hazardous chemical waste.[9]
-
Solutions: Solutions of this compound should be collected in a designated hazardous waste container appropriate for the solvent used.[9]
Caption: A workflow for the safe handling and disposal of this compound.
References
- 1. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biocrick.com [biocrick.com]
- 8. This compound | 173075-45-1 | FG42657 | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
